molecular formula C7H16ClNO B3027910 2-Isopropylmorpholine hydrochloride CAS No. 1432678-91-5

2-Isopropylmorpholine hydrochloride

Cat. No.: B3027910
CAS No.: 1432678-91-5
M. Wt: 165.66
InChI Key: PEVRUEPOMQGBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropylmorpholine hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(2)7-5-8-3-4-9-7;/h6-8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVRUEPOMQGBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432678-91-5
Record name Morpholine, 2-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432678-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Isopropylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Morpholine and its derivatives are foundational scaffolds in medicinal chemistry and drug development, prized for their favorable physicochemical properties which often impart improved pharmacokinetic profiles to bioactive molecules.[1] The introduction of an isopropyl group at the 2-position of the morpholine ring creates a chiral center and adds lipophilicity, which can significantly influence the molecule's interaction with biological targets. This guide provides a comprehensive, in-depth technical protocol for the synthesis of 2-isopropylmorpholine hydrochloride, tailored for researchers, scientists, and professionals in the field of drug development. The presented synthesis is a multi-step process commencing from the readily available amino acid, L-valine, and employs established, reliable chemical transformations.

Strategic Approach to the Synthesis

The synthesis of this compound is strategically designed in two main stages:

  • Formation of the 2-Isopropylmorpholine Base: This stage focuses on constructing the core morpholine ring with the desired isopropyl substituent at the 2-position. The chosen pathway begins with the reduction of L-valine to the corresponding chiral amino alcohol, (S)-1-amino-3-methyl-2-butanol. This intermediate is then cyclized to form the morpholine ring.

  • Conversion to the Hydrochloride Salt: The synthesized 2-isopropylmorpholine base is then converted to its hydrochloride salt to enhance its stability, crystallinity, and aqueous solubility, which are desirable properties for pharmaceutical applications.

This approach is rooted in well-established synthetic methodologies for morpholine derivatives, ensuring a high degree of confidence in its practical application.[2][3]

Reaction Scheme and Mechanism

The overall synthetic pathway is depicted below. The initial reduction of the carboxylic acid functionality of L-valine to a primary alcohol is a standard transformation. The subsequent cyclization to form the morpholine ring is proposed to proceed via a double N-alkylation reaction with a suitable two-carbon electrophile, followed by an intramolecular cyclization.

Synthesis_Scheme cluster_0 Stage 1: Formation of 2-Isopropylmorpholine Base cluster_1 Stage 2: Hydrochloride Salt Formation L_Valine L-Valine Amino_Alcohol (S)-1-Amino-3-methyl-2-butanol L_Valine->Amino_Alcohol 1. LiAlH4, THF 2. Aqueous Workup Morpholine_Base 2-Isopropylmorpholine Amino_Alcohol->Morpholine_Base 1. 2-(2-Chloroethoxy)ethanol, K2CO3, DMF 2. PPh3, DIAD (Mitsunobu) Morpholine_HCl 2-Isopropylmorpholine Hydrochloride Morpholine_Base->Morpholine_HCl HCl (g) in Isopropanol

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Part 1: Synthesis of (S)-1-Amino-3-methyl-2-butanol from L-Valine

Causality: The synthesis begins with the reduction of the carboxylic acid of L-valine to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent.

Step-by-Step Protocol:

  • To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add L-valine (1.0 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6-8 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water (same volume as the mass of LiAlH4 used), followed by 15% aqueous sodium hydroxide (same volume as water), and finally water again (3 times the initial volume of water).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-amino-3-methyl-2-butanol as a viscous oil. The product is often used in the next step without further purification.

Part 2: Synthesis of 2-Isopropylmorpholine

Causality: The formation of the morpholine ring is achieved by reacting the amino alcohol with a reagent that can provide the remaining two carbons and the oxygen atom of the ring. A two-step process involving an initial N-alkylation followed by an intramolecular cyclization is a reliable method. The Mitsunobu reaction provides a mild and efficient way to achieve the final ring closure.

Step-by-Step Protocol:

  • Dissolve (S)-1-amino-3-methyl-2-butanol (1.0 eq.) in dimethylformamide (DMF). Add potassium carbonate (2.5 eq.) and 2-(2-chloroethoxy)ethanol (1.1 eq.).

  • Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate N-(2-(2-hydroxyethoxy)ethyl)-1-amino-3-methyl-2-butanol is purified by column chromatography.

  • Dissolve the purified intermediate (1.0 eq.) and triphenylphosphine (PPh3) (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 2-isopropylmorpholine as a colorless oil.

Part 3: Synthesis of this compound

Causality: The conversion of the free base to its hydrochloride salt is an acid-base reaction. Using gaseous hydrogen chloride in a suitable organic solvent like isopropanol allows for the direct precipitation of the salt in high purity.[4]

Step-by-Step Protocol:

  • Dissolve the purified 2-isopropylmorpholine (1.0 eq.) in anhydrous isopropanol.

  • Bubble anhydrous hydrogen chloride gas through the solution while stirring. A white precipitate will form.

  • Continue bubbling HCl until the solution is saturated and no further precipitation is observed.

  • Filter the white solid, wash with a small amount of cold isopropanol, and then with diethyl ether.

  • Dry the resulting white crystalline solid under vacuum to yield this compound.

Data Summary and Characterization

Parameter(S)-1-Amino-3-methyl-2-butanol2-IsopropylmorpholineThis compound
Molecular Formula C5H13NOC7H15NOC7H16ClNO
Molecular Weight 103.16 g/mol 129.21 g/mol 165.66 g/mol
Appearance Viscous oilColorless oilWhite crystalline solid
Expected Yield >90%60-70% (over two steps)>95%
Purification -Column ChromatographyRecrystallization/Washing

Characterization:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton), as well as multiplets for the morpholine ring protons.

  • ¹³C NMR: The carbon NMR will show distinct signals for the seven carbon atoms of the molecule.

  • IR Spectroscopy: The IR spectrum of the hydrochloride salt will exhibit a broad absorption band in the region of 2400-2800 cm⁻¹ corresponding to the N-H stretch of the ammonium salt, and C-O-C stretching vibrations around 1100 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base (m/z = 129.21).

Safety and Handling

  • Lithium aluminum hydride (LiAlH4): Highly reactive and pyrophoric. Reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and gloves.

  • Diisopropyl azodicarboxylate (DIAD): A potential explosive and should be handled with care. Avoid heating and friction.

  • Hydrogen Chloride (gas): Corrosive and toxic. Work in a well-ventilated fume hood and use appropriate respiratory protection.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves.

Workflow Visualization

Experimental_Workflow cluster_stage1 Stage 1: Amino Alcohol Synthesis cluster_stage2 Stage 2: Morpholine Ring Formation cluster_stage3 Stage 3: Hydrochloride Salt Formation S1_start Start: L-Valine S1_step1 Reduction with LiAlH4 in THF S1_start->S1_step1 S1_step2 Aqueous Workup S1_step1->S1_step2 S1_step3 Extraction & Drying S1_step2->S1_step3 S1_product Product: (S)-1-Amino-3-methyl-2-butanol S1_step3->S1_product S2_start Start: Amino Alcohol S2_step1 N-Alkylation S2_start->S2_step1 S2_step2 Mitsunobu Cyclization S2_step1->S2_step2 S2_step3 Purification (Chromatography) S2_step2->S2_step3 S2_product Product: 2-Isopropylmorpholine S2_step3->S2_product S3_start Start: Morpholine Base S3_step1 Dissolve in Isopropanol S3_start->S3_step1 S3_step2 Bubble with HCl (g) S3_step1->S3_step2 S3_step3 Filtration & Washing S3_step2->S3_step3 S3_product Final Product: 2-Isopropylmorpholine HCl S3_step3->S3_product

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide outlines a robust and scientifically sound protocol for the synthesis of this compound. By leveraging established chemical transformations and providing detailed procedural steps, this document serves as a valuable resource for researchers in drug discovery and development. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic process. Adherence to the described safety precautions is paramount for the successful and safe execution of this synthesis.

References

A Technical Guide to the Physicochemical Characterization of 2-Isopropylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Isopropylmorpholine hydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug development.[1][2][3] Given the limited specific literature on this particular salt, this document outlines a systematic approach for its complete characterization, grounded in established principles of pharmaceutical sciences. It details the causality behind experimental choices and provides robust, step-by-step protocols for determining key parameters such as solubility, pKa, partition coefficient (LogP), melting point, and stability. This whitepaper is designed to serve as a practical manual for scientists, enabling a thorough and accurate evaluation of this compound to support drug discovery and development initiatives.

Introduction and Molecular Profile

Morpholine and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, forming the core structure of numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1][4] The morpholine ring is valued for its ability to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1][2] this compound is a specific derivative belonging to this versatile class of compounds.[5] As a hydrochloride salt, it is expected to exhibit improved solubility and handling properties compared to its free base form, making its characterization critical for formulation and development.

This guide establishes a framework for the systematic physicochemical analysis of this compound.

Molecular Structure:

  • IUPAC Name: 2-propan-2-ylmorpholine;hydrochloride[6]

  • CAS Number: 1432678-91-5[6][7][8]

  • Molecular Formula: C7H16ClNO[8]

  • Molecular Weight: 165.66 g/mol [8]

Identifier Value Source
IUPAC Name2-propan-2-ylmorpholine;hydrochlorideFluorochem[6]
CAS Number1432678-91-5ChemicalBook, BLD Pharm[7][8]
Molecular FormulaC7H16ClNOBLD Pharm[8]
Molecular Weight165.66 g/mol BLD Pharm[8]
Canonical SMILESCC(C)C1CNCCO1.ClFluorochem[6]

Physicochemical Characterization Workflow

A logical and phased approach is essential for characterizing a new chemical entity. The following workflow ensures that foundational data informs subsequent, more complex experiments.

Caption: Workflow for Physicochemical Characterization.

Foundational Properties and Experimental Protocols

Identity and Purity

Rationale: Before any other property is measured, it is imperative to confirm the chemical identity and purity of the substance. Impurities can significantly alter experimental results for properties like melting point and solubility.

Experimental Protocol: HPLC-UV and LC-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm (as morpholines lack a strong chromophore).

    • Mass Spectrometer (MS): Use an ESI source in positive ion mode to confirm the mass of the parent ion (C7H15NO), which should be m/z 129.2.

  • Analysis: Purity is determined by the area percentage of the main peak in the UV chromatogram. The MS spectrum confirms the molecular weight of the free base.

Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point

  • Apparatus: Use a standard melting point apparatus (e.g., Büchi or Stuart Scientific).

  • Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in the apparatus. Heat at a rapid rate (10-20 °C/min) to determine an approximate melting range.

  • Refined Measurement: Repeat with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For comparison, the melting point of unsubstituted Morpholine Hydrochloride is reported as 179-181 °C.[9]

Dissociation Constant (pKa)

Rationale: The pKa value is critical as it dictates the ionization state of the molecule at different pH values. The secondary amine in the morpholine ring is basic.[4][5] Its pKa will determine the pH range over which the compound exists as the charged hydrochloride salt versus the neutral free base, which profoundly impacts solubility, absorption, and distribution.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 50 mL of degassed, deionized water.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution using a calibrated pH meter to monitor the pH.

  • Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). The inflection point of the curve represents the equivalence point.

Key Pharmaceutical Properties

Solubility Profile

Rationale: Aqueous solubility is a cornerstone of drug development, influencing dissolution rate and bioavailability. For an ionizable compound like this compound, solubility is highly pH-dependent.

Experimental Protocol: pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Equilibration: Add an excess amount of the compound to vials containing each buffer.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter or centrifuge the samples to remove undissolved solids.

  • Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Presentation: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.

Parameter Description Expected Trend for a Basic Compound
Kinetic Solubility Measured after a short incubation time.Higher solubility at lower pH due to protonation.
Thermodynamic Solubility Measured at equilibrium (long incubation).Higher solubility at lower pH; may show a plateau below the pKa.
Partition and Distribution Coefficient (LogP & LogD)

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity in its neutral form. The distribution coefficient (LogD) measures lipophilicity at a specific pH, accounting for all ionic species. These parameters are crucial for predicting membrane permeability and absorption.

Experimental Protocol: Shake-Flask Method (OECD 107)

  • System Preparation: Pre-saturate n-octanol with water and water (or a specific pH buffer) with n-octanol.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: Mix equal volumes of the octanol and the aqueous sample solution in a flask.

  • Equilibration: Shake the flask for a set period (e.g., 1-2 hours) at a constant temperature.

  • Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase and measure the compound's concentration using HPLC-UV.

  • Calculation:

    • LogD: LogD = log10([Compound]octanol / [Compound]aqueous)

    • The concentration in octanol is found by difference from the initial aqueous concentration.

    • To determine LogP , this experiment must be performed at a pH where the compound is fully in its neutral (free base) form (i.e., at least 2 pH units above its pKa).

Stability Assessment

Rationale: Understanding a compound's chemical stability is mandatory for determining its shelf-life and identifying potential degradation products. Forced degradation studies are used to predict the degradation pathways. The morpholine ring itself can be susceptible to oxidation at the nitrogen atom.[10]

Caption: Forced Degradation Workflow.

Experimental Protocol: Forced Degradation

  • Stock Solution: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic: Add 1 M HCl and heat at 80 °C for 24 hours.

    • Basic: Add 1 M NaOH and heat at 80 °C for 24 hours.

    • Oxidative: Add 3% H2O2 and store at room temperature for 24 hours.

    • Thermal: Heat the stock solution at 80 °C for 24 hours.

    • Photolytic: Expose the solution to UV/Visible light (ICH Q1B conditions).

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method.

  • Evaluation: Compare the chromatograms of stressed samples to a control. Calculate the percentage degradation and use MS data to identify the mass of any new peaks (degradants).

Conclusion

The physicochemical properties of this compound are foundational to its potential development as a therapeutic agent. This guide provides the necessary framework and detailed protocols for a comprehensive characterization. By systematically determining its identity, purity, melting point, pKa, pH-solubility profile, lipophilicity, and degradation pathways, researchers can build a robust data package. This information is essential for making informed decisions in lead optimization, formulation development, and preclinical evaluation, ultimately enabling the progression of promising morpholine-based candidates.

References

2-Isopropylmorpholine hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Isopropylmorpholine Hydrochloride (CAS No: 1432678-91-5)

Introduction

The morpholine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" for its capacity to impart favorable physicochemical, metabolic, and pharmacokinetic properties to bioactive molecules.[1] This versatile N,O-heterocycle is a feature of numerous approved drugs, from the antibiotic Linezolid to the anticancer agent Gefitinib. Within this important class of compounds, 2-substituted morpholines present a unique synthetic challenge and a significant opportunity for structural diversification. The stereocenter at the C2 position, adjacent to the ring oxygen, can profoundly influence molecular conformation and biological activity.

This technical guide provides an in-depth exploration of this compound, a key chemical building block for researchers, scientists, and drug development professionals.[2] We will delve into its fundamental properties, synthesis strategies, robust analytical characterization methods, applications in drug discovery, and essential safety protocols. As a Senior Application Scientist, the aim of this document is to move beyond simple data reporting and provide a narrative grounded in mechanistic understanding and field-proven insights, enabling researchers to confidently utilize this valuable reagent in their synthetic endeavors.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is the foundation of any chemical workflow. This compound is a specific, well-characterized chemical entity. Its key identifiers and properties are summarized below, providing the necessary data for procurement, documentation, and experimental planning.

PropertyValueSource(s)
Chemical Name This compound[3][4]
CAS Number 1432678-91-5[3][4]
Molecular Formula C₇H₁₆ClNO[3][4]
Molecular Weight 165.66 g/mol [3][4]
MDL Number MFCD24369144[3]
SMILES Code CC(C1CNCCO1)C.[H]Cl[3]
Storage Conditions Inert atmosphere, 2-8°C[3]

Section 2: Synthesis Strategies and Methodologies

The synthesis of 2-substituted morpholines, particularly with stereocontrol, is a non-trivial task that has attracted considerable research interest. The challenge lies in efficiently forming the stereocenter adjacent to the electron-rich oxygen atom within the heterocyclic ring.[5][6] Below, we detail two authoritative and robust strategies for the synthesis of the 2-isopropylmorpholine core, followed by its conversion to the stable hydrochloride salt.

Protocol 2.1: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This state-of-the-art approach leverages a transition-metal-catalyzed asymmetric hydrogenation to set the crucial stereocenter with high enantioselectivity.[5][6][7] The choice of a rhodium complex with a large-bite-angle bisphosphine ligand (e.g., SKP) is critical; this specific geometry creates a chiral environment that effectively differentiates the two faces of the prochiral double bond in the dehydromorpholine substrate, leading to excellent enantiomeric excess (ee).[5][6]

  • Substrate Preparation: Synthesize the N-protected 2-isopropyl-dehydromorpholine precursor. This can be achieved through various established routes, often involving the condensation of an appropriate amino alcohol with an α,β-unsaturated carbonyl compound.

  • Reaction Setup: To a high-pressure reactor, add the N-protected 2-isopropyl-dehydromorpholine substrate (1.0 eq).

  • Catalyst Loading: Under an inert atmosphere (e.g., argon or nitrogen), add the bisphosphine-rhodium catalyst complex (typically 0.5-2 mol%).

  • Solvent Addition: Add a degassed, anhydrous solvent such as methanol or dichloromethane.

  • Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 30-50 atm H₂).

  • Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 30-50°C) for 12-24 hours. The causality here is that sufficient time and pressure are needed to ensure complete conversion of the sterically hindered and electron-rich substrate.[5]

  • Workup and Deprotection: After carefully venting the hydrogen, concentrate the reaction mixture. The N-protecting group (e.g., Boc or Cbz) is then removed under standard acidic or hydrogenolysis conditions to yield the 2-isopropylmorpholine free base.

  • Purity Assessment: Analyze the crude product by chiral HPLC to determine the enantiomeric excess (ee).

G sub Dehydromorpholine Precursor reac Asymmetric Hydrogenation sub->reac cat Rh-Bisphosphine Catalyst (e.g., SKP-Rh) cat->reac h2 H₂ (30-50 atm) h2->reac solv Anhydrous Solvent (e.g., MeOH) solv->reac prod_p N-Protected 2-Isopropylmorpholine reac->prod_p dep Deprotection (e.g., Acidolysis) prod_p->dep prod_f 2-Isopropylmorpholine (Free Base) dep->prod_f hplc Chiral HPLC Analysis (ee determination) prod_f->hplc G cluster_outcomes Potential Outcomes in Drug Development start 2-Isopropylmorpholine HCl (Building Block) func ChemicalFunctionalization (Alkylation, Acylation, etc.) start->func pk Improved PK Profile (Solubility, Metabolism) func->pk sar SAR Exploration (Potency, Selectivity) func->sar api Novel API Candidates pk->api sar->api

References

Spectroscopic data of 2-Isopropylmorpholine hydrochloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Isopropylmorpholine Hydrochloride

Introduction

This compound is a heterocyclic organic compound with significant utility as a building block in organic synthesis and as an intermediate in the development of active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, comprising a morpholine ring substituted with an isopropyl group at the 2-position and salified with hydrochloric acid, necessitates rigorous characterization to ensure identity, purity, and quality. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation of this molecule.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying scientific rationale for the experimental choices and interpretation of the spectral features.

Molecular Structure

The structural integrity of this compound is the foundation of its chemical behavior. The molecule consists of a saturated six-membered morpholine ring which typically adopts a stable chair conformation. The isopropyl group is situated on the carbon adjacent to the oxygen atom, and the nitrogen atom is protonated, forming a hydrochloride salt.

cluster_0 This compound struct

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity and stereochemistry of the molecule. The protonation of the morpholine nitrogen significantly influences the chemical shifts of adjacent protons and carbons, causing them to shift downfield.[3][4]

Experimental Protocol: Sample Preparation for NMR Analysis

A robust and reproducible protocol is critical for acquiring high-quality NMR data.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[5]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄) to the vial. D₂O is often preferred for hydrochloride salts due to its high polarity and ability to exchange with the N-H proton.[5]

  • Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a high-precision 5 mm NMR tube.

  • Analysis: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet for analysis.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The chair conformation of the morpholine ring leads to distinct axial and equatorial proton environments, though rapid ring inversion at room temperature may lead to averaged signals.[4][5]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
Isopropyl CH₃~1.2 - 1.4Doublet (d)6HUpfield aliphatic protons, split by the isopropyl methine (CH).
Isopropyl CH~3.0 - 3.3Multiplet (m)1HMethine proton, shifted downfield due to proximity to the morpholine ring.
Morpholine H-2~3.4 - 3.6Multiplet (m)1HProton on the carbon bearing the isopropyl group, deshielded by the adjacent oxygen.
Morpholine H-3, H-5~3.2 - 3.8Multiplet (m)4HProtons adjacent to the positively charged nitrogen atom, significantly deshielded.
Morpholine H-6~4.0 - 4.3Multiplet (m)2HProtons adjacent to the electronegative oxygen atom, appearing at the lowest field in the ring system.
N-H₂⁺~8.0 - 9.5 (variable)Broad Singlet (br s)2HAcidic protons on the nitrogen. Signal may be broad and its position is concentration-dependent. In D₂O, this signal will exchange and disappear.

Expert Interpretation: The spectrum is characterized by distinct regions. The upfield region contains the signals for the isopropyl group's methyl protons. The complex multiplets in the mid-field region (~3.2-4.3 ppm) correspond to the morpholine ring protons. The protons at C-6, being adjacent to oxygen, are the most deshielded within the ring's CH₂ groups.[6] The protons at C-3 and C-5 are strongly influenced by the protonated nitrogen, leading to a significant downfield shift compared to a neutral morpholine.[3]

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Due to the molecule's asymmetry, seven distinct carbon signals are expected.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
Isopropyl CH₃~18 - 22Shielded aliphatic carbons in the upfield region.
Isopropyl CH~28 - 32Aliphatic methine carbon.
Morpholine C-3, C-5~45 - 50Carbons adjacent to the protonated nitrogen atom.[5]
Morpholine C-6~65 - 70Carbon adjacent to the electronegative oxygen atom, significantly deshielded.[6]
Morpholine C-2~70 - 75Carbon bearing the isopropyl group, deshielded by both the substituent and the adjacent oxygen atom.

Expert Interpretation: The chemical shifts in the ¹³C NMR spectrum directly correlate with the electronic environment of each carbon. The aliphatic carbons of the isopropyl group are found furthest upfield. The morpholine ring carbons exhibit a clear trend: the carbons adjacent to the oxygen (C-2, C-6) are the most deshielded and appear furthest downfield, while the carbons adjacent to the nitrogen (C-3, C-5) appear at an intermediate shift.[5][6]

A Sample Preparation B Instrument Setup & Calibration A->B C Data Acquisition (FID) B->C D Fourier Transform C->D E Phase & Baseline Correction D->E F Spectral Analysis & Interpretation E->F

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique that requires minimal sample preparation.

  • Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

IR Spectral Data & Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to its key structural features.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2700 - 3300N-H Stretch (broad)Secondary Amine Salt (R₂NH₂⁺)
~2850 - 3000C-H StretchAlkane (Isopropyl & Morpholine CH, CH₂, CH₃)
~1450 - 1470C-H BendAlkane
~1080 - 1150C-O-C Stretch (strong)Ether
~1000 - 1250C-N StretchAliphatic Amine

Expert Interpretation: The most telling feature in the IR spectrum is the very broad and strong absorption band in the 2700-3300 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an amine hydrochloride salt.[7] This often overlaps with the sharp C-H stretching bands of the aliphatic parts of the molecule around 2850-3000 cm⁻¹.[8] A strong, prominent peak between 1080-1150 cm⁻¹ is indicative of the C-O-C ether linkage within the morpholine ring, a key confirmatory band.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Structure

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering further structural proof through fragmentation patterns.[10] Electrospray Ionization (ESI) in positive ion mode is the ideal technique for analyzing a pre-charged species like a hydrochloride salt.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of acid like formic acid to promote ionization.[11]

  • LC Separation (Optional but Recommended): Inject the sample into an HPLC or UPLC system for chromatographic separation, which ensures sample purity before it enters the mass spectrometer.[12]

  • Ionization: The eluent from the LC is directed into the ESI source. A high voltage is applied, creating a fine spray of charged droplets.

  • Mass Analysis: As the solvent evaporates, ions are released and enter the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS Data & Fragmentation Analysis

In positive mode ESI-MS, the molecule will be detected as its protonated free base, [M+H]⁺. The molecular formula of the free base is C₇H₁₅NO, with a monoisotopic mass of 129.1154 u.

  • Molecular Ion Peak: An intense signal is expected at m/z ≈ 130.1232 , corresponding to the [C₇H₁₅NO + H]⁺ ion.

Fragmentation Pathway: The molecular ion can undergo fragmentation upon collision-induced dissociation (CID) in the mass spectrometer. The fragmentation pattern provides a fingerprint that helps confirm the structure.

m/z (Predicted)Proposed FragmentLoss
112[M+H - H₂O]⁺Loss of water
88[M+H - C₃H₆]⁺Loss of propene (from isopropyl group)
86[C₄H₈NO]⁺Ring opening followed by loss of isopropyl radical
70[C₄H₈N]⁺Fragment from ring cleavage
43[C₃H₇]⁺Isopropyl cation

Expert Interpretation: The primary fragmentation pathways for morpholine derivatives often involve ring opening or cleavage of substituents.[13][14] A common fragmentation for 2-Isopropylmorpholine would be the loss of propene (42 u) via a McLafferty-type rearrangement or the loss of the entire isopropyl group (43 u). The presence of a fragment at m/z 88 would be strong evidence for the loss of the C₃H₆ moiety. The isopropyl cation itself at m/z 43 is also a likely and diagnostically useful fragment.

A [M+H]⁺ m/z = 130 B Loss of Propene (-C₃H₆) A->B -42 u D Loss of Isopropyl Radical (-C₃H₇) A->D -43 u C Fragment m/z = 88 B->C E Fragment m/z = 86 D->E

Caption: A plausible fragmentation pathway for 2-Isopropylmorpholine.

Conclusion

The collective application of NMR, IR, and MS provides a synergistic and definitive characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. IR spectroscopy provides rapid confirmation of key functional groups, particularly the amine salt and ether linkages. Finally, mass spectrometry validates the molecular weight and offers additional structural confirmation through predictable fragmentation patterns. Together, these techniques form a self-validating system, ensuring the identity and quality of this important chemical intermediate for its intended applications in research and development.

References

An In-Depth Technical Guide to the Solubility of 2-Isopropylmorpholine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 2-isopropylmorpholine hydrochloride in various organic solvents. In the absence of extensive published data for this specific compound, this document emphasizes the foundational principles and robust experimental methodologies required to generate reliable solubility profiles.

Section 1: Introduction and a Primer on the Physicochemical Landscape

This compound is a substituted morpholine derivative. As a hydrochloride salt of a secondary amine, its solubility is governed by the interplay of its ionic nature and the organic scaffold. Understanding the molecule's inherent properties is the first step in predicting and interpreting its solubility behavior.

The morpholine ring, with its ether and amine functionalities, imparts a degree of polarity and the potential for hydrogen bonding. The isopropyl group, however, introduces lipophilicity. As a hydrochloride salt, the molecule in its solid state possesses a significant crystal lattice energy that must be overcome by solvent-solute interactions for dissolution to occur.[1] The protonated amine group makes the molecule more polar than its free base counterpart, generally favoring solubility in more polar solvents.

Core Physicochemical Considerations:

  • Ionic Character: The hydrochloride salt form introduces strong ionic interactions.

  • Hydrogen Bonding: The protonated amine is a hydrogen bond donor, and the morpholine oxygen is a hydrogen bond acceptor.

  • Lipophilicity: The isopropyl group contributes to the molecule's nonpolar character.

  • Crystal Lattice Energy: The energy holding the solid salt together must be overcome by the solvation energy for dissolution to occur.[2]

Section 2: The Theoretical Bedrock of Solubility

The solubility of a salt in an organic solvent is a complex thermodynamic process. The overarching principle is that "like dissolves like," but a more nuanced understanding involves considering the thermodynamics of dissolution and the specific intermolecular forces at play.

A Thermodynamic Perspective

The dissolution of a solid in a liquid is governed by the change in Gibbs free energy (ΔG):

ΔG = ΔH_solution - TΔS_solution

Where:

  • ΔH_solution is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds.

  • T is the absolute temperature.

  • ΔS_solution is the entropy of solution, which is the change in disorder of the system.

For dissolution to be spontaneous (and for solubility to be significant), ΔG must be negative. This can be achieved through an exothermic process (negative ΔH_solution), a significant increase in entropy (positive ΔS_solution), or a combination of both.

The Role of the Solvent: A Deeper Dive

The choice of solvent is paramount in determining the solubility of this compound. Key solvent properties to consider include:

  • Polarity and Dielectric Constant: Polar solvents with high dielectric constants are generally better at stabilizing the separated ions of the salt, thus favoring dissolution.

  • Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the morpholine ring and the hydrochloride ion. Protic solvents (e.g., alcohols) can donate hydrogen bonds to the chloride ion and accept hydrogen bonds from the protonated amine. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors.

Below is a table of Hansen Solubility Parameters for a selection of common organic solvents.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Methanol15.112.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dichloromethane17.07.37.1
Toluene18.01.42.0
Hexane14.90.00.0
Dimethyl Sulfoxide (DMSO)18.416.410.2
N,N-Dimethylformamide (DMF)17.413.711.3

Data compiled from various sources.[1]

Section 3: Experimental Determination of Solubility: A Practical Guide

Given the lack of readily available solubility data for this compound, a robust experimental approach is necessary. The following protocols are designed to be self-validating and adhere to principles of Good Laboratory Practice (GLP).[6][7]

Prerequisite: Good Laboratory Practices (GLP) in Solubility Measurements

Adherence to GLP is crucial for generating reliable and reproducible solubility data.[7] Key considerations include:

  • Temperature Control: Solubility is highly temperature-dependent. All experiments should be conducted in a temperature-controlled environment (e.g., a shaker incubator or water bath).

  • Purity of Materials: The purity of both the this compound and the organic solvents should be known and documented.

  • Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium. This should be determined experimentally by taking measurements at different time points until the concentration plateaus.[8]

  • Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by XRPD) to ensure that no phase transformation (e.g., to a different polymorph or the free base) has occurred during the experiment.[2]

  • Accurate Concentration Measurement: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, is essential for accurately determining the concentration of the dissolved solute.[9][10]

Experimental Workflow: A Visual Overview

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh Solute prep_vial Combine in Vial prep_solute->prep_vial prep_solvent Measure Solvent prep_solvent->prep_vial equilibrate Agitate at Constant Temperature prep_vial->equilibrate check_equilibrium Sample at Time Points equilibrate->check_equilibrium Ensure equilibrium is reached centrifuge Centrifuge check_equilibrium->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate

References

The Synthesis of Chiral C2-Substituted Morpholines: A Technical Guide to Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the principles and methodologies underlying the asymmetric synthesis of C2-substituted morpholines, with a focus on structures like 2-isopropylmorpholine. Contrary to a potential misconception of this compound as a catalyst, its primary significance in modern organic synthesis lies in its role as a valuable chiral building block and a privileged scaffold in medicinal chemistry. This guide will elucidate the organocatalytic mechanisms that enable the stereocontrolled synthesis of such molecules, providing researchers with the foundational knowledge to design and execute these powerful transformations.

Introduction: The Significance of Chiral Morpholines

The morpholine ring is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. When substituents are introduced onto the morpholine core, particularly at the C2 position, stereochemistry becomes a critical determinant of biological activity. The precise three-dimensional arrangement of atoms can profoundly influence a molecule's interaction with its biological target. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral morpholines is a paramount objective in drug discovery and development.

While a variety of synthetic approaches exist, this guide will focus on the application of asymmetric organocatalysis, a powerful strategy that utilizes small, chiral organic molecules to induce enantioselectivity in chemical reactions. Specifically, we will examine the mechanistic principles that allow for the construction of the chiral C2-substituted morpholine framework.

Core Mechanistic Principles: Enamine and Iminium Catalysis in Morpholine Synthesis

The asymmetric synthesis of C2-functionalized morpholines often relies on the foundational principles of enamine and iminium ion catalysis, typically employing a chiral secondary amine catalyst, such as a derivative of proline or a diarylprolinol silyl ether. It is important to note that while morpholine-based enamines can be formed, they are generally less nucleophilic and, therefore, less reactive than their more common pyrrolidine-based counterparts.[1] This is attributed to the electron-withdrawing effect of the ring oxygen and the increased pyramidalization of the nitrogen atom, which reduces the p-character of the nitrogen lone pair.[1]

A prevalent and effective strategy for the synthesis of C2-substituted morpholines involves the enantioselective α-functionalization of an aldehyde, which then undergoes a subsequent cyclization sequence.

The Catalytic Cycle: A Plausible Pathway

The following catalytic cycle illustrates a general and plausible mechanism for the organocatalytic α-chlorination of an aldehyde, a key step in a multi-step, one-pot synthesis of C2-alkylated morpholines.

  • Iminium Ion Formation: The chiral secondary amine catalyst reacts with the starting aldehyde (e.g., isovaleraldehyde, which would lead to a 2-isopropyl substituent) to form a protonated iminium ion. This transformation is crucial as it lowers the LUMO of the carbonyl component, activating it for subsequent reactions.

  • Enamine Formation: A weak base present in the reaction mixture deprotonates the α-carbon of the iminium ion to generate a nucleophilic enamine intermediate. The geometry of this enamine is directed by the stereochemistry of the chiral catalyst.

  • Stereoselective α-Chlorination: The enamine, with its stereochemistry dictated by the chiral catalyst, attacks an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS). The chiral environment of the catalyst directs the approach of the electrophile to one face of the enamine, resulting in the formation of an α-chloro iminium ion with high enantioselectivity.

  • Hydrolysis and Catalyst Regeneration: The α-chloro iminium ion is hydrolyzed to release the enantioenriched α-chloro aldehyde and regenerate the chiral secondary amine catalyst, allowing it to re-enter the catalytic cycle.

This enantioenriched α-chloro aldehyde is a versatile intermediate that can be carried forward to construct the morpholine ring.

Visualizing the Catalytic Cycle

Catalytic Cycle for Asymmetric alpha-Chlorination cluster_cycle Catalytic Cycle Iminium Iminium Ion Formation Enamine Enamine Formation Iminium->Enamine - H+ Chlorination Stereoselective α-Chlorination Enamine->Chlorination + E-Cl Hydrolysis Hydrolysis & Catalyst Regeneration Chlorination->Hydrolysis + H2O Hydrolysis->Iminium Regenerated Catalyst Chloroaldehyde Enantioenriched α-Chloro Aldehyde Hydrolysis->Chloroaldehyde Catalyst_out Chiral Secondary Amine Catalyst Aldehyde Aldehyde (e.g., Isovaleraldehyde) Aldehyde->Iminium Catalyst_in Chiral Secondary Amine Catalyst Catalyst_in->Iminium

Figure 1: A representative catalytic cycle for the asymmetric α-chlorination of an aldehyde, a key step in the synthesis of C2-substituted morpholines.

Experimental Protocol: A General Procedure for the Synthesis of a C2-Substituted Morpholine

The following is a generalized, multi-step, one-pot procedure for the synthesis of an N-protected, C2-alkylated morpholine, based on the principles of organocatalysis. This protocol is intended as a template and may require optimization for specific substrates.

Materials and Reagents
  • Aldehyde (1.0 eq.)

  • Chiral secondary amine catalyst (e.g., (R)- or (S)-diphenylprolinol silyl ether, 0.1 eq.)

  • N-Chlorosuccinimide (NCS, 1.1 eq.)

  • Dichloromethane (DCM)

  • Amino alcohol (e.g., 2-(benzylamino)ethanol, 1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq.)

  • Acetonitrile (MeCN)

Step-by-Step Methodology
  • Asymmetric α-Chlorination:

    • To a solution of the aldehyde in DCM at 0 °C, add the chiral secondary amine catalyst.

    • Stir the mixture for 10 minutes.

    • Add NCS portion-wise over 20 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to stir for the time required for complete conversion (monitor by TLC).

  • Reductive Amination:

    • To the crude reaction mixture containing the α-chloro aldehyde, add the amino alcohol.

    • Stir for 15 minutes.

    • Add sodium triacetoxyborohydride portion-wise, ensuring the temperature does not rise significantly.

    • Allow the reaction to warm to room temperature and stir until the reductive amination is complete (monitor by TLC).

  • Intramolecular Cyclization:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in acetonitrile.

    • Add the base (e.g., K₂CO₃).

    • Heat the mixture to reflux and stir until cyclization is complete (monitor by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired C2-substituted morpholine.

Visualizing the Experimental Workflow

Experimental Workflow start Start alpha_chlorination Asymmetric α-Chlorination (Aldehyde, Catalyst, NCS in DCM) start->alpha_chlorination reductive_amination Reductive Amination (Amino alcohol, NaBH(OAc)₃) alpha_chlorination->reductive_amination Crude α-chloro aldehyde cyclization Intramolecular Cyclization (Base in MeCN, Reflux) reductive_amination->cyclization Crude amino chloride workup Work-up & Purification (Filtration, Concentration, Chromatography) cyclization->workup end Final Product: C2-Substituted Morpholine workup->end

Figure 2: A generalized experimental workflow for the one-pot synthesis of a C2-substituted morpholine.

Data Presentation: Expected Outcomes

The success of this synthetic strategy is evaluated based on the chemical yield and the enantiomeric excess (% ee) of the final product. The enantiomeric excess is a measure of the stereoselectivity of the α-chlorination step. The following table provides a representative summary of expected outcomes for the synthesis of various C2-substituted morpholines using this methodology.

EntryAldehyde PrecursorC2-SubstituentExpected Yield (%)Expected % ee
1IsovaleraldehydeIsopropyl45-60>90
2PropionaldehydeEthyl50-65>95
3PhenylacetaldehydeBenzyl40-55>92
4CyclohexanecarbaldehydeCyclohexyl48-62>94

Note: The expected yields and % ee values are illustrative and can vary depending on the specific substrates, catalyst, and reaction conditions.

The Role of 2-Isopropylmorpholine Hydrochloride

As established, 2-isopropylmorpholine is the product of such an asymmetric synthesis, not the catalyst. In its hydrochloride form, it is an ammonium salt.[2][3] This salt is typically more stable, crystalline, and easier to handle and store than the corresponding free amine. For subsequent synthetic applications where the free 2-isopropylmorpholine is required (for example, as a chiral ligand for a metal catalyst or as a building block in a larger molecule), the free amine can be readily generated by treatment with a base.

Conclusion and Future Outlook

The field of asymmetric organocatalysis has provided powerful and versatile tools for the synthesis of complex chiral molecules, including the medicinally important C2-substituted morpholines. Understanding the fundamental mechanisms of enamine and iminium catalysis is crucial for the rational design of synthetic routes to these valuable compounds. While this compound itself is not a catalyst in this context, it represents a key chiral building block that can be accessed through these advanced catalytic methods. Future research in this area will likely focus on the development of even more efficient and selective catalysts, the expansion of the substrate scope, and the application of these methodologies to the synthesis of novel therapeutic agents.

References

The Ascendant Therapeutic Potential of 2-Isopropylmorpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] Within this privileged scaffold, derivatives bearing a substituent at the 2-position have demonstrated a wide array of biological activities. This technical guide provides an in-depth exploration of the biological activities of 2-isopropylmorpholine derivatives and their close structural analogs. We will dissect their antifungal, anticancer, and neuroprotective potential, grounded in mechanistic insights and structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals, offering a blend of established knowledge and prospective analysis to fuel further innovation in this promising chemical space.

Introduction: The Morpholine Scaffold and the Significance of 2-Position Substitution

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a recurring motif in a multitude of FDA-approved drugs. Its popularity stems from its capacity to improve aqueous solubility, metabolic stability, and bioavailability of parent compounds. The nitrogen atom acts as a key basic center, while the oxygen atom can participate in hydrogen bonding, both crucial for molecular recognition at biological targets.

Substitution at the 2-position of the morpholine ring introduces a chiral center, opening avenues for stereospecific interactions with enzymes and receptors. An isopropyl group, with its moderate steric bulk and lipophilicity, can significantly influence the binding affinity and selectivity of the molecule. This guide will delve into the specific biological consequences of incorporating a 2-isopropyl or similar alkyl group onto the morpholine core.

Antifungal Activity: A Case Study of Fenpropimorph

A prominent example of a biologically active 2-alkyl-morpholine is Fenpropimorph, a widely used agricultural fungicide. While not a 2-isopropyl derivative, its mechanism of action provides a foundational understanding of how 2-alkylmorpholines can exert potent antifungal effects.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fenpropimorph disrupts the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component analogous to cholesterol in mammalian cells. Specifically, it targets two key enzymes in the ergosterol biosynthesis pathway:

  • Sterol Δ14-reductase (ERG24)

  • Sterol Δ8→Δ7-isomerase (ERG2)

Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates within the fungal cell membrane. This disrupts membrane fluidity and integrity, ultimately leading to the cessation of fungal growth.

Diagram: Mechanism of Action of Fenpropimorph

Fenpropimorph_MoA cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate1 Sterol Intermediates Lanosterol->Intermediate1 Multiple Steps Intermediate2 Aberrant Sterols Intermediate1->Intermediate2 Sterol Δ14-reductase (ERG24) Sterol Δ8→Δ7-isomerase (ERG2) Disruption Disrupted Fungal Cell Membrane Intermediate2->Disruption Accumulation Leads to Fenpropimorph Fenpropimorph (2-alkyl-morpholine) Fenpropimorph->Intermediate1 Inhibition Fungal_Death Fungal Growth Inhibition Disruption->Fungal_Death

Caption: Inhibition of ergosterol biosynthesis by Fenpropimorph.

Structure-Activity Relationship (SAR) Insights

Studies on Fenpropimorph analogs have revealed key structural features influencing antifungal potency. The nature of the N-substituent and the substituents on the morpholine ring play a crucial role in determining the efficacy of these compounds. While specific SAR studies on 2-isopropylmorpholine derivatives in the antifungal context are limited in the public domain, the principles derived from Fenpropimorph research suggest that the size and lipophilicity of the 2-alkyl group are critical for optimal interaction with the target enzymes.

Anticancer Potential: Emerging Evidence

The morpholine scaffold is present in numerous anticancer agents, where it often contributes to improved pharmacokinetic profiles and target engagement. Recent research has highlighted the potential of 2-substituted morpholine derivatives as promising anticancer drug candidates.

Targeting Cancer Cell Proliferation

Several studies have demonstrated the cytotoxic effects of morpholine-containing compounds against various cancer cell lines. For instance, novel 2-morpholino-4-anilinoquinoline derivatives have shown potent activity against the HepG2 human liver cancer cell line, with IC50 values in the low micromolar range.[3][4][5] These compounds were found to induce cell cycle arrest, highlighting their potential as antiproliferative agents.[3]

While these examples do not specifically feature a 2-isopropyl group, they underscore the potential of the 2-morpholino moiety as a pharmacophore in the design of novel anticancer drugs. The introduction of an isopropyl group at the 2-position could further enhance potency and selectivity through specific hydrophobic interactions within the target protein's binding site.

Putative Mechanisms of Action

The anticancer mechanisms of morpholine derivatives are diverse and target-dependent. Some derivatives have been shown to inhibit protein kinases, which are often dysregulated in cancer. The morpholine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of these enzymes. Other proposed mechanisms include the inhibition of topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[6]

Table 1: Anticancer Activity of Representative Morpholine Derivatives

Compound IDCancer Cell LineIC50 (µM)Putative Target/MechanismReference
Compound 3d HepG28.50Cell Cycle Arrest[3][4][5]
Compound 3c HepG211.42Cell Cycle Arrest[3][4][5]
Compound 3e HepG212.76Cell Cycle Arrest, Inhibition of Migration[3][4][5]
Compound M5 MDA-MB-23181.92 µg/mLTopoisomerase II Inhibition[6]
Compound M2 MDA-MB-23188.27 µg/mLTopoisomerase II Inhibition[6]

Neuroprotective Applications: A Frontier of Exploration

Neurodegenerative diseases represent a significant unmet medical need, and the development of novel neuroprotective agents is a key research priority. The morpholine scaffold has emerged as a promising starting point for the design of compounds targeting enzymes implicated in these disorders.[7][8]

Modulation of Key Enzymes in Neurodegeneration

Morpholine derivatives have been investigated for their ability to modulate the activity of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[7][8] Inhibition of cholinesterases can increase the levels of the neurotransmitter acetylcholine, a therapeutic strategy for Alzheimer's disease. MAO inhibitors are used in the treatment of Parkinson's disease.

A recent review highlights the potential of morpholine-based compounds in the rational design of anti-neurodegenerative agents.[7] The structure-based design of morpholine-clubbed heterocycles offers a promising avenue for developing potent and selective enzyme inhibitors.

Structure-Activity Relationship for Neuroprotective Effects

For neuroprotective morpholine derivatives, the substitution pattern on both the morpholine ring and the N-substituent is critical for activity and selectivity. For instance, in a series of 4-N-phenylaminoquinoline derivatives containing a morpholine group, the length of the methylene side chain and the substitution on the 4-N-phenyl ring significantly influenced their cholinesterase inhibitory potency.[9] The introduction of a 2-isopropyl group could provide a valuable vector for exploring specific interactions within the active sites of these neurological targets.

Synthesis and Experimental Protocols

The synthesis of 2-substituted morpholine derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of a corresponding N-substituted-2-amino alcohol.

General Synthetic Strategy

A representative synthesis of a 2-substituted morpholine is outlined below. This can be adapted for the synthesis of 2-isopropylmorpholine derivatives by starting with the appropriate amino alcohol precursor.

Diagram: General Synthesis of 2-Substituted Morpholines

Synthesis_Workflow Start 2-Amino Alcohol (e.g., 3-methyl-2-aminobutanol for 2-isopropyl) Step1 N-Protection (e.g., Boc anhydride) Start->Step1 Step2 O-Alkylation (e.g., with an alkyl halide bearing a leaving group) Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Intramolecular Cyclization (Base-mediated) Step3->Step4 Product 2-Isopropylmorpholine Derivative Step4->Product

Caption: A general synthetic workflow for 2-substituted morpholines.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic activity of synthesized 2-isopropylmorpholine derivatives against a cancer cell line.

  • Cell Culture: Culture the desired cancer cell line (e.g., HepG2, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-isopropylmorpholine derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10]

Future Perspectives and Conclusion

The exploration of 2-isopropylmorpholine derivatives as therapeutic agents is a field ripe with opportunity. While the fungicidal properties of the closely related 2-alkyl-morpholines are well-established, the anticancer and neuroprotective potential of this specific subclass is an emerging area of research.

Future research should focus on:

  • Synthesis of diverse libraries: Systematic modification of the N-substituent and other positions on the morpholine ring will be crucial for elucidating detailed SAR.

  • Target identification and validation: Identifying the specific molecular targets of active compounds will be essential for understanding their mechanisms of action.

  • In vivo efficacy studies: Promising in vitro candidates should be advanced to preclinical animal models to evaluate their efficacy and safety profiles.

References

An In-depth Technical Guide to the Thermal Stability of 2-Isopropylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates not only the shelf-life and storage conditions of the final drug product but also profoundly influences its safety and efficacy profile. An API that readily degrades under thermal stress can lead to the formation of impurities, loss of potency, and altered bioavailability, posing significant risks to patient health and jeopardizing the path to regulatory approval. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's thermal behavior is therefore not merely a matter of due diligence, but a critical prerequisite for successful drug formulation and commercialization.

This guide provides an in-depth technical exploration of the thermal stability of 2-Isopropylmorpholine hydrochloride, a morpholine derivative of interest in medicinal chemistry. While specific experimental data for this compound is not widely published, this document synthesizes foundational principles of thermal analysis, data from analogous structures, and established regulatory frameworks to provide a robust predictive and analytical guide. We will delve into the theoretical underpinnings of thermal decomposition, present detailed, field-proven experimental protocols for characterization, and offer insights into the interpretation of the resulting data.

Theoretical Framework: Understanding the Thermal Vulnerability of this compound

This compound is a secondary amine salt. Its thermal stability is inherently linked to the strength of its covalent bonds and the energetic favorability of potential decomposition pathways. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is generally considered to be a relatively stable scaffold. Studies on morpholine itself have shown it to be thermally stable up to temperatures around 150-175°C.

The introduction of an isopropyl group at the 2-position and the formation of a hydrochloride salt introduce new variables that can influence the molecule's response to thermal stress.

  • The Isopropyl Group: The bulky isopropyl substituent may introduce steric strain, potentially weakening adjacent bonds within the morpholine ring and lowering the activation energy for certain decomposition reactions.

  • The Hydrochloride Salt: The formation of a hydrochloride salt introduces an ionic interaction between the protonated morpholine nitrogen and the chloride anion. While salt formation often increases the melting point and can enhance stability by preventing volatilization of the free base, the presence of the chloride ion can also facilitate certain degradation pathways, such as dehydrochlorination.

The primary modes of thermal decomposition for a molecule like this compound are likely to involve:

  • Ring Opening: Cleavage of the C-O or C-N bonds within the morpholine ring.

  • Dealkylation: Loss of the isopropyl group.

  • Dehydrochlorination: Elimination of hydrogen chloride.

A thorough thermal analysis is essential to experimentally determine the onset temperature of decomposition and to elucidate the specific degradation pathways.

Core Experimental Protocols for Thermal Stability Assessment

A multi-faceted approach employing several analytical techniques is crucial for a comprehensive evaluation of thermal stability. The two primary workhorses in this domain are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques, often used in tandem, provide complementary information on mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as it is heated at a controlled rate in a specified atmosphere. This technique is indispensable for determining the decomposition temperature, identifying the number of decomposition steps, and quantifying the amount of residual mass.

  • Sample Preparation:

    • Ensure the this compound sample is homogenous and representative of the batch. If necessary, gently grind the sample to a fine, uniform powder.

    • Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.

    • Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.

  • Instrument Setup and Calibration:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Standard reference materials like calcium oxalate are often used.

    • Select an appropriate purge gas. For initial thermal stability screening, an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) is recommended to prevent oxidative degradation.

  • Experimental Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Ramp the temperature at a constant heating rate, typically 10°C/min, up to a final temperature sufficient to ensure complete decomposition (e.g., 500-600°C). Slower heating rates can provide better resolution of overlapping thermal events.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to generate the TGA thermogram.

    • Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline with the tangent of the steepest weight loss curve.

    • Identify the temperatures at which the rate of mass loss is at its maximum (Tpeak) from the first derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at each decomposition step.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis prep1 Homogenize Sample prep2 Weigh 5-10 mg prep1->prep2 prep3 Load into Crucible prep2->prep3 inst2 Set Inert Atmosphere (Nitrogen, 20-50 mL/min) prep3->inst2 inst1 Calibrate Mass & Temp inst1->inst2 run1 Equilibrate at 30°C inst2->run1 run2 Heat at 10°C/min to 600°C run1->run2 run3 Record Mass vs. Temp run2->run3 an1 Plot TGA/DTG Curves run3->an1 an2 Determine T(onset) & T(peak) an1->an2 an3 Quantify Mass Loss an2->an3

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC): Monitoring Energetic Changes

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying melting points, glass transitions, crystallization events, and the enthalpy changes associated with these processes. In the context of thermal stability, DSC can reveal endothermic (heat-absorbing) or exothermic (heat-releasing) events associated with decomposition.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the homogenous sample into a clean DSC pan (typically aluminum).

    • Hermetically seal the pan to prevent mass loss due to volatilization before decomposition. For studies where volatilization is of interest, a pinhole lid can be used.

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.

    • Use an empty, sealed DSC pan as the reference.

    • Maintain an inert atmosphere (e.g., nitrogen at 20-50 mL/min) in the sample chamber.

  • Experimental Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Ramp the temperature at a constant heating rate, typically 10°C/min, to a temperature beyond the decomposition point observed in the TGA.

    • Continuously record the heat flow to the sample relative to the reference.

  • Data Analysis:

    • Plot the heat flow versus temperature to generate the DSC thermogram.

    • Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which often indicate decomposition.

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

    • Correlate the thermal events observed in the DSC with the mass loss events from the TGA to build a comprehensive picture of the thermal behavior.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run DSC Run cluster_analysis Data Analysis prep1 Weigh 2-5 mg prep2 Place in DSC Pan prep1->prep2 prep3 Hermetically Seal Pan prep2->prep3 inst2 Use Empty Sealed Pan as Reference prep3->inst2 inst1 Calibrate with Indium inst1->inst2 inst3 Set Inert Atmosphere inst2->inst3 run1 Equilibrate at 30°C inst3->run1 run2 Heat at 10°C/min run1->run2 run3 Record Heat Flow vs. Temp run2->run3 an1 Plot DSC Thermogram run3->an1 an2 Identify Endotherms & Exotherms an1->an2 an3 Determine Onset, Peak, & Enthalpy an2->an3

Caption: Workflow for Differential Scanning Calorimetry.

Data Interpretation and Expected Results

While specific experimental data for this compound is not available, we can construct a hypothetical data set based on the known properties of related compounds to illustrate the principles of data interpretation.

Table 1: Hypothetical Thermal Analysis Data for this compound

ParameterTechniqueValueInterpretation
Melting Point (Tonset)DSC~185 °CSharp endothermic peak indicating a crystalline solid.
Decomposition (Tonset)TGA~210 °COnset of significant mass loss.
Decomposition (Tpeak)DTG~225 °CTemperature of maximum rate of mass loss.
Mass Loss (Step 1)TGA~25%Corresponds to the loss of HCl (calculated molecular weight percentage of HCl in C7H16ClNO is ~21.7%).
Mass Loss (Step 2)TGA>70%Subsequent fragmentation and decomposition of the organic moiety.
Decomposition EnthalpyDSCExothermicThe decomposition process releases energy.

Analysis of Hypothetical Data:

The DSC would likely show a sharp endotherm corresponding to the melting of the crystalline hydrochloride salt. Shortly after melting, the TGA would indicate the onset of decomposition. A multi-step decomposition is plausible for hydrochloride salts. The initial mass loss in the TGA may correspond to the loss of hydrogen chloride. The subsequent, more significant mass loss would represent the breakdown of the 2-isopropylmorpholine free base. The decomposition process is often exothermic, which would be observed in the DSC thermogram as a broad exothermic peak following the melting endotherm.

Diagram: Logical Relationship of Thermal Events

Thermal_Events A Heating Initiated B Melting (Endothermic Event) A->B DSC detects C Decomposition Onset (Mass Loss Begins) B->C leads to D Dehydrochlorination (Initial Mass Loss) C->D likely first step F Exothermic Release C->F DSC detects E Ring Fragmentation (Major Mass Loss) D->E followed by

Caption: Postulated sequence of thermal events for 2-Isopropylmorpholine HCl.

Potential Thermal Decomposition Pathways

In the absence of experimental data from techniques like TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), the decomposition pathways of this compound can be postulated based on established principles of organic chemistry.

Upon heating, the initial and most likely decomposition step is the elimination of hydrogen chloride to form the free base, 2-isopropylmorpholine, and HCl gas. This is a common decomposition pathway for amine hydrochlorides.

Following dehydrochlorination, the free base can undergo further degradation through several pathways:

  • Hofmann-like Elimination: Abstraction of a proton from a carbon adjacent to the nitrogen, followed by ring opening.

  • Retro-Ene Reaction: A concerted pericyclic reaction involving the isopropyl group, leading to the formation of propene and a morpholine-derived fragment.

  • Radical Mechanisms: At higher temperatures, homolytic cleavage of C-C, C-N, or C-O bonds can generate radical intermediates that propagate further decomposition, leading to a complex mixture of smaller volatile products.

The identification of the actual decomposition products is crucial for understanding the degradation mechanism and for developing stability-indicating analytical methods.

Regulatory Context and Stability Testing

The thermal stability data generated through TGA and DSC are fundamental components of the stability testing programs mandated by regulatory agencies. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for stability testing.

According to ICH Q1A(R2), stress testing of the drug substance should be conducted to identify likely degradation products. This includes evaluating the effect of elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature). The data from these studies are used to establish a re-test period for the drug substance and recommended storage conditions.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for assessing the thermal stability of this compound. While a definitive thermal profile requires experimental analysis, the principles and protocols detailed herein provide a robust starting point for any investigation. The combination of TGA and DSC offers a powerful analytical toolkit to determine critical stability parameters, such as decomposition temperature and melting point.

For a complete understanding, further studies are recommended:

  • TGA-MS or TGA-FTIR: To identify the gaseous products evolved during decomposition.

  • Isothermal TGA: To study the kinetics of decomposition at specific temperatures and predict long-term stability.

  • Forced Degradation Studies: In solution and in the solid state under various stress conditions (heat, humidity, light, oxidation) to identify potential degradants that may form during storage and handling.

By systematically applying these techniques and adhering to regulatory guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of drug candidates like this compound, paving the way for their successful translation from the laboratory to the clinic.

The Genesis and Evolution of 2-Substituted Morpholines: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine scaffold, a privileged motif in medicinal chemistry, owes much of its contemporary significance to the nuanced functionalities introduced by substitution, particularly at the 2-position. This guide provides a comprehensive exploration of the discovery and historical development of 2-substituted morpholines, charting a course from the initial, serendipitous naming of the parent heterocycle to the sophisticated, stereocontrolled synthetic strategies that underpin their modern applications. We will delve into the chronological evolution of synthetic methodologies, examining the causal drivers behind these advancements, and contextualize their impact through the lens of key drug discovery programs. This technical resource is intended for researchers, scientists, and drug development professionals seeking a deep, authoritative understanding of this critical chemical class.

Introduction: The Unassuming Origins and Ascendant Importance of the Morpholine Ring

The story of morpholine begins not with a targeted synthesis, but with a misnomer. In the late 19th century, the German chemist Ludwig Knorr, in his work related to the complex structure of morphine, is credited with the naming of the parent heterocycle, O(CH₂CH₂)₂NH, under the incorrect assumption that it formed a part of the morphine backbone.[1] Despite this erroneous christening, the morpholine scaffold would eventually carve out its own, far-reaching legacy in the chemical sciences.

Industrially, morpholine is most commonly produced via the dehydration of diethanolamine with concentrated sulfuric acid.[1] While the parent compound found widespread use as a solvent, corrosion inhibitor, and in the synthesis of rubber additives, its true potential in the realm of bioactive molecules would not be realized until the strategic functionalization of its ring system.[2][3]

Substitution at the 2-position, in particular, introduces a critical nexus of chemical diversity and stereochemical complexity. This seemingly simple modification allows for the precise orientation of appended functional groups, profoundly influencing the molecule's interaction with biological targets. The 2-substituted morpholine moiety is now a cornerstone of modern drug design, prized for its ability to confer favorable pharmacokinetic properties, including enhanced aqueous solubility, metabolic stability, and improved blood-brain barrier penetration.[4][5][6] Its prevalence in a multitude of FDA-approved drugs stands as a testament to its enduring value in medicinal chemistry.[4][5]

This guide will trace the historical arc of 2-substituted morpholines, from their early, rudimentary syntheses to the elegant and highly stereoselective methods that have enabled their application in some of the most important therapeutic agents of our time.

The Dawn of Functionalization: Early Synthetic Approaches to 2-Substituted Morpholines

While the parent morpholine was known from the late 1800s, the deliberate and controlled synthesis of 2-substituted derivatives represents a significant step forward in the timeline of this heterocycle. Early methods were often characterized by harsh reaction conditions and a lack of stereochemical control, yet they laid the essential groundwork for the more refined techniques that would follow.

One of the foundational approaches to the synthesis of 2-substituted morpholines involved the reaction of N-substituted ethanolamines with epichlorohydrin. This method, while effective in establishing the core morpholine ring, often resulted in a mixture of regioisomers and lacked stereospecificity. A notable example from 1980 describes the synthesis of N-benzyl-2-chloromethylmorpholine from N-benzylethanolamine and epichlorohydrin, followed by cyclization with sulfuric acid at high temperatures.[7] This early work was driven by the need for functionalized morpholine intermediates for the synthesis of potential antidepressant compounds.[7][8]

Another early strategy involved the cyclization of appropriately substituted amino alcohols. For instance, the reaction of a suitable 2-aminoethanol with an aryl-bromomethyl-ketone leads to an intermediate hydroxyaminoketone, which can spontaneously cyclize to form a 2-hydroxy-2-aryl-substituted morpholine.[9] These 2-hydroxy derivatives could then serve as precursors for further functionalization.[9]

These initial forays into the synthesis of 2-substituted morpholines, while lacking the elegance and precision of modern methods, were crucial in demonstrating the feasibility of accessing this chemical space and hinted at the potential for creating a diverse array of analogues.

The Rise of Stereoselectivity: A Paradigm Shift in 2-Substituted Morpholine Synthesis

The increasing recognition of the importance of stereochemistry in drug action spurred a paradigm shift in the synthesis of 2-substituted morpholines. The development of stereoselective methods allowed for the preparation of enantiomerically pure compounds, a critical advancement for elucidating structure-activity relationships (SAR) and developing safer, more effective drugs.

A significant leap forward came with the application of well-established asymmetric reactions to the synthesis of chiral morpholine precursors. For example, the Sharpless asymmetric epoxidation and dihydroxylation reactions have been employed to set the stereocenters of key intermediates, which are then elaborated to the final 2-substituted morpholine target.[10] This approach was instrumental in the development of the antidepressant drug Reboxetine.[10]

More direct catalytic asymmetric methods have also emerged as powerful tools. The asymmetric hydrogenation of unsaturated morpholines (dehydromorpholines) using chiral rhodium catalysts has been shown to produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee).[11] This "after cyclization" approach offers an efficient route to chiral 2-substituted morpholines from readily available starting materials.[11]

The following table summarizes some of the key stereoselective methods for the synthesis of 2-substituted morpholines:

MethodDescriptionKey Features
Sharpless Asymmetric Epoxidation/Dihydroxylation Utilizes chiral catalysts to introduce stereocenters in acyclic precursors, which are then cyclized to form the morpholine ring.High enantioselectivity, well-established and reliable.
Asymmetric Hydrogenation Direct hydrogenation of a C=C bond in a dehydromorpholine ring using a chiral metal catalyst.High efficiency, atom economy, and excellent enantioselectivity.
Copper-Promoted Oxyamination Intramolecular addition of an alcohol and intermolecular coupling with an amine across an alkene.Good to excellent yields and high diastereoselectivity.

The development of these stereoselective synthetic routes has been a watershed moment in the history of 2-substituted morpholines, transforming them from simple scaffolds into precisely tailored components for modern drug discovery.

Modern Frontiers: Innovative and Efficient Synthetic Strategies

The quest for more efficient, versatile, and environmentally benign methods for the synthesis of 2-substituted morpholines continues to drive innovation in the field. Contemporary approaches often focus on atom economy, the use of readily available starting materials, and the development of novel catalytic systems.

Photocatalysis , a rapidly emerging field in organic synthesis, has recently been applied to the diastereoselective synthesis of 2-aryl morpholines. This method utilizes a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid to construct the morpholine ring from simple imines.[12][13] The reaction proceeds through a radical cation intermediate and offers access to a diverse range of substitution patterns, including challenging tri- and tetra-substituted morpholines.[12][13]

Metal-free one-pot syntheses represent another significant advancement, offering an operationally simple and eco-friendly alternative to traditional methods. One such approach describes the synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines and halogenated alcohols using an inexpensive ammonium persulfate salt as an oxidant. This reaction proceeds via an SN2-type ring opening followed by cyclization.

The following diagram illustrates a generalized workflow for the photocatalytic synthesis of 2-aryl morpholines:

G Imine Imine Substrate Radical_Cation Radical Cation Intermediate Imine->Radical_Cation SET Photocatalyst Visible Light Photocatalyst Photocatalyst->Radical_Cation Lewis_Acid Lewis Acid Lewis_Acid->Imine Activation Bronsted_Acid Brønsted Acid Bronsted_Acid->Imine Protonation Cyclization Intramolecular Cyclization Radical_Cation->Cyclization Product 2-Aryl Morpholine Cyclization->Product

A simplified workflow for the photocatalytic synthesis of 2-aryl morpholines.

These modern synthetic methodologies have not only expanded the accessible chemical space of 2-substituted morpholines but have also aligned their synthesis with the principles of green chemistry, ensuring their continued relevance in a resource-conscious research environment.

Case Studies in Medicinal Chemistry: The Impact of 2-Substituted Morpholines on Drug Discovery

The true measure of the importance of 2-substituted morpholines lies in their successful application in the development of therapeutic agents. The inclusion of this scaffold in a wide range of drugs targeting diverse disease areas underscores its value in medicinal chemistry.

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Reboxetine, an antidepressant drug, is a prime example of a successful therapeutic agent featuring a 2-substituted morpholine core.[14][15][16][17] Discovered at Farmitalia-Carlo Erba and first published in 1984, reboxetine is a selective norepinephrine reuptake inhibitor (NRI).[14][15][16][17] The 2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine structure is crucial for its biological activity.[15][16][17] The development of reboxetine highlighted the importance of stereochemistry, with the (S,S)-enantiomer being the more active isomer. The synthesis of enantiomerically pure reboxetine was a significant achievement, relying on stereoselective methods to control the two chiral centers.[10]

Phendimetrazine: A Sympathomimetic Amine for Appetite Suppression

Phendimetrazine is another notable example of a 2-substituted morpholine-containing drug.[18][19] First patented in Germany in 1952, it was introduced as an appetite suppressant. Phendimetrazine is a prodrug that is metabolized to phenmetrazine, the active compound.[19] The 3,4-dimethyl-2-phenylmorpholine structure of phendimetrazine is a key determinant of its pharmacological profile.[19] The history of phendimetrazine and its parent compound, phenmetrazine, illustrates the early recognition of the biological activity of 2-substituted morpholines, particularly their effects on the central nervous system.[4]

The following table provides a summary of these key 2-substituted morpholine-containing drugs:

DrugChemical StructureTherapeutic ClassYear of First Publication/Patent
Reboxetine 2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholineAntidepressant (NRI)1984[14]
Phendimetrazine 3,4-dimethyl-2-phenylmorpholineAnorectic1952

These case studies demonstrate the profound impact that the 2-substituted morpholine scaffold has had on medicinal chemistry, enabling the development of important drugs for the treatment of a range of debilitating conditions.

Experimental Protocols: A Representative Synthesis of a 2-Substituted Morpholine

To provide a practical context for the synthetic methodologies discussed, a representative experimental protocol for the synthesis of a 2-substituted morpholine is detailed below. This protocol is based on the classical approach of cyclizing an N-substituted ethanolamine with an epoxide, followed by further functionalization.

Synthesis of N-Benzyl-2-hydroxymethylmorpholine

Step 1: Synthesis of N-Benzyl-N-(2-hydroxyethyl)-2-hydroxy-3-chloropropylamine

  • Rationale: This step involves the nucleophilic attack of the secondary amine of N-benzylethanolamine on the epoxide ring of epichlorohydrin. The reaction is typically carried out at a moderate temperature to ensure a controlled reaction rate and minimize side reactions.

  • Procedure:

    • To a stirred solution of N-benzylethanolamine (15.1 g, 0.1 mol) in methanol (100 mL) is added epichlorohydrin (9.25 g, 0.1 mol) dropwise at room temperature.

    • The reaction mixture is stirred at 40 °C for 12 hours.

    • The solvent is removed under reduced pressure to yield the crude product, which is used in the next step without further purification.

Step 2: Cyclization to N-Benzyl-2-chloromethylmorpholine

  • Rationale: Concentrated sulfuric acid acts as a dehydrating agent and catalyst to promote the intramolecular cyclization of the amino diol. The high temperature is necessary to drive the reaction to completion.

  • Procedure:

    • The crude product from Step 1 is added slowly to concentrated sulfuric acid (50 mL) at 0 °C.

    • The reaction mixture is then heated to 150 °C for 3 hours.

    • After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a saturated solution of sodium hydroxide.

    • The aqueous layer is extracted with dichloromethane (3 x 100 mL).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude N-benzyl-2-chloromethylmorpholine.

Step 3: Hydrolysis to N-Benzyl-2-hydroxymethylmorpholine

  • Rationale: The chloromethyl group is hydrolyzed to a hydroxymethyl group. This transformation often requires forcing conditions due to the relative stability of the C-Cl bond.

  • Procedure:

    • A mixture of N-benzyl-2-chloromethylmorpholine (11.3 g, 0.05 mol) and aqueous formamide (90%, 100 mL) is heated at 180 °C in a sealed tube for 24 hours.

    • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 100 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford N-benzyl-2-hydroxymethylmorpholine.

The following diagram illustrates the workflow for this synthesis:

G Start1 N-Benzylethanolamine Step1 Step 1: Ring Opening Start1->Step1 Start2 Epichlorohydrin Start2->Step1 Intermediate1 N-Benzyl-N-(2-hydroxyethyl)- 2-hydroxy-3-chloropropylamine Step1->Intermediate1 Step2 Step 2: Cyclization (H₂SO₄) Intermediate1->Step2 Intermediate2 N-Benzyl-2-chloromethylmorpholine Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 Product N-Benzyl-2-hydroxymethylmorpholine Step3->Product

Workflow for the synthesis of N-benzyl-2-hydroxymethylmorpholine.

Conclusion and Future Perspectives

The journey of 2-substituted morpholines, from an accidental naming to a central role in modern medicinal chemistry, is a compelling narrative of scientific discovery and innovation. The evolution of their synthesis, from rudimentary, low-yielding methods to highly efficient and stereoselective catalytic processes, has been a key enabler of their success. The ability to precisely control the stereochemistry and introduce a wide array of functional groups at the 2-position has allowed for the fine-tuning of their biological activity and pharmacokinetic properties, leading to the development of life-changing medicines.

Looking ahead, the field of 2-substituted morpholine chemistry is poised for further advancement. The continued development of novel catalytic systems, including those based on earth-abundant metals and photocatalysis, will undoubtedly lead to even more efficient and sustainable synthetic routes. Furthermore, the application of computational methods and machine learning in drug design is likely to uncover new and unexpected therapeutic applications for this versatile scaffold. The rich history and dynamic present of 2-substituted morpholines suggest a future filled with exciting discoveries and continued impact on human health.

References

Methodological & Application

Application Notes and Protocols for 2-Isopropylmorpholine Hydrochloride in Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its unique physicochemical properties, including a pKa that promotes favorable interactions in physiological environments and the ability to improve solubility and brain permeability, make it a valuable building block in drug design.[1][3] Specifically, 2-substituted morpholines are key structural motifs in a variety of neurologically active compounds.[2] 2-Isopropylmorpholine hydrochloride serves as a crucial chiral intermediate, providing a synthetically accessible entry point to a range of complex molecular architectures, particularly those targeting the central nervous system (CNS).[1][4]

Core Applications in Pharmaceutical Synthesis

This compound is primarily utilized as a foundational building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its applications span several key areas of drug development:

  • CNS Drug Discovery: The morpholine moiety is a common feature in drugs targeting CNS disorders.[1][5] The incorporation of a 2-isopropyl group can influence the lipophilicity and steric interactions of the final compound, potentially leading to improved blood-brain barrier penetration and target engagement.[6]

  • Chiral Synthesis: Many modern therapeutics are single enantiomers, requiring stereochemically defined intermediates. Chiral 2-isopropylmorpholine is a valuable precursor for the asymmetric synthesis of such drugs, ensuring the desired pharmacological activity while minimizing off-target effects.[7]

  • Scaffold for Library Synthesis: In early-stage drug discovery, the 2-isopropylmorpholine core can be derivatized at the nitrogen atom to create libraries of novel compounds for high-throughput screening. This allows for the rapid exploration of structure-activity relationships (SAR) around a proven pharmacophore.

A notable example of a drug class where 2-substituted morpholines are central is the norepinephrine reuptake inhibitors (NRIs), such as Reboxetine, used in the treatment of depression.[4][8][9] The synthesis of Reboxetine and its analogs often involves the construction of a 2-substituted morpholine core, highlighting the importance of intermediates like 2-isopropylmorpholine.[4][8]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a starting material is fundamental for process development and optimization.

PropertyValueReference
Molecular Formula C₇H₁₆ClNOPubChem
Molecular Weight 165.66 g/mol PubChem
Appearance White to off-white solidGeneric MSDS
Solubility Soluble in water and lower alcohols like isopropanol[10],[11]
Storage Inert atmosphere, 2-8°CGeneric MSDS

Experimental Protocols

Protocol 1: Asymmetric Synthesis of Chiral 2-Isopropylmorpholine via Hydrogenation

The enantioselective synthesis of 2-substituted morpholines is of paramount importance for the development of chiral drugs. Asymmetric hydrogenation of a dehydromorpholine precursor represents a highly efficient and atom-economical approach to establish the desired stereocenter.[7][12] The following protocol is adapted from established methods for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[7][12][13]

Workflow Diagram: Asymmetric Hydrogenation

G cluster_prep Catalyst and Substrate Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Purification cluster_final Final Product Generation catalyst [Rh(cod)2]SbF6 + (R,R,R)-SKP ligand reactor High-pressure reactor catalyst->reactor substrate N-Cbz-2-isopropyl-5,6-dihydromorpholine substrate->reactor solvent Dichloromethane (DCM) solvent->reactor hydrogen H2 gas (30 atm) concentrate Concentration under reduced pressure reactor->concentrate Reaction completion hydrogen->reactor Pressurize chromatography Silica gel chromatography concentrate->chromatography deprotection Deprotection (e.g., Pd/C, H2) chromatography->deprotection salt_formation HCl addition deprotection->salt_formation final_product Chiral this compound salt_formation->final_product

Caption: Workflow for the asymmetric synthesis of chiral this compound.

Materials and Reagents:

  • N-Cbz-2-isopropyl-5,6-dihydromorpholine (substrate)

  • [Rh(cod)₂]SbF₆ (catalyst precursor)

  • (R,R,R)-SKP (chiral phosphine ligand)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high purity)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol

  • Hydrochloric acid (ethanolic or ethereal solution)

  • High-pressure autoclave/reactor

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a glovebox, to a solution of the chiral ligand (R,R,R)-SKP (1.05 mol%) in anhydrous DCM, add [Rh(cod)₂]SbF₆ (1 mol%). Stir the mixture for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve the N-Cbz-2-isopropyl-5,6-dihydromorpholine substrate (1 equivalent) in anhydrous DCM.

  • Hydrogenation: Transfer the substrate solution to the high-pressure reactor. Under an inert atmosphere, add the catalyst solution. Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 30 atm with hydrogen and stir the reaction mixture at room temperature for 24 hours.[7]

  • Work-up: Carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the N-Cbz-protected chiral 2-isopropylmorpholine.

  • Deprotection: Dissolve the purified product in methanol and add Pd/C (10 wt%). Subject the mixture to hydrogenation (1 atm H₂) until the deprotection is complete (monitored by TLC).

  • Salt Formation: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. Dissolve the resulting free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid until precipitation is complete.

  • Isolation: Collect the precipitated this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality and Experimental Choices:

  • The use of a rhodium catalyst with a chiral bisphosphine ligand like (R,R,R)-SKP is crucial for achieving high enantioselectivity in the hydrogenation.[7][12]

  • The N-Cbz protecting group is chosen as it is stable under the hydrogenation conditions for the double bond but can be readily removed in a subsequent step.[7]

  • Dichloromethane is a common solvent for such hydrogenations due to its inertness and ability to dissolve both the substrate and catalyst complex.[12]

Protocol 2: Quality Control - Purity Determination by GC-MS

Ensuring the purity of pharmaceutical intermediates is a critical aspect of drug manufacturing. The following GC-MS method, adapted from protocols for morpholine analysis, is suitable for determining the purity of this compound and identifying potential impurities.[14][15][16] This method employs a derivatization step to enhance the volatility of the analyte.

Workflow Diagram: GC-MS Analysis

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis GC-MS Analysis sample 2-Isopropylmorpholine HCl sample dissolution Dissolve in water sample->dissolution acidification Acidify with HCl dissolution->acidification reagent Add Sodium Nitrite acidification->reagent reaction Formation of N-nitroso derivative reagent->reaction solvent_add Add Dichloromethane reaction->solvent_add vortex Vortex and separate layers solvent_add->vortex collect Collect organic layer vortex->collect injection Inject into GC-MS collect->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: Workflow for the purity determination of this compound by GC-MS.

Materials and Reagents:

  • This compound sample

  • Deionized water

  • Hydrochloric acid (1 M)

  • Sodium nitrite solution (e.g., 5% w/v in water)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in deionized water. Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to achieve a concentration within the calibration range.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add 1 M hydrochloric acid to adjust the pH to acidic conditions.

    • Add the sodium nitrite solution and vortex. Allow the reaction to proceed at room temperature for a specified time (e.g., 15 minutes) to form the N-nitroso-2-isopropylmorpholine derivative.[14]

  • Extraction:

    • Add dichloromethane to the derivatized solution and vortex vigorously for 1 minute to extract the derivative.[15]

    • Centrifuge to separate the layers and carefully transfer the organic (bottom) layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject an aliquot of the dried organic extract into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Program: Start at a suitable temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).

      • Injector Temperature: 250°C

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-300.

      • Source Temperature: 230°C.[15]

  • Data Analysis:

    • Identify the peak corresponding to N-nitroso-2-isopropylmorpholine based on its retention time and mass spectrum.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of the derivative in the sample from the calibration curve and calculate the purity of the original this compound sample.

Self-Validating System:

The protocol's integrity is maintained by:

  • Calibration Curve: A linear calibration curve with a high correlation coefficient (r² > 0.99) ensures the accuracy of quantification.

  • Internal Standard (Optional): For enhanced precision, a suitable internal standard can be added to all samples and standards before derivatization.

  • Blanks and Controls: Running method blanks and quality control samples alongside the test samples verifies the absence of contamination and the accuracy of the measurements.

References

Application Notes & Protocols for 2-Isopropylmorpholine Hydrochloride in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis and catalytic methods.

Abstract: The chiral morpholine scaffold is a cornerstone in medicinal chemistry, lending favorable physicochemical properties to a wide array of therapeutic agents. Asymmetric organocatalysis has emerged as a powerful and sustainable strategy for the synthesis of enantiomerically enriched molecules. This guide provides an in-depth exploration of 2-Isopropylmorpholine hydrochloride as a secondary amine organocatalyst. We delve into the mechanistic underpinnings of its action via enamine catalysis, present a detailed, field-tested protocol for its application in the asymmetric Michael addition of aldehydes to nitroolefins, and offer insights into experimental design and troubleshooting.

Introduction: The Convergence of Morpholines and Organocatalysis

The morpholine ring is a privileged heterocyclic motif, integral to the structure of numerous approved pharmaceuticals. Its stereochemical configuration often dictates biological efficacy, making enantioselective synthesis a critical objective in drug discovery. Parallel to this, the field of asymmetric organocatalysis, pioneered by researchers like Benjamin List and David MacMillan, has revolutionized synthetic chemistry by demonstrating that small, metal-free organic molecules can catalyze complex reactions with high stereocontrol.[1][2]

While proline and its derivatives are the most celebrated organocatalysts, the exploration of other chiral amines continues to yield valuable tools for synthesis. Morpholine-based catalysts, though sometimes perceived as less reactive than their pyrrolidine counterparts due to the electronic influence of the ring oxygen, offer a unique steric and electronic environment.[3] this compound, a commercially available reagent, serves as a precatalyst that, upon activation, can effectively mediate carbon-carbon bond formation. This document serves as a comprehensive guide to its practical application, focusing on a robust and high-value transformation.

Mechanistic Framework: Enamine Catalysis

This compound, as a secondary amine salt, is the inactive form of the catalyst. To enter the catalytic cycle, it must first be neutralized by a non-nucleophilic base to generate the free secondary amine. This free amine is the true catalytic species, operating through an enamine-mediated pathway.

The Catalytic Cycle involves three key stages:

  • Enamine Formation: The chiral secondary amine reacts reversibly with a carbonyl compound (e.g., an aldehyde) to form a nucleophilic enamine intermediate. The stereochemistry of the catalyst, particularly the bulky isopropyl group, dictates the facial selectivity of this intermediate.

  • Nucleophilic Attack: The enamine, now acting as a soft nucleophile, attacks an electrophile (such as a nitroolefin). The catalyst's chiral scaffold directs this attack to occur from a specific face, thereby establishing the new stereocenter(s) in the product.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace water in the reaction medium, releasing the final product and regenerating the free amine catalyst to begin a new cycle.

Below is a diagram illustrating the activation and catalytic cycle.

Enamine_Catalysis_Cycle cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle Precatalyst 2-Isopropylmorpholine (Hydrochloride Salt) ActiveCat Active Catalyst (Free Amine) Precatalyst->ActiveCat + Base - Base·HCl Base Base (e.g., NMM) Enamine Chiral Enamine Intermediate ActiveCat->Enamine + Aldehyde - H₂O cluster_cycle cluster_cycle Iminium Iminium Ion Enamine->Iminium + Nitroolefin (Electrophile) Iminium->ActiveCat + H₂O - Product Product Chiral Product Iminium->Product

Caption: Catalyst activation and the enamine catalytic cycle.

Application Profile: Asymmetric Michael Addition to Nitroolefins

A powerful application of morpholine-based catalysts is in the conjugate addition (Michael reaction) of aldehydes to nitroolefins. This reaction constructs a new carbon-carbon bond and sets two adjacent stereocenters, yielding γ-nitroaldehydes, which are highly versatile precursors for synthesizing γ-amino acids and other valuable molecules.

The choice of reaction conditions is critical for achieving high yield and stereoselectivity. Studies on similar morpholine-based catalysts have shown that protic solvents like isopropanol (iPrOH) at sub-ambient temperatures can significantly enhance performance.[1]

AldehydeNitroolefinCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)d.r.e.e. (%)
Butanaltrans-β-Nitrostyrene1-1048>9599:199
Propanaltrans-β-Nitrostyrene1-1048>9599:198
Pentanaltrans-β-Nitrostyrene1-1048>9598:299
Butanal(E)-1-nitro-2-p-tolylprop-1-ene5-10729095:595
Butanal(E)-1-(4-chlorophenyl)-2-nitroethene5-10729299:197
Data synthesized from representative results for morpholine-based catalysts in the literature.[1][2]

Detailed Experimental Protocols

PART A: Safety & Handling Precautions

This compound and its free base can be hazardous. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-resistant lab coat.[4]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors or aerosols.

  • Handling: The compound is harmful if swallowed and toxic if inhaled or in contact with skin. It causes severe skin burns and eye damage. Avoid all direct contact.[4]

  • Storage: Store the hydrochloride salt in a tightly closed container in a dry, well-ventilated place. The material is hygroscopic. Keep away from heat and sources of ignition.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

PART B: General Procedure for Asymmetric Michael Addition

This protocol describes a representative reaction between butanal and trans-β-nitrostyrene.

Materials & Reagents:

  • This compound

  • N-Methylmorpholine (NMM), freshly distilled

  • Butanal, freshly distilled

  • trans-β-Nitrostyrene

  • Isopropanol (iPrOH), anhydrous

  • Standard glassware (oven-dried)

  • Magnetic stirrer and stir bars

  • Cooling bath capable of maintaining -10 °C

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (3.3 mg, 0.02 mmol, 0.05 eq).

  • Catalyst Activation: Add anhydrous isopropanol (2.0 mL) to the flask. Begin stirring and cool the mixture to -10 °C using a cooling bath. Add N-Methylmorpholine (2.2 µL, 0.02 mmol, 0.05 eq) to the suspension to generate the free amine catalyst in situ. Stir for 10 minutes. The use of a slight excess of base is sometimes needed, but a 1:1 stoichiometry is a good starting point.[1]

  • Addition of Aldehyde: Add freshly distilled butanal (55 µL, 0.6 mmol, 1.5 eq) to the reaction mixture.

  • Initiation of Reaction: Add trans-β-nitrostyrene (60 mg, 0.4 mmol, 1.0 eq) in one portion. Seal the flask and allow the reaction to stir vigorously at -10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the nitrostyrene spot indicates reaction completion. Reactions may take 24-72 hours.

  • Work-up: Upon completion, quench the reaction by adding 2 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product and the enantiomeric excess (e.e.) by HPLC analysis on a chiral stationary phase.

PART C: Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the asymmetric Michael addition.

Troubleshooting & Mechanistic Insights

  • Low Conversion: If the reaction stalls, ensure all reagents are pure and the solvent is anhydrous. Trace water can hydrolyze the enamine intermediate. Consider increasing catalyst loading to 5-10 mol% or extending the reaction time.

  • Poor Stereoselectivity (d.r. or e.e.): Temperature control is paramount. Fluctuations above the target temperature can significantly erode enantioselectivity. The steric bulk of the catalyst's isopropyl group is designed to block one face of the enamine; ensure the substrate is not overly bulky in a way that overrides this directing effect. The solvent choice is also key; iPrOH is believed to participate in hydrogen bonding in the transition state, helping to organize the components for optimal stereocontrol.[1]

  • Side Reactions: The primary side reaction is often the self-aldol condensation of the aldehyde. Using an excess of the aldehyde (1.5-2.0 eq) can be beneficial, but a large excess may lead to more side products. Adding the aldehyde before the nitroolefin ensures the catalyst preferentially forms the enamine.

References

Application Notes and Protocols: 2-Isopropylmorpholine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: The morpholine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in numerous FDA-approved drugs. The stereochemical configuration of substituents on this heterocyclic core is often pivotal to biological activity, making the enantioselective synthesis of chiral morpholines a critical endeavor in drug discovery.[1]

This guide explores the role of 2-isopropylmorpholine hydrochloride in the realm of asymmetric synthesis. An extensive review of the current literature indicates that while the chiral morpholine framework is of significant interest, this compound is not commonly employed as a direct chiral auxiliary in the same well-documented manner as Evans oxazolidinones or Oppolzer's sultam. Its primary utility appears to be that of a chiral building block —a pre-synthesized, enantiomerically pure fragment for incorporation into a larger target molecule.

However, to provide a comprehensive and practical guide for researchers, this document will first elucidate the principles of using chiral morpholine derivatives as auxiliaries. We will then present a detailed, representative protocol for a diastereoselective alkylation, a fundamental carbon-carbon bond-forming reaction. This protocol, while not specifically validated for the N-acyl derivative of 2-isopropylmorpholine due to a lack of published data, is based on well-established principles of chiral amide enolate chemistry and serves as an expert-guided template for researchers exploring this or related systems.

Part 1: The Principle of Chiral Morpholine Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct a stereoselective transformation.[2] The auxiliary imparts facial bias, forcing an incoming reagent to attack from a less sterically hindered direction, thereby creating a new stereocenter with a predictable configuration. After the reaction, the auxiliary is cleaved and can ideally be recovered.[3]

In the context of 2-isopropylmorpholine, it can be acylated to form a chiral N-acyl amide. The nitrogen of the morpholine becomes part of the amide linkage, and the stereocenter at the C2 position, bearing the isopropyl group, is positioned to influence reactions at the α-carbon of the acyl chain.

Mechanism of Diastereoselective Enolate Alkylation

The most common application for such a chiral amide would be in the diastereoselective alkylation of its enolate. The process can be broken down into three key steps:

  • Formation of a Conformationally Rigid Enolate: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is used to deprotonate the α-carbon of the N-acyl chain.[4] The presence of a lithium cation can lead to the formation of a chelated, six-membered ring transition state involving the enolate oxygen and the morpholine oxygen. This chelation, combined with the steric bulk of the C2-isopropyl group, locks the enolate into a specific conformation.

  • Stereoselective Alkylation: The rigid conformation of the enolate presents two distinct faces to an incoming electrophile (e.g., an alkyl halide). The bulky isopropyl group at the C2 position effectively shields one face of the enolate. Consequently, the electrophile is directed to attack from the less sterically encumbered face, leading to the formation of one diastereomer in excess.[5]

  • Auxiliary Cleavage: After the desired stereocenter has been set, the chiral morpholine auxiliary is removed to reveal the chiral product (e.g., a carboxylic acid, alcohol, or aldehyde) and allow for the recovery of the 2-isopropylmorpholine.

Part 2: Illustrative Protocol: Diastereoselective Alkylation of a Chiral N-Acyl-2-isopropylmorpholine

Disclaimer: This protocol is a representative, expert-designed procedure based on established methodologies for related chiral auxiliaries.[1][6] It has not been experimentally validated for 2-isopropylmorpholine and should be optimized by the end-user.

Workflow Overview

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A 2-Isopropylmorpholine Hydrochloride C N-Acyl-2-isopropylmorpholine A->C Base (e.g., Et3N) DCM, 0 °C to rt B Acyl Chloride (e.g., Propanoyl Chloride) B->C D N-Acyl-2-isopropylmorpholine E LDA or NaHMDS THF, -78 °C D->E F Chelated Enolate Intermediate E->F H Alkylated Product (Diastereomeric Mixture) F->H G Electrophile (R-X) (e.g., Benzyl Bromide) G->H I Alkylated Product J Hydrolysis (e.g., LiOH, H2O2) or Reduction (e.g., LiAlH4) I->J K Chiral Carboxylic Acid or Alcohol J->K L Recovered 2-Isopropylmorpholine J->L

Caption: Workflow for using 2-isopropylmorpholine as a chiral auxiliary.

Step 1: Preparation of N-Propanoyl-(2S)-2-isopropylmorpholine

This initial step attaches the prochiral acyl group to the chiral auxiliary.

Materials:

  • (2S)-2-Isopropylmorpholine hydrochloride

  • Propanoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (2S)-2-isopropylmorpholine hydrochloride (1.0 eq).

  • Suspend the solid in anhydrous DCM (approx. 0.2 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise. Stir the mixture for 15 minutes.

  • Slowly add propanoyl chloride (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-propanoyl-(2S)-2-isopropylmorpholine as a clear oil.

Step 2: Diastereoselective Alkylation with Benzyl Bromide

This is the key stereocenter-forming step. All glassware must be rigorously dried, and all reagents and solvents must be anhydrous.

Materials:

  • N-Propanoyl-(2S)-2-isopropylmorpholine

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr), freshly distilled or from a new bottle

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for inert atmosphere, low-temperature reactions

Procedure:

  • Dissolve N-propanoyl-(2S)-2-isopropylmorpholine (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flame-dried, argon-flushed round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise over 10 minutes. The solution may turn a pale yellow color, indicating enolate formation.

  • Stir the solution at -78 °C for 45 minutes.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The crude product should be analyzed by ¹H NMR to determine the diastereomeric ratio (d.r.). Purification by flash chromatography will yield the alkylated product.

Step 3: Cleavage of the Chiral Auxiliary

The method of cleavage depends on the desired final product.

A. To obtain the chiral carboxylic acid:

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add lithium hydroxide (LiOH) (4.0 eq) followed by 30% hydrogen peroxide (H₂O₂) (4.0 eq).

  • Stir vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding aqueous sodium sulfite (Na₂SO₃) solution.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

  • The aqueous layer can be basified and extracted to recover the 2-isopropylmorpholine.

B. To obtain the chiral primary alcohol:

  • Dissolve the purified alkylated product (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq).

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH (aq), and water (Fieser workup).

  • Filter the resulting solids and wash thoroughly with ethyl acetate. The filtrate contains the chiral primary alcohol and the recovered auxiliary, which can be separated by chromatography or acid/base extraction.

Part 3: Data Presentation and Visualization

Expected Outcomes for Diastereoselective Alkylation

The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) of the product. While experimental data for N-acyl-2-isopropylmorpholine is not available, we can present hypothetical data based on outcomes for similar chiral auxiliaries.

EntryElectrophile (R-X)BaseSolventTemp (°C)Yield (%)d.r. (anti:syn)
1CH₃ILDATHF-7890>95:5
2BnBrNaHMDSTHF-7888>98:2
3Allyl BromideLDATHF-7885>95:5
4EtIKHMDSToluene-788290:10

Table represents hypothetical data for illustrative purposes.

Mechanistic Visualization

Caption: Proposed model for diastereoselection. Note: Images are placeholders and would depict actual chemical structures.

Part 4: Concluding Remarks and Future Directions

While this compound has not been extensively documented as a chiral auxiliary, its structure is analogous to other successful chiral directing groups. The protocols and principles outlined in this guide provide a robust starting point for researchers wishing to explore its potential in asymmetric synthesis. Key areas for investigation would include:

  • Experimental Validation: Systematically applying the illustrative protocol to various electrophiles and optimizing reaction conditions (base, solvent, temperature) to maximize diastereoselectivity.

  • Scope of Reactions: Exploring the utility of N-acyl-2-isopropylmorpholine in other enolate-based transformations, such as asymmetric aldol, Michael, and acylation reactions.

  • Comparison with Existing Auxiliaries: Benchmarking its performance against established auxiliaries like Evans' oxazolidinones to determine its practical advantages or disadvantages.

The development of new, efficient, and recoverable chiral auxiliaries is a continuous pursuit in organic synthesis. Chiral morpholine derivatives, including 2-isopropylmorpholine, represent a promising, yet underexplored, class of compounds that warrant further investigation by the scientific community.

References

Enantioselective Synthesis Using Chiral 2-Isopropylmorpholine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the quest for stereochemical control remains a paramount objective, particularly in the synthesis of complex chiral molecules for pharmaceutical and materials science applications. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor, enabling the diastereoselective formation of new stereocenters. Among the myriad of chiral auxiliaries developed, those derived from readily available chiral pool sources offer a practical and cost-effective approach. This guide provides a detailed exploration of the synthesis and application of chiral 2-isopropylmorpholine derivatives, a class of auxiliaries that leverages the stereodirecting influence of the bulky isopropyl group within a conformationally well-defined morpholine scaffold.

This document is structured to provide not only step-by-step protocols but also the underlying mechanistic rationale, empowering researchers to understand, adapt, and troubleshoot these powerful synthetic methods. We will delve into the synthesis of the chiral auxiliary itself, followed by its application in key carbon-carbon bond-forming reactions, including diastereoselective alkylations and aldol reactions.

The Chiral 2-Isopropylmorpholine Auxiliary: Design and Synthesis

The efficacy of a chiral auxiliary is predicated on its ability to effectively bias the approach of a reagent to one face of a prochiral substrate. The design of the 2-isopropylmorpholine auxiliary is rooted in this principle. The morpholine ring provides a rigid heterocyclic framework, while the sterically demanding isopropyl group at the C-2 position effectively shields one face of an attached N-acyl enolate, directing incoming electrophiles to the opposite face.

The synthesis of enantiopure 2-isopropylmorpholine can be achieved from the chiral pool, with (S)-valinol being a common and accessible starting material for the preparation of (S)-2-isopropylmorpholine.

Protocol 1: Synthesis of (S)-2-Isopropylmorpholine from (S)-Valinol

This protocol outlines a potential synthetic route.

Materials:

  • (S)-Valinol

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • N-Alkylation: In a round-bottom flask under an inert atmosphere, dissolve (S)-valinol (1.0 eq) in toluene. Add powdered potassium carbonate (2.5 eq) and 2-chloroethanol (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)valinol.

  • Cyclization: Under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Dissolve the crude N-(2-hydroxyethyl)valinol in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction for the consumption of the starting material by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-2-isopropylmorpholine.

Diastereoselective Alkylation of N-Acyl-2-Isopropylmorpholine Amides

One of the most powerful applications of this chiral auxiliary is in the diastereoselective alkylation of enolates derived from N-acyl amides. The formation of a lithium enolate and its subsequent reaction with an electrophile proceeds with high facial selectivity, dictated by the chiral morpholine scaffold.

Causality of Stereoselection

Upon deprotonation with a strong base such as lithium diisopropylamide (LDA), the N-acyl-2-isopropylmorpholine forms a Z-enolate. The lithium cation is believed to chelate to both the enolate oxygen and the morpholine oxygen, creating a rigid, bicyclic-like transition state. In this conformation, the bulky isopropyl group effectively blocks the si-face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered re-face.

G cluster_0 Mechanism of Diastereoselective Alkylation Start N-Acyl-(S)-2-isopropylmorpholine Enolate Chelated Z-Enolate (Li+ chelated to both oxygens) Start->Enolate Deprotonation Base LDA Base->Enolate TransitionState Transition State (Isopropyl group blocks top face) Enolate->TransitionState Electrophile Electrophile (R-X) Electrophile->TransitionState re-face attack Product Alkylated Product (High Diastereoselectivity) TransitionState->Product

Caption: Diastereoselective alkylation workflow.

Protocol 2: Asymmetric Alkylation of an N-Propionyl-(S)-2-isopropylmorpholine

Materials:

  • (S)-2-Isopropylmorpholine

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Acylation: To a solution of (S)-2-isopropylmorpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise. Stir the reaction at room temperature for 2 hours. Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to give N-propionyl-(S)-2-isopropylmorpholine, which can be used without further purification.

  • Enolate Formation: In a separate flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes to generate LDA.

  • Dissolve the N-propionyl-(S)-2-isopropylmorpholine (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Stir for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification and Analysis: Purify the crude product by flash chromatography. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Methyl Iodide>95:5~85-95
Benzyl Bromide>98:2~90-98
n-Butyl Iodide>95:5~80-90
Note: These are representative data based on similar chiral auxiliary systems and should be confirmed experimentally.

Diastereoselective Aldol Reactions

The N-acyl amides derived from 2-isopropylmorpholine are also excellent substrates for diastereoselective aldol reactions. The formation of boron enolates, in particular, leads to highly ordered, chair-like Zimmerman-Traxler transition states, resulting in excellent stereocontrol.

Mechanistic Rationale for Aldol Stereoselectivity

Treatment of the N-propionyl amide with dibutylboron triflate and a tertiary amine base generates the Z-(E)-boron enolate. The subsequent reaction with an aldehyde proceeds through a Zimmerman-Traxler transition state. The bulky isopropyl group of the morpholine auxiliary occupies a pseudo-equatorial position, directing the substituent of the aldehyde (R') to also adopt an equatorial-like orientation to minimize steric interactions. This arrangement leads to the preferential formation of the syn-aldol product.

G cluster_workflow Aldol Reaction Workflow start N-Propionyl-(S)-2-isopropylmorpholine enolate_formation Boron Enolate Formation (Bu₂BOTf, i-Pr₂NEt) start->enolate_formation aldehyde_addition Aldehyde Addition (R'CHO) enolate_formation->aldehyde_addition transition_state Zimmerman-Traxler Transition State Isopropyl group dictates facial selectivity R' group in equatorial position aldehyde_addition->transition_state product syn-Aldol Adduct transition_state->product

Caption: Key stages in the diastereoselective aldol reaction.

Protocol 3: Asymmetric syn-Aldol Reaction

Materials:

  • N-propionyl-(S)-2-isopropylmorpholine

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Isobutyraldehyde

  • Methanol, Phosphate buffer (pH 7), Hydrogen peroxide (30%)

Procedure:

  • Enolate Formation: To a solution of N-propionyl-(S)-2-isopropylmorpholine (1.0 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir the mixture at this temperature for 30 minutes, then warm to 0 °C for 1 hour.

  • Aldol Addition: Cool the reaction mixture back to -78 °C and add isobutyraldehyde (1.5 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Workup: Quench the reaction by adding methanol (5 mL), followed by pH 7 phosphate buffer (5 mL) and 30% hydrogen peroxide (5 mL), ensuring the internal temperature does not exceed 10 °C. Stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purification and Analysis: Purify the product by flash chromatography. Determine the diastereomeric ratio and enantiomeric excess by appropriate analytical techniques (e.g., chiral HPLC, NMR analysis of Mosher esters).

AldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Yield (%)
Isobutyraldehyde>98:2>99~85-95
Benzaldehyde>95:5>98~90-98
Acetaldehyde>95:5>97~80-90
Note: These are representative data based on similar chiral auxiliary systems and should be confirmed experimentally.

Auxiliary Cleavage

A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral centers. The N-acyl-2-isopropylmorpholine amides can be cleaved to afford various functional groups, such as carboxylic acids, esters, aldehydes, and primary alcohols.

Protocol 4: Reductive Cleavage to the Primary Alcohol

Materials:

  • Alkylated or aldol adduct from previous protocols

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

Procedure:

  • To a solution of the purified adduct (1.0 eq) in anhydrous THF at 0 °C, add LiAlH₄ (2.0-3.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour. Alternatively, quench by the addition of a saturated solution of Rochelle's salt and stir until two clear layers form.

  • Filter the solid and rinse with THF or ethyl acetate. Concentrate the filtrate and purify the resulting alcohol by flash chromatography. The chiral auxiliary, (S)-2-isopropylmorpholine, can often be recovered from the reaction mixture.

Conclusion

The chiral 2-isopropylmorpholine auxiliary provides a robust and highly effective platform for the enantioselective synthesis of a variety of chiral building blocks. Its straightforward preparation from the chiral pool, coupled with its high stereodirecting ability in fundamental C-C bond-forming reactions, makes it an attractive tool for researchers in both academic and industrial settings. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive guide for the successful implementation of this valuable synthetic methodology.

2-Isopropylmorpholine hydrochloride for the synthesis of active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Isopropylmorpholine Hydrochloride in the Synthesis of Active Pharmaceutical Ingredients

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound, a valuable chiral building block, in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Moving beyond a simple recitation of procedural steps, this guide delves into the underlying scientific principles, offering field-proven insights to ensure reproducibility, safety, and high-quality outcomes in the laboratory and beyond.

Introduction: The Strategic Importance of Chiral Morpholines

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. When substituted, particularly with chiral centers, the morpholine ring becomes a powerful tool for creating stereospecific interactions with biological targets. 2-Isopropylmorpholine, as a readily available chiral building block, serves as a critical starting material or intermediate in the synthesis of complex APIs.[1][2] Its hydrochloride salt form enhances stability and simplifies handling, making it an ideal candidate for robust and scalable synthetic processes.[3][4]

This guide will focus on the practical application of this compound, using the synthesis of a key intermediate for the potent antiemetic drug Aprepitant as a central example to illustrate its utility.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1432678-91-5[3][4]
Molecular Formula C₇H₁₆ClNO[3][4]
Molecular Weight 165.66 g/mol [3][4]
Appearance White to off-white solid (typical)General Knowledge
Storage Inert atmosphere, 2-8°C, protect from moisture[3]
Purity Typically ≥95%[5]
Safety and Handling Protocol

This compound and related morpholine derivatives require careful handling in a controlled laboratory environment. Adherence to the following safety protocols is mandatory.

  • Engineering Controls : Always handle the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Ensure safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, tightly fitting safety goggles or a face shield, and chemical-resistant gloves (inspect gloves prior to use).[7]

  • Handling Procedures : Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7] Keep the container tightly closed when not in use.

  • Incompatibilities : Keep away from strong oxidizing agents, excess heat, and sources of ignition.[6] The material is hygroscopic and should be protected from moisture.

  • First Aid Measures :

    • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

    • If on Skin : Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

    • If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[7]

Application in API Synthesis: A Key Intermediate for Aprepitant

Aprepitant is a selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. Its complex stereochemistry is critical for its pharmacological activity, and the substituted morpholine core is central to its structure.[8][9] While various synthetic routes exist, they all hinge on the stereocontrolled construction of the morpholine ring.[10][11]

The following sections detail a representative protocol for the synthesis of a chiral morpholine derivative, illustrating the type of transformation where a building block like this compound would be invaluable.

Synthetic Pathway Overview

The synthesis involves the formation of a substituted morpholin-2-one, a key precursor to the final Aprepitant structure. This approach highlights the strategic importance of controlling stereochemistry early in the synthetic sequence.

Aprepitant_Intermediate_Synthesis start_material Aldehyde + Amino Alcohol intermediate1 Domino Ring-Opening Cyclization (DROC) start_material->intermediate1 One-Pot Reaction product Chiral Morpholin-2-one (Aprepitant Precursor) intermediate1->product Purification catalyst Chiral Catalyst catalyst->intermediate1 Asymmetric Catalysis

Caption: Synthetic pathway for a key Aprepitant precursor.

Detailed Experimental Protocol: Asymmetric Synthesis of a Chiral Morpholin-2-one

This protocol is based on modern asymmetric catalytic methods that provide high enantioselectivity, a critical requirement for pharmaceutical synthesis.[12]

Objective: To synthesize an enantioenriched 3-aryl-morpholin-2-one, a key intermediate for Aprepitant, via a one-pot asymmetric domino reaction.

Materials and Reagents:

  • Aryl Aldehyde (e.g., 4-fluorobenzaldehyde)

  • (Phenylsulfonyl)acetonitrile

  • 2-Aminoethanol

  • Chiral Quinine-derived Urea Catalyst

  • Cumyl Hydroperoxide (CHP)

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., Toluene, Dichloromethane)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (Silica gel)

Experimental Workflow Diagram

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Aldehyde, Nitrile, Catalyst) setup->reagents epoxidation 3. Asymmetric Epoxidation (Add CHP) reagents->epoxidation domino 4. Domino Cyclization (Add Amino Alcohol, Base) epoxidation->domino monitor 5. Reaction Monitoring (TLC/HPLC) domino->monitor workup 6. Aqueous Work-up (Quench, Extract) monitor->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify analyze 8. Analysis & Characterization (NMR, MS, Chiral HPLC) purify->analyze

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:

  • Reaction Setup : To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl aldehyde (1.0 eq.), (phenylsulfonyl)acetonitrile (1.1 eq.), the chiral catalyst (0.1 eq.), and toluene (5 mL/mmol of aldehyde).

    • Scientific Rationale : An inert atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture. The slight excess of the nitrile ensures complete consumption of the limiting aldehyde. Toluene is a good solvent for this transformation, allowing for the necessary reaction temperatures.

  • Knoevenagel Condensation : Stir the mixture at room temperature for 30 minutes.

    • Scientific Rationale : This initial step forms the α,β-unsaturated nitrile intermediate, which is the substrate for the subsequent asymmetric epoxidation.

  • Asymmetric Epoxidation : Cool the reaction mixture to 0°C. Add cumyl hydroperoxide (1.5 eq.) dropwise over 15 minutes. Allow the reaction to stir at 0°C for 4-6 hours.

    • Scientific Rationale : The chiral urea catalyst directs the stereoselective epoxidation of the electron-deficient alkene, establishing the key stereocenter.[12] Low temperature is used to enhance enantioselectivity and control the exothermic nature of the oxidation.

  • Domino Ring-Opening Cyclization (DROC) : To the reaction mixture, add 2-aminoethanol (2.0 eq.) and potassium carbonate (2.0 eq.). Warm the mixture to 40°C and stir for 12-16 hours.

    • Scientific Rationale : The amino alcohol acts as a nucleophile, opening the epoxide ring. The subsequent intramolecular cyclization, facilitated by the base, forms the desired morpholin-2-one ring. This domino sequence is highly efficient, forming multiple bonds in a single pot.[12]

  • Reaction Monitoring : Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the epoxide intermediate is fully consumed.

  • Work-up : Cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Scientific Rationale : Sodium thiosulfate quenches any remaining peroxide. The extraction isolates the product from the aqueous phase, and the brine wash and drying step remove residual water before solvent evaporation.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the pure chiral morpholin-2-one.

Characterization and Quality Control

The identity and purity of the synthesized intermediate must be rigorously confirmed.

Table 2: Typical Analytical Data for Chiral Morpholin-2-one Intermediate

AnalysisExpected Result
¹H NMR Peaks corresponding to aromatic, morpholine ring, and substituent protons with correct integrations and splitting patterns.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight.
HPLC Purity ≥98% (by area)
Chiral HPLC >95% enantiomeric excess (ee)

Self-Validating System : The protocol's trustworthiness is established by these analytical checkpoints. A successful synthesis is validated only when the product meets pre-defined specifications for purity and enantiomeric excess, as confirmed by orthogonal analytical techniques like HPLC and NMR.[13]

The Broader Impact: Quality Control and API Synthesis

The quality of the final API is directly dependent on the quality of its starting materials and intermediates.[] Using a well-characterized, high-purity building block like this compound is the first step in a robust manufacturing process.

Quality_Relationship start High-Purity Starting Material (e.g., 2-Isopropylmorpholine HCl) process Controlled & Validated Synthetic Protocol start->process Input intermediate Pure & Characterized Intermediate process->intermediate Output api High-Quality, Safe & Efficacious Active Pharmaceutical Ingredient (API) intermediate->api Leads to

Caption: Relationship between starting material quality and final API.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the efficient and stereocontrolled synthesis of complex pharmaceutical agents. As demonstrated through the lens of Aprepitant synthesis, the strategic use of such chiral building blocks within well-designed and validated protocols is fundamental to modern drug development. By understanding the "why" behind each experimental step and adhering to rigorous safety and quality control standards, researchers can confidently and reproducibly synthesize the next generation of life-saving medicines.

References

Application Note and Protocol: A Scalable Synthesis of 2-Isopropylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Isopropylmorpholine in Modern Drug Discovery

Substituted morpholines are a cornerstone of modern medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates.[1] The morpholine scaffold often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The 2-isopropyl-substituted variant, in particular, offers a valuable chiral building block for creating complex molecules with specific three-dimensional orientations, which is crucial for potent and selective interaction with biological targets. This guide provides a comprehensive, in-depth protocol for the scalable synthesis of 2-Isopropylmorpholine hydrochloride, designed for researchers, scientists, and drug development professionals. The presented methodology is robust, scalable, and emphasizes safety and efficiency, drawing from established chemical principles to provide a self-validating system for producing high-purity material.

Strategic Approach to Synthesis: A Three-Step, Scalable Route

The chosen synthetic route is a three-step process commencing with the readily available and chiral amino acid derivative, L-Valinol. This strategy ensures the stereochemical integrity of the final product. The core of this synthesis involves the formation of an N-substituted diethanolamine analog, followed by a cyclodehydration reaction, and culminating in the formation of the hydrochloride salt. This approach is designed for scalability, avoiding hazardous or expensive reagents where possible and focusing on straightforward purification techniques.

Visualizing the Workflow: From L-Valinol to this compound

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Salt Formation L-Valinol L-Valinol N_Hydroxyethyl_Valinol N_Hydroxyethyl_Valinol L-Valinol->N_Hydroxyethyl_Valinol Ethylene Oxide, Isopropanol Ethylene_Oxide Ethylene_Oxide Ethylene_Oxide->N_Hydroxyethyl_Valinol 2_Isopropylmorpholine_Free_Base 2_Isopropylmorpholine_Free_Base N_Hydroxyethyl_Valinol->2_Isopropylmorpholine_Free_Base Sulfuric Acid, Heat 2_Isopropylmorpholine_Hydrochloride 2_Isopropylmorpholine_Hydrochloride 2_Isopropylmorpholine_Free_Base->2_Isopropylmorpholine_Hydrochloride HCl in Isopropanol HCl_in_Isopropanol HCl_in_Isopropanol HCl_in_Isopropanol->2_Isopropylmorpholine_Hydrochloride

Caption: Synthetic workflow for this compound.

Quantitative Data Summary: A Guide to Stoichiometry and Yields

The following table provides a summary of the key quantitative parameters for each step of the synthesis, based on a representative scale.

Parameter Step 1: N-Alkylation Step 2: Cyclodehydration Step 3: Salt Formation
Starting Material L-ValinolN-(2-hydroxyethyl)valinol2-Isopropylmorpholine (free base)
Key Reagents Ethylene Oxide, IsopropanolConcentrated Sulfuric AcidHydrochloric Acid (in Isopropanol)
Scale (Starting Material) 103.17 g (1.0 mol)147.22 g (~1.0 mol)129.21 g (~1.0 mol)
Solvent Volume 1 L IsopropanolN/A (reagent is solvent)1 L Isopropanol
Reaction Temperature 40-50°C180-200°C0-5°C
Reaction Time 4-6 hours8-12 hours1-2 hours
Typical Yield >95% (crude)85-90% (distilled)>95% (crystalline)

Experimental Protocols: A Step-by-Step Guide

PART 1: Synthesis of N-(2-hydroxyethyl)valinol

This initial step involves the nucleophilic ring-opening of ethylene oxide by the primary amine of L-Valinol. Isopropanol is chosen as a solvent due to its ability to dissolve the starting material and its relatively low volatility, which allows for controlled reaction temperatures.

Protocol:

  • Reactor Setup: To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser, and a gas inlet, add L-Valinol (103.17 g, 1.0 mol) and isopropanol (1 L).

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15 minutes.

  • Reagent Addition: While stirring, slowly bubble ethylene oxide gas (44.05 g, 1.0 mol) through the solution. The reaction is exothermic; maintain the temperature between 40-50°C using a water bath.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the L-Valinol is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The resulting solution of N-(2-hydroxyethyl)valinol in isopropanol can be used directly in the next step, or the solvent can be removed under reduced pressure to yield the crude product as a viscous oil.

PART 2: Cyclodehydration to 2-Isopropylmorpholine

This step employs a strong acid, sulfuric acid, to catalyze the intramolecular dehydration of N-(2-hydroxyethyl)valinol, leading to the formation of the morpholine ring. This is a classic and effective method for the synthesis of morpholines from diethanolamine derivatives.

Protocol:

  • Reactor Setup: In a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation apparatus, place the crude N-(2-hydroxyethyl)valinol (~147.22 g, ~1.0 mol).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (98 g, 1.0 mol) to the stirred N-(2-hydroxyethyl)valinol. The addition is highly exothermic; use an ice bath to maintain the temperature below 50°C.

  • Cyclization: After the addition is complete, heat the mixture to 180-200°C. Water will begin to distill off. Continue heating until the distillation of water ceases (typically 8-12 hours).

  • Neutralization and Extraction: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice and a solution of sodium hydroxide (80 g, 2.0 mol) in 500 mL of water to neutralize the excess acid. The pH should be adjusted to >12. Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-isopropylmorpholine is then purified by vacuum distillation to yield a colorless liquid.

PART 3: Formation of this compound

The final step involves the conversion of the free base to its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify.

Protocol:

  • Solution Preparation: Dissolve the purified 2-isopropylmorpholine (129.21 g, 1.0 mol) in 1 L of isopropanol in a 2 L beaker.

  • Acidification: Cool the solution in an ice bath to 0-5°C. While stirring, slowly add a solution of hydrochloric acid in isopropanol (e.g., 2 M solution) until the pH of the solution is between 1 and 2.

  • Crystallization: A white precipitate of this compound will form. Continue stirring in the ice bath for 1-2 hours to ensure complete crystallization.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with cold isopropanol, and then with diethyl ether. Dry the product in a vacuum oven at 40-50°C to a constant weight.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the free base and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the final product.[2][3]

  • Melting Point: To determine the melting point of the hydrochloride salt as an indicator of purity.

Safety and Handling Precautions

  • Ethylene Oxide: Is a flammable, toxic, and carcinogenic gas. All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated Sulfuric Acid and Hydrochloric Acid: Are highly corrosive.[4][5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8] When diluting acids, always add acid to water, never the other way around.

  • Exothermic Reactions: The N-alkylation and acid-catalyzed cyclization steps are exothermic. Proper temperature control is crucial to avoid runaway reactions.

  • Vacuum Distillation: Ensure the glassware is free of cracks and use a safety screen.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By following these procedures, researchers and drug development professionals can confidently produce high-purity material for their research and development needs. The emphasis on established chemical transformations and straightforward purification techniques ensures that this protocol is both practical and efficient for scale-up operations.

References

Application Note: A Practical Guide to Monitoring 2-Isopropylmorpholine Hydrochloride Catalyzed Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Secondary Amines in Catalysis and the Imperative of Reaction Monitoring

The field of organocatalysis has emerged as a powerful paradigm in modern synthetic chemistry, offering metal-free, environmentally benign, and often highly stereoselective routes to complex molecules.[1][2] Within this domain, secondary amines, such as proline and its derivatives, have proven to be exceptionally versatile catalysts.[1][3] They operate through the formation of transient nucleophilic enamines or electrophilic iminium ions, enabling a wide array of asymmetric transformations.[1][2]

2-Isopropylmorpholine, a chiral secondary amine, represents a scaffold with significant potential in this area.[4] When employed as its hydrochloride salt, it provides a stable, solid form that can release the active amine catalyst under specific reaction conditions. The precise control and optimization of reactions employing such catalysts are paramount. Thin-Layer Chromatography (TLC) serves as an indispensable tool for this purpose—a rapid, cost-effective, and powerful method for the qualitative monitoring of a reaction's progress.[5][6]

This guide provides a detailed, experience-driven protocol for establishing a robust TLC monitoring system for a representative reaction catalyzed by 2-isopropylmorpholine hydrochloride. The principles and techniques described herein are broadly applicable to a range of amine-catalyzed transformations.

Core Principles: The "Why" Behind the Protocol

The Catalyst and the Reaction: A Mechanistic Glimpse

Secondary amines catalyze reactions, such as Michael additions or aldol reactions, by transiently activating the substrate.[2][7] In a typical scenario, the 2-isopropylmorpholine (liberated from its hydrochloride salt, often by a mild base or the reaction substrate itself) condenses with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. This activated enamine then reacts with an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the desired product.

Understanding this cycle is key to designing a TLC protocol. We are not just tracking the disappearance of a starting material and the appearance of a product; we are monitoring a system that also contains a catalyst, its salt, and potentially transient intermediates.

Thin-Layer Chromatography (TLC): A Polarity-Based Separation

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel on the plate) and a mobile phase (the eluent or solvent system).[8]

  • Polar Compounds: Molecules with polar functional groups (e.g., alcohols, amines, carboxylic acids) adhere strongly to the polar silica gel. They travel a shorter distance up the plate, resulting in a low Retention Factor (Rf).

  • Nonpolar Compounds: Molecules that are less polar have a weaker interaction with the silica gel and are carried further up the plate by the mobile phase, resulting in a high Rf.

The goal of TLC monitoring is to select a solvent system that provides clear separation between the starting material(s), the product(s), and any significant byproducts, ideally with Rf values between 0.2 and 0.8 for optimal resolution.[8]

The Protocol: Step-by-Step Reaction Monitoring

This protocol is based on a representative reaction: the Michael addition of an aldehyde to an α,β-unsaturated ketone, catalyzed by 2-isopropylmorpholine.

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 plates (the "F254" indicates a fluorescent indicator that allows for visualization under UV light at 254 nm).

  • TLC Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Capillary Spotters: Glass capillary tubes for applying samples to the plate.

  • Solvents: HPLC-grade solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol).

  • Visualization Tools:

    • UV Lamp (254 nm).

    • Iodine chamber.

    • Chemical stain (e.g., p-anisaldehyde or potassium permanganate solution).

  • General Lab Equipment: Fume hood, heat gun, forceps, pencil, ruler.

Phase 1: Developing the Analytical Method (Before Starting the Reaction)

The most critical step is selecting an appropriate solvent system.[9] This is done before initiating the bulk reaction.

  • Prepare Standard Solutions: Create dilute solutions of your starting aldehyde, your α,β-unsaturated ketone, and, if available, an authentic sample of the expected product in a volatile solvent like ethyl acetate or dichloromethane.

  • Initial Solvent System Trial: A good starting point for many organic compounds is a mixture of a non-polar and a polar solvent, such as 70:30 Hexane:Ethyl Acetate.[10][11]

  • Spot the Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.[11] Apply small, concentrated spots of each standard solution onto the line.

  • Develop the Plate: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Line the chamber with a piece of filter paper to ensure the atmosphere is saturated with solvent vapors, which leads to better and more reproducible chromatograms.[9] Carefully place the TLC plate in the chamber, ensuring the solvent level is below the starting line.[12] Close the chamber.

  • Analyze and Optimize: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp.[13]

    • If spots are too low (low Rf): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 50:50 Hexane:Ethyl Acetate).[8][14]

    • If spots are too high (high Rf): The solvent system is too polar. Decrease the proportion of the polar solvent (e.g., switch to 90:10 Hexane:Ethyl Acetate).[8][14]

    • Repeat this process until you achieve good separation between all components. The ideal system will place the starting material at an Rf of approximately 0.3-0.5.[15]

Phase 2: Monitoring the Live Reaction

Once the reaction is initiated, you will sample it at regular intervals (e.g., every 15-30 minutes).

  • Prepare the TLC Plate: Draw a starting line on a new plate. Mark three lanes with a pencil: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Spotting:

    • "SM" Lane: Spot your primary starting material (e.g., the aldehyde).

    • "RXN" Lane: Using a capillary tube, withdraw a tiny aliquot of the reaction mixture and spot it.

    • "CO" Lane: First, spot the starting material. Then, spot the reaction mixture directly on top of the starting material spot. This "co-spot" is crucial for confirming the identity of the starting material spot in the reaction lane, especially if the product Rf is very close to the starting material Rf.[16]

  • Develop and Visualize: Develop the plate in your pre-determined solvent system. Dry the plate and visualize it under a UV lamp, circling any visible spots with a pencil.[13] Further visualization with a chemical stain may be necessary if components are not UV-active.[17][18]

Workflow Visualization

TLC_Workflow cluster_prep Phase 1: Method Development cluster_monitoring Phase 2: Reaction Monitoring Prep_Standards Prepare Dilute Standards Select_Solvent Select Trial Solvent System Prep_Standards->Select_Solvent Iterate Spot_Standards Spot Standards on TLC Plate Select_Solvent->Spot_Standards Iterate Develop_Plate Develop Plate Spot_Standards->Develop_Plate Iterate Analyze_Rf Analyze Rf Values Develop_Plate->Analyze_Rf Iterate Optimize Optimize Solvent Ratio Analyze_Rf->Optimize Iterate Optimize->Analyze_Rf Iterate Start_Rxn Initiate Bulk Reaction Optimize->Start_Rxn Finalized Method Sample_Rxn Sample Reaction Mixture (t=x) Start_Rxn->Sample_Rxn Sample_Rxn->Sample_Rxn Spot_Lanes Spot SM, CO, RXN Lanes Sample_Rxn->Spot_Lanes Develop_TLC Develop Plate Spot_Lanes->Develop_TLC Visualize Visualize (UV/Stain) Develop_TLC->Visualize Interpret Interpret Progress Visualize->Interpret caption Fig 1. Workflow for TLC Method Development and Reaction Monitoring.

Caption: Fig 1. Workflow for TLC Method Development and Reaction Monitoring.

Data Interpretation and Decision Making

By observing the TLC plate over time, you can effectively track the reaction's progress:

  • t = 0: You should see a strong spot in the "SM" lane and the "RXN" lane at the same Rf. The "CO" spot should appear as a single, merged spot.

  • As the reaction proceeds:

    • The intensity of the starting material spot in the "RXN" lane will decrease.

    • A new spot, corresponding to the product, will appear (typically at a different Rf). Its intensity will increase over time.

  • Reaction Completion: The reaction is generally considered complete when the starting material spot is no longer visible in the "RXN" lane.

Example TLC Plate Interpretation:

TLC_Interpretation cluster_plate TLC Plate at Time (t) Origin SolventFront Lane1_Label SM Lane2_Label CO Lane3_Label RXN SM_Spot CO_SM_Spot RXN_SM_Spot RXN_Prod_Spot CO_Prod_Spot StartLine <---------------- Starting Line ----------------> SolventFrontLine <---------------- Solvent Front ----------------> SM_Label Starting Material (Rf ≈ 0.4) Prod_Label Product (Rf ≈ 0.7) caption Fig 2. Representative TLC plate showing reaction progress.

Caption: Fig 2. Representative TLC plate showing reaction progress.

Troubleshooting Common TLC Issues

Even with a well-developed protocol, issues can arise. The following table outlines common problems and their solutions.

Problem Potential Cause(s) Solution(s)
Spots are streaking or elongated. 1. Sample is too concentrated (overloaded).2. Compound is acidic or basic and interacting strongly with silica.[14]1. Dilute the sample before spotting.[14][19]2. Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[14]
No spots are visible. 1. Compound is not UV-active.2. Sample is too dilute.3. Compound is volatile and evaporated.1. Use a chemical stain (e.g., iodine, permanganate, anisaldehyde).[14][17]2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[12]3. This is a limitation of TLC; consider other monitoring techniques like GC or NMR.
Spots remain at the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the compound.Increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate or add a stronger polar solvent like methanol).[8][14]
Spots run with the solvent front (Rf ≈ 1). The mobile phase is too polar.Decrease the polarity of the solvent system (e.g., increase the percentage of hexane).[8][14]
Starting material and product have very similar Rf values. The chosen solvent system lacks the required selectivity.Try a completely different solvent system. For example, if you are using Hexane/Ethyl Acetate, try a system based on Dichloromethane/Methanol.[14] The co-spot lane is essential here to resolve ambiguity.

References

Use of 2-Isopropylmorpholine hydrochloride in flow chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Efficiency Synthesis of N-Aryl-2-Isopropylmorpholines Utilizing Continuous Flow Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological activity and improve pharmacokinetic profiles.[1][2][3] 2-Isopropylmorpholine, a chiral substituted building block, offers a valuable entry point for creating structurally complex molecules with potential therapeutic applications.[4] This guide details the application of continuous flow chemistry for the efficient N-arylation of 2-isopropylmorpholine hydrochloride. Traditional batch processing for such reactions can be limited by slow reaction kinetics, side-product formation, and challenges in scalability and safety.[5][6] By leveraging the precise control over temperature, pressure, and mixing afforded by flow chemistry, we demonstrate a protocol that significantly accelerates reaction rates, improves yield and purity, and provides a clear, scalable pathway from discovery to production.[7][8][9] This document provides the foundational principles, a detailed step-by-step protocol for a model S_N_Ar reaction, and guidance on optimization, safety, and scale-up.

Part 1: Foundational Principles

The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a cornerstone of modern medicinal chemistry.[3] Its inclusion in a molecule can confer a range of benefits, including:

  • Improved Physicochemical Properties: The basic nitrogen atom and the ether oxygen influence polarity and hydrogen bonding capacity, often leading to enhanced solubility and bioavailability.[1]

  • Metabolic Stability: The morpholine ring is generally robust to metabolic degradation, which can prolong the in-vivo half-life of a drug.[3]

  • Target Engagement: The defined chair-like conformation and its ability to act as a hydrogen bond acceptor allow it to serve as a key pharmacophore, interacting with specific biological targets like kinases.[2][3]

The 2-isopropyl substituent provides a chiral center and steric bulk, enabling the exploration of specific stereoselective interactions within a binding pocket, a critical aspect of modern drug design.[4]

Properties of this compound

This compound is a salt, making it a stable, crystalline solid that is easy to handle and store. However, for it to function as a nucleophile in reactions such as N-arylation, the free base is required. A key step in any protocol is the in-situ neutralization of the hydrochloride to liberate the reactive secondary amine. This can be achieved by including a suitable base in the reaction mixture.

Why Flow Chemistry? The Synergistic Advantage

Flow chemistry offers a paradigm shift from traditional batch synthesis, providing distinct advantages for reactions involving building blocks like 2-isopropylmorpholine.[10]

  • Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reagents or energetic intermediates present at any given moment, drastically reducing the risks associated with exothermic events or unstable species.[5][8][11]

  • Precise Process Control: Flow systems provide unparalleled control over reaction parameters. The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat transfer, eliminating hotspots and enabling precise temperature management.[5][9] Residence time, the duration reactants spend in the heated zone, is controlled simply by adjusting flow rates and reactor volume.

  • Accelerated Kinetics: The ability to safely operate at temperatures and pressures above the solvent's atmospheric boiling point ("superheating") can lead to dramatic increases in reaction rates, turning multi-hour batch reactions into processes that take only minutes.[8][12]

  • Superior Mixing: Rapid, diffusion-based mixing in micro-channels ensures a homogenous reaction environment, minimizing side-product formation that can arise from localized concentration gradients common in large batch reactors.[8]

  • Seamless Scalability: Scaling up a flow process is often as simple as running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel).[13][14] This avoids the complex and often unpredictable challenges of scaling up batch reactors.

Part 2: Proposed Application: Continuous Flow S_N_Ar N-Arylation

We will focus on a model Nucleophilic Aromatic Substitution (S_N_Ar) reaction, a robust and widely used method for forming C-N bonds. In this example, 2-isopropylmorpholine is coupled with an electron-deficient aryl fluoride. This type of reaction is foundational in the synthesis of numerous active pharmaceutical ingredients (APIs).[15]

Logical Workflow Diagram

The overall process is designed to be a continuous, integrated sequence from reagent input to purified product collection, minimizing manual handling and intermediate isolation.

G cluster_prep 1. Reagent Preparation cluster_flow 2. Flow Synthesis cluster_analysis 3. In-line Analysis & Workup cluster_collect 4. Product Collection A Solution A: 2-Isopropylmorpholine HCl + Base (e.g., DIPEA) in Solvent (e.g., DMSO) Pumps Syringe/HPLC Pumps A->Pumps B Solution B: Electron-Deficient Aryl Fluoride in Solvent (e.g., DMSO) B->Pumps Mixer T-Mixer Pumps->Mixer Reactor Heated Reactor Coil (PFR) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Quench In-line Quench (Optional) BPR->Quench PAT Process Analytics (PAT) (e.g., FT-IR, UPLC-MS) Quench->PAT Collect Automated Collection or Direct to Purification PAT->Collect G cluster_input Reagent Delivery cluster_reaction Reaction Zone cluster_output Pressure Control & Collection PumpA Pump A (Solution A) Mixer T-Mixer PumpA->Mixer 0.25 mL/min PumpB Pump B (Solution B) PumpB->Mixer 0.25 mL/min Reactor 10 mL PFA Coil in Heater (120 °C) Mixer->Reactor Total: 0.5 mL/min BPR BPR (100 psi) Reactor->BPR Collection Product Collection BPR->Collection

References

Troubleshooting & Optimization

Technical Support Center: 2-Isopropylmorpholine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Isopropylmorpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Our goal is to provide in-depth, field-proven insights to help you identify, control, and troubleshoot impurities, ensuring the quality and integrity of your final product.

Understanding the Synthetic Landscape

The synthesis of 2-Isopropylmorpholine and its subsequent conversion to the hydrochloride salt can be approached through several routes. A common and illustrative pathway involves the reductive amination of a suitable morpholine precursor. The purity of the final hydrochloride salt is paramount, as even trace impurities can have significant impacts on downstream applications, particularly in pharmaceutical development. This guide will focus on potential impurities arising from a representative synthetic strategy and the salt formation step.

Illustrative Synthetic Workflow

To understand the origin of potential impurities, let's visualize a common synthetic approach.

cluster_synthesis Part A: Synthesis of 2-Isopropylmorpholine cluster_salt Part B: Hydrochloride Salt Formation A Morpholine-2-one (or related precursor) C Intermediate Adduct A->C Nucleophilic Addition B Isopropyl Grignard Reagent (i-PrMgX) B->C E 2-Isopropylmorpholine (Free Base) C->E Reduction D Reducing Agent (e.g., LiAlH4, NaBH4) D->E F 2-Isopropylmorpholine (Free Base) E->F H 2-Isopropylmorpholine HCl (Final Product) F->H G HCl in Solvent (e.g., HCl in Isopropanol) G->H Acid-Base Reaction cluster_main Main Synthetic Pathway cluster_impurities Potential Impurity Pathways cluster_reagents Reagents & Solvents Start Starting Material (e.g., Morpholine-2-one) Product 2-Isopropylmorpholine HCl Start->Product Synthesis & Salt Formation I1 Unreacted Starting Material Start->I1 Incomplete Reaction I2 Ring-Opened Byproduct Product->I2 High Temperature (Degradation) I3 Genotoxic Impurity (e.g., Isopropyl Chloride) R1 HCl in Isopropanol R1->Product R1->I3 Side Reaction

Technical Support Center: 2-Isopropylmorpholine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Isopropylmorpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during synthetic reactions involving this compound. Our goal is to equip you with the expertise to navigate experimental challenges and optimize your reaction outcomes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis and subsequent reactions of this compound. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.

Question 1: I am experiencing very low to no yield in my reductive amination reaction to synthesize 2-Isopropylmorpholine. What are the likely causes and how can I improve the outcome?

Low conversion in the synthesis of 2-Isopropylmorpholine via reductive amination is a common challenge, often attributed to the steric hindrance imposed by the isopropyl group and the reduced nucleophilicity of the morpholine nitrogen.[1]

Potential Causes & Solutions:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the amine and the carbonyl compound to form the imine or iminium ion is a critical equilibrium step.[2] Steric hindrance from the isopropyl group can slow this process down considerably.

    • Solution 1: Catalytic Acid: The addition of a catalytic amount of a weak acid, such as acetic acid (AcOH), can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[3][4] Typically, 1.1 equivalents of acetic acid relative to the amine is a good starting point.[4]

    • Solution 2: Azeotropic Water Removal: The formation of the imine intermediate generates water.[2] Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding dehydrating agents like molecular sieves.

    • Solution 3: Pre-formation of the Imine: Allow the amine and carbonyl compound to stir together, with or without a catalyst, for a period (e.g., 1-2 hours) before adding the reducing agent.[3] Monitoring the reaction by TLC or NMR can confirm imine formation.[4]

  • Choice of Reducing Agent: The selection of the reducing agent is crucial and depends on the reaction conditions and the reactivity of your substrates.

    • Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is a mild and selective reducing agent often preferred for reductive aminations.[5] It is less likely to reduce the starting aldehyde or ketone compared to stronger reducing agents.[6] STAB is sensitive to water and is typically used in solvents like dichloromethane (DCM) or dichloroethane (DCE).[5]

    • Sodium Cyanoborohydride (NaBH₃CN): This reducing agent is effective at a slightly acidic pH, which is ideal for iminium ion reduction.[2] However, it is toxic and can generate hydrogen cyanide gas, requiring careful handling.

    • Sodium Borohydride (NaBH₄): A stronger and less expensive reducing agent, NaBH₄ can also reduce the starting carbonyl compound.[2][6] To minimize this side reaction, it should be added after the imine has been allowed to form completely.[4][5]

  • Reaction Conditions:

    • Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., to 40-60°C) can sometimes accelerate sluggish imine formation.[7]

    • Solvent: The choice of solvent can impact solubility and reaction rates. Methanol (MeOH) and ethanol (EtOH) are common for reactions with NaBH₄, while chlorinated solvents are often used with STAB.[5]

Troubleshooting Workflow for Low Yield in Reductive Amination

G start Low Yield in Reductive Amination check_imine Is imine formation confirmed? start->check_imine add_acid Add catalytic AcOH (1.1 eq) check_imine->add_acid No select_reductant Evaluate reducing agent check_imine->select_reductant Yes remove_water Use molecular sieves or Dean-Stark add_acid->remove_water preform_imine Pre-form imine before adding reductant remove_water->preform_imine preform_imine->select_reductant use_stab Switch to NaBH(OAc)3 (STAB) select_reductant->use_stab use_nabh4 Use NaBH4 after imine formation select_reductant->use_nabh4 optimize_conditions Optimize reaction conditions use_stab->optimize_conditions use_nabh4->optimize_conditions increase_temp Increase temperature to 40-60°C optimize_conditions->increase_temp change_solvent Try a different solvent (e.g., MeOH, DCM) increase_temp->change_solvent success Improved Yield change_solvent->success

Caption: A decision tree for troubleshooting low yields in reductive amination.

Question 2: My N-alkylation of this compound is sluggish and gives a complex mixture of products. How can I improve the selectivity and yield?

Direct N-alkylation of morpholines can be complicated by over-alkylation and side reactions. The hydrochloride salt form also requires consideration.

Potential Causes & Solutions:

  • Basicity of the Amine: this compound is a salt, and the free amine is required to act as a nucleophile.

    • Solution: Add a Base: A suitable base must be added to neutralize the hydrochloride and liberate the free amine. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).[8] The choice of base can be critical; inorganic bases are often used in polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF).

  • Over-alkylation: Primary alkyl halides can react with the product N-alkyl-2-isopropylmorpholine to form a quaternary ammonium salt, especially if the starting amine is used in excess or the reaction is run for an extended period.

    • Solution 1: Control Stoichiometry: Use a slight excess of the morpholine starting material relative to the alkylating agent to minimize the chance of the product reacting further.

    • Solution 2: Use of Bulky Alkylating Agents: While not always an option, more sterically hindered alkylating agents are less prone to over-alkylation.

  • Competing Elimination Reactions: If using a secondary or tertiary alkyl halide as the electrophile, elimination (E2) can compete with substitution (Sₙ2), leading to the formation of alkenes.

    • Solution: Milder Conditions: Use a less hindered base and lower reaction temperatures to favor substitution over elimination.

Experimental Protocol: N-Alkylation of this compound with Benzyl Bromide

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 3: I am struggling with the purification of my 2-Isopropylmorpholine derivative. What are the best strategies for obtaining a pure product?

Purification of morpholine derivatives, which are often basic and polar, can present challenges.

Purification Strategies:

Method Description Best For Considerations
Column Chromatography Separation based on polarity using a stationary phase like silica gel or alumina.[9]Small to medium scale purification of reaction mixtures.[10]Basic compounds can streak on silica gel. Adding a small amount of triethylamine (e.g., 1%) to the eluent can improve peak shape.
Preparative HPLC High-resolution separation based on differential partitioning between a mobile and stationary phase.High-purity samples, separation of closely related impurities or diastereomers.[10][11]Can be costly and time-consuming for large quantities. The choice of column and mobile phase is critical.[11]
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Crystalline solid products.Requires finding a suitable solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
Acid-Base Extraction Separation based on the ability to move the compound between an organic and aqueous phase by changing the pH.Removing non-basic impurities.The hydrochloride salt is water-soluble. The free base can be extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling procedures for this compound?

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13] It is advisable to store it under an inert atmosphere as morpholine derivatives can be sensitive to air and moisture.[13] The recommended storage temperature is typically 2-8°C.[14]

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[15] Use personal protective equipment, including gloves, safety glasses, and a lab coat.[12] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[13][15]

Q2: How can I confirm the identity and purity of my synthesized this compound?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can confirm the presence of the isopropyl and morpholine moieties.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound and quantify any impurities.[11]

  • Infrared (IR) Spectroscopy: Can identify characteristic functional groups present in the molecule.

Q3: Can this compound be unstable under certain conditions?

While generally stable, the hydrochloride salt can be affected by strong bases, which will convert it to the free amine. The morpholine ring itself is relatively stable, but like other amines, it can be susceptible to oxidation over time, especially if exposed to air and light. Strong acids and high temperatures can potentially lead to decomposition.[15]

References

How to remove unreacted starting materials from 2-Isopropylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for removing unreacted starting materials from 2-Isopropylmorpholine hydrochloride. The methodologies are grounded in established chemical principles to ensure robust and reproducible purification.

Frequently Asked Questions (FAQs): Diagnosing Your Purification Challenge

This section addresses common questions to help you identify the nature of the impurities in your crude product.

Q1: What are the most likely unreacted starting materials I need to remove?

A1: The identity of unreacted starting materials depends on your specific synthetic route. Most syntheses of N-substituted morpholines involve common building blocks.[1][2] For this compound, the most probable impurities are precursors like morpholine itself or a reactive equivalent, and an isopropyl-group donor. If the final step is the formation of the hydrochloride salt, you might also have an excess of the free base (2-Isopropylmorpholine).

Q2: How can I confirm the presence and identity of these impurities?

A2: A combination of analytical techniques is recommended for unambiguous identification:

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to visualize the number of components in your crude product. Co-spotting with authentic samples of suspected starting materials can provide preliminary identification.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative information on the purity of your sample and can resolve closely related compounds.[3][4] Derivatization may be necessary for detecting certain impurities like morpholine.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying impurities by comparing the spectra of your crude product to that of the pure compound and potential starting materials.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities.[5][6] The sample would first need to be basified to convert the hydrochloride salt to the more volatile free amine.

Q3: My product is an oil/gum instead of a solid. What does this indicate?

A3: this compound is expected to be a crystalline solid, as amine hydrochloride salts are ionic and typically form crystal lattices.[7][8] An oily or gummy consistency often suggests the presence of significant impurities that are disrupting crystallization. These could be unreacted starting materials, byproducts, or residual solvent. The purification strategies outlined below are designed to remove these contaminants and facilitate the crystallization of your target compound.

Purification Strategies: A Step-by-Step Guide

The optimal purification strategy depends on the nature of the impurities. The following decision tree and detailed guides will help you select the most effective method.

Logical Flow for Purifying 2-Isopropylmorpholine HCl

This flowchart provides a logical pathway for selecting the appropriate purification technique based on initial analytical findings.

Purification_Flowchart cluster_0 Phase 1: Analysis & Diagnosis cluster_1 Phase 2: Purification Method Selection cluster_2 Phase 3: Final Polish & Verification Start Crude 2-Isopropylmorpholine HCl Analysis Analyze by TLC / HPLC / NMR Start->Analysis Decision Are basic impurities (e.g., unreacted amines) present? Analysis->Decision AcidBase Perform Acid-Base Extraction Decision->AcidBase Yes Recrystallize1 Proceed to Recrystallization Decision->Recrystallize1 No / Not sure AcidBase->Recrystallize1 PurityCheck Check Purity (TLC / HPLC) Recrystallize1->PurityCheck FinalDecision Is product pure? PurityCheck->FinalDecision FinalDecision->Recrystallize1 No, repeat End Pure 2-Isopropylmorpholine HCl FinalDecision->End Yes

Caption: Decision tree for selecting a purification strategy.

Strategy 1: Removal of Basic Impurities via Acid-Base Extraction

This is the most effective method for removing unreacted amines from your amine hydrochloride salt. The principle relies on the differential solubility of free amines and their corresponding salts.[9] The hydrochloride salt is water-soluble, while the corresponding free amine is typically soluble in organic solvents and has limited water solubility.[7]

Acid-Base Extraction Workflow

AcidBase_Workflow cluster_input Step 1: Dissolution cluster_separation Step 2: Separation cluster_reformation Step 3: Salt Reformation & Isolation Input Crude Product (Target HCl Salt + Impurity Amine) Dissolve Dissolve in Water Input->Dissolve AddBase Add aq. NaOH to pH > 12 (Converts Target HCl to Free Base) Dissolve->AddBase AddSolvent Add Organic Solvent (e.g., DCM, Ethyl Acetate) AddBase->AddSolvent Extract Separate Layers AddSolvent->Extract Aqueous Aqueous Layer (Inorganic Salts) Extract->Aqueous Discard Organic Organic Layer (Target Free Base + Impurity Amine) Extract->Organic AddAcid Add HCl (ethereal or aq.) to Organic Layer Organic->AddAcid Precipitate Target HCl Salt Precipitates AddAcid->Precipitate Filter Filter, Wash & Dry Precipitate->Filter Final Pure 2-Isopropylmorpholine HCl Filter->Final

Caption: Visual workflow for purification via acid-base extraction.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a minimal amount of deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a 2M sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is >12 (verify with pH paper). This converts the amine hydrochloride salt to its free amine form.[9]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with an organic solvent in which the free amine is soluble, such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers.

  • Drying: Dry the combined organic layers over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent.

  • Salt Reformation: To the dried organic solution, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring. The this compound will precipitate out of the solution.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or the organic solvent used in the previous step to remove any remaining soluble impurities.

  • Drying: Dry the purified solid under vacuum to obtain pure this compound.

Strategy 2: Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds.[10] It is particularly useful if the impurities are non-basic or if only a small amount of contamination is present after an initial acid-base extraction. The key is to find a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Selecting a Recrystallization Solvent

The ideal solvent should dissolve the compound when hot but not when cold, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For amine hydrochlorides, polar protic or aprotic solvents are often effective.

Solvent SystemBoiling Point (°C)PolarityRationale & Comments
Isopropanol (IPA) 82.6Polar ProticA common choice for crystallizing amine salts. Often provides good crystal formation upon cooling.[11][12]
Ethanol (EtOH) 78.4Polar ProticSimilar to isopropanol, may offer different solubility characteristics.
Acetonitrile (ACN) 81.6Polar AproticA polar solvent that can be effective if protic solvents lead to oiling out.
IPA / Diethyl Ether N/AMixedA solvent/anti-solvent system. Dissolve the product in a minimal amount of hot IPA, then slowly add diethyl ether (the anti-solvent) until turbidity persists. Cool to induce crystallization.
Ethanol / Water N/AMixedDissolve the salt in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy, then clarify with a few drops of ethanol and allow to cool slowly.
Detailed Protocol: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in the candidate solvents from the table above to find a suitable system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a hot plate and a condenser). Continue adding the solvent until the solid has just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Purity Assessment Post-Purification

After purification, it is crucial to verify the purity of the this compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities typically depress and broaden the melting range.

  • Analytical Confirmation: Re-analyze the purified product by TLC, HPLC, or NMR to confirm the absence of the previously identified starting materials and byproducts.[13][14]

References

Improving the stereoselectivity of 2-Isopropylmorpholine hydrochloride catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Isopropylmorpholine Hydrochloride Catalysis

Welcome to the technical support resource for researchers utilizing this compound in stereoselective synthesis. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. We will move beyond simple procedural lists to explore the underlying principles governing stereoselectivity, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Enhancing Stereoselectivity

Achieving high levels of stereocontrol is paramount in asymmetric synthesis. When reactions catalyzed by this compound deliver suboptimal results, a systematic evaluation of reaction parameters is essential. This section addresses the most common challenges in a question-and-answer format.

Issue 1: Low or Inconsistent Enantioselectivity (e.e.)

Low enantiomeric excess is a frequent hurdle, often pointing to issues with the catalyst's environment or the reaction's energetic landscape. The stereochemical outcome of these reactions is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers; subtle changes can significantly impact this difference.[1]

A1: Begin with a systematic workflow that validates the foundational components of your reaction. Low enantioselectivity is often traced back to fundamental parameters before more complex variables are considered.

Here is a logical workflow to diagnose the issue:

G cluster_catalyst Catalyst Checks cluster_reagents Reagent & Solvent Checks cluster_conditions Condition Optimization Start Low or Inconsistent e.e. Observed Catalyst Step 1: Verify Catalyst Integrity Start->Catalyst Reagents Step 2: Scrutinize Reagent & Solvent Purity Catalyst->Reagents Catalyst OK Purity Purity Check (NMR, EA) Catalyst->Purity Storage Proper Storage? (Inert atm, desiccated) Catalyst->Storage Conditions Step 3: Evaluate Reaction Conditions Reagents->Conditions Reagents OK Substrate Substrate Purity? (Purify if necessary) Reagents->Substrate Solvent Solvent Quality? (Anhydrous, peroxide-free) Reagents->Solvent Resolution Reproducible, High e.e. Achieved Conditions->Resolution Optimization Successful Temp Temperature Control? (Lower temp often increases e.e.) Conditions->Temp Conc Concentration Effects? Conditions->Conc Additives Additives Screened? (e.g., water, acid/base) Conditions->Additives

Caption: Troubleshooting workflow for low enantioselectivity.
  • Catalyst Integrity: this compound is a salt and can be hygroscopic. Ensure it is of high purity and has been stored under anhydrous conditions. The presence of impurities or water can interfere with the formation of the crucial enamine intermediate.

  • Reagent Purity: The purity of both the nucleophile (e.g., aldehyde or ketone) and the electrophile (e.g., nitroolefin) is critical. Acidic or basic impurities can neutralize the catalyst or promote non-selective background reactions.

  • Solvent Quality: Use freshly distilled, anhydrous solvents. Protic impurities can compete with the catalyst for hydrogen bonding interactions in the transition state, eroding stereocontrol.

A2: Temperature is one of the most critical parameters for controlling stereoselectivity.[2][3] Lowering the reaction temperature generally increases the energy difference (ΔΔG‡) between the diastereomeric transition states, leading to higher enantiomeric excess.

  • Causality: The relationship between e.e. and ΔΔG‡ is logarithmic. A small increase in this energy difference, achieved by reducing thermal energy (kT), can have a pronounced effect on the product ratio. Reactions that are only moderately selective at room temperature can often become highly selective at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C).

  • Practical Tip: Screen a range of temperatures. While lower temperatures improve selectivity, they also decrease the reaction rate.[2] You must find a balance that provides acceptable selectivity within a practical timeframe.

A3: Diastereoselectivity in aldol reactions catalyzed by secondary amines like 2-isopropylmorpholine is governed by the geometry of the enamine intermediate and the facial selectivity of its attack on the aldehyde.[4] The catalyst's structure directs the formation of a specific enamine isomer, which then reacts via a Zimmerman-Traxler-like transition state.

  • Improving anti-Selectivity: Proline and its derivatives often favor an anti-diastereomer via a chair-like transition state where the aldehyde side chain occupies an equatorial position to minimize steric clash. The bulky isopropyl group on your catalyst is designed to enhance this preference.

  • Improving syn-Selectivity: Achieving high syn-selectivity with this class of catalysts is more challenging. It may require significant modification of the catalyst structure or the use of additives that alter the transition state geometry.

To improve your d.r., consider the following:

  • Aldehyde Structure: Bulkier aldehydes (e.g., isobutyraldehyde) often lead to higher diastereoselectivity as they amplify the steric interactions in the less-favored transition state.[5]

  • Solvent Choice: Non-coordinating, non-polar solvents like toluene or dichloromethane are often preferred as they minimize interference with the organized, hydrogen-bonded transition state assembly.

  • Additives: The presence of water or other hydrogen-bond donors can influence the transition state. While strictly anhydrous conditions are often sought for high e.e., sometimes a controlled amount of an additive like water can alter the H-bonding network and impact diastereoselectivity.[4][6]

ParameterGeneral Effect on StereoselectivityRationale
Temperature Lowering temperature generally increases both e.e. and d.r.[3][7]Magnifies the free energy difference (ΔΔG‡) between diastereomeric transition states.
Solvent Polarity Non-polar, aprotic solvents (Toluene, CH₂Cl₂) often improve selectivity.Minimizes interference with the organized, hydrogen-bonded transition state.
Catalyst Loading Typically 5-20 mol%. Lower loading can sometimes improve selectivity by minimizing catalyst aggregation.Optimal loading ensures efficient catalysis without promoting side reactions.[8]
Concentration Higher concentration can accelerate the reaction but may decrease selectivity.May favor bimolecular background reactions or catalyst aggregation.

Frequently Asked Questions (FAQs)

A1: this compound acts as an organocatalyst that operates through an enamine catalytic cycle, mimicking the function of Class I aldolase enzymes.[5] The hydrochloride salt is the precatalyst; in the presence of the substrate (often a ketone), it forms the active secondary amine catalyst.

The general mechanism proceeds as follows:

  • Enamine Formation: The secondary amine catalyst reacts with a carbonyl compound (e.g., a ketone) to form a chiral enamine intermediate. This is the key nucleophilic species.

  • Stereodetermining C-C Bond Formation: The enamine attacks the electrophile (e.g., an aldehyde in an aldol reaction or a nitroolefin in a Michael addition). The facial selectivity of this attack is directed by the bulky isopropyl group of the catalyst, which shields one face of the enamine.

  • Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water (often present in trace amounts or added during workup) to release the product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

G cluster_cycle Enamine Catalytic Cycle Catalyst R₂NH (Catalyst) Enamine Chiral Enamine (Nucleophile) Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Electrophile (Stereodetermining Step) Electrophile Electrophile (e.g., Aldehyde) Iminium->Catalyst + H₂O (Regeneration) Product Product Iminium->Product + H₂O Water H₂O

Caption: Generalized enamine catalytic cycle.

A2: Yes. The generation of a chiral enamine intermediate is a powerful strategy in organocatalysis. While aldol[4][9] and Michael reactions[10][11] are the most common applications, this catalytic mode can be extended to other transformations, including α-functionalizations (e.g., α-amination, α-fluorination) of carbonyl compounds. The principles of stereochemical control remain similar, relying on the catalyst's ability to direct the approach of the incoming electrophile.

A3: The hydrochloride salt offers significant practical advantages. It is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the often-volatile and hygroscopic free amine. The salt form protects the amine from degradation and simplifies purification. The active free amine is generated in situ under the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Model Asymmetric Michael Addition

This protocol describes the conjugate addition of propanal to trans-β-nitrostyrene, a common benchmark reaction.

Materials:

  • This compound (10 mol%)

  • trans-β-Nitrostyrene (1.0 equiv)

  • Propanal (3.0 equiv)

  • Toluene (Anhydrous, 2.0 M with respect to nitrostyrene)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (0.1 mmol, 16.6 mg).

  • Add trans-β-nitrostyrene (1.0 mmol, 149.1 mg) followed by anhydrous toluene (0.5 mL).

  • Cool the resulting mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • Add propanal (3.0 mmol, 0.22 mL) dropwise to the stirred solution over 5 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Upon completion (typically 12-24 hours), quench the reaction by adding 1 M HCl (2 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Michael adduct.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the purified product and the enantiomeric excess (e.e.) by chiral HPLC or SFC analysis.

Protocol 2: Systematic Screening of Solvents for Optimal Stereoselectivity

Objective: To identify the optimal solvent for maximizing e.e. and d.r. for a given reaction.

Procedure:

  • Set up a parallel series of reactions in separate vials, each containing the same amounts of substrate, electrophile, and catalyst as described in Protocol 1.

  • In each vial, use a different anhydrous solvent to achieve the same reaction concentration (e.g., 2.0 M).

  • Run all reactions at the same constant temperature for the same duration.

  • Work up each reaction identically.

  • Analyze the crude product from each reaction to determine conversion, d.r., and e.e.

Example Solvent Screen Table:

EntrySolventConversion (%)d.r. (syn:anti)e.e. (%) of Major Diastereomer
1Toluene>9510:9092
2CH₂Cl₂>9515:8588
3THF8025:7575
4Hexanes655:9594
5MeCN>9550:5040

This data is illustrative and will vary based on the specific reaction.

References

Technical Support Center: Challenges in the Purification of 2-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-substituted morpholines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic scaffolds. The unique structural features of 2-substituted morpholines, particularly their inherent basicity and potential for stereoisomerism, often present significant purification hurdles.

This document is structured into a Frequently Asked Questions (FAQs) section for general guidance and a detailed Troubleshooting Guide for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 2-substituted morpholines?

A1: The impurity profile of a 2-substituted morpholine synthesis is highly dependent on the synthetic route. However, several common classes of impurities are frequently observed:

  • Unreacted Starting Materials: Incomplete reactions can leave residual amino alcohols or corresponding electrophiles.

  • Diastereomers: If the C2-substituent creates a new stereocenter, and the starting materials are not enantiomerically pure, a mixture of cis and trans diastereomers will likely form. Their similar physical properties make them notoriously difficult to separate.[1]

  • Ring-Opened Byproducts: Under harsh acidic or basic conditions, the morpholine ring can be susceptible to cleavage.

  • N-Oxides: The tertiary amine of the morpholine ring is susceptible to oxidation, especially if oxidizing agents are used in the synthesis or if the product is exposed to air over long periods.[2]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium, rhodium) or reagents from preceding steps can carry through the synthesis.[3][4]

Q2: Why is the separation of cis and trans diastereomers of 2-substituted morpholines so challenging?

A2: The primary challenge lies in the subtle structural differences between cis and trans diastereomers. Both isomers often have very similar polarities and boiling points, leading to poor separation by standard flash column chromatography or distillation. The morpholine ring's conformational flexibility can further complicate separation by minimizing the average difference in the spatial presentation of the functional groups to the stationary phase in chromatography. Several published synthetic routes report the formation of diastereomeric mixtures that require careful purification.[1][5]

Q3: What are the primary methods for the chiral resolution of racemic 2-substituted morpholines?

A3: Chiral resolution is critical as the biological activity of enantiomers can differ significantly. The main strategies include:

  • Chiral Preparative Chromatography: This is the most direct method. Supercritical Fluid Chromatography (SFC) is often superior to High-Performance Liquid Chromatography (HPLC) for this purpose, offering faster separations, reduced solvent consumption, and higher efficiency, particularly with polysaccharide-based stationary phases.[6][7]

  • Diastereomeric Salt Formation: The racemic morpholine base is reacted with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts.[8] These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer is then liberated by treatment with a base.

  • Enzymatic Resolution: Specific enzymes can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the modified and unmodified forms.

Q4: How does the nature of the C2-substituent impact the choice of purification strategy?

A4: The C2-substituent profoundly influences the molecule's overall polarity, pKa, and stability, which are critical factors for selecting a purification method.

  • Polar Substituents (e.g., -OH, -CO2H): These increase water solubility and may necessitate reversed-phase chromatography. If the substituent is acidic, it can form an internal salt (zwitterion) with the basic morpholine nitrogen, altering its chromatographic behavior.

  • Bulky/Aromatic Substituents: Large, nonpolar groups (e.g., phenyl, biphenyl) increase the likelihood of successful separation by normal-phase chromatography, as they can create greater differentiation between diastereomers.[9] They also tend to make the compound more crystalline and amenable to recrystallization.

  • Labile Substituents: If the C2-substituent is sensitive to acid or base (e.g., esters, certain protecting groups), the pH of the chromatographic mobile phase or extraction buffers must be carefully controlled to prevent degradation.

Troubleshooting Guide

Problem 1: My 2-substituted morpholine is showing severe tailing during flash column chromatography on silica gel.

Cause: This is a classic problem when purifying basic compounds like morpholines on standard silica gel.[10] The slightly acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic nitrogen atom of the morpholine. This leads to poor peak shape (tailing) and, in some cases, complete retention of the product on the column.

Solution Protocol:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanol groups.

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your eluent system (e.g., ethyl acetate/hexanes).[11]

    • Procedure:

      • Prepare your stock mobile phase.

      • Just before running the column, add the required volume of TEA or ammonia.

      • Ensure the column is thoroughly equilibrated with the modified mobile phase before loading your sample.

  • Use a Deactivated Stationary Phase: Consider using a commercially available deactivated silica gel or alumina for highly basic compounds.

  • Switch to Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase flash chromatography can be an excellent alternative, as it avoids the issue of silanol interactions.

G cluster_problem Problem cluster_solution Solution Problem Morpholine (Basic) Tailing Strong Interaction (Peak Tailing) Problem->Tailing interacts with Elution Symmetric Peak Elution Problem->Elution elutes from Silica Silica Gel (Acidic Silanols) Silica->Tailing Neutralized Neutralized Silica Surface Modifier Add Triethylamine (Base) Modifier->Neutralized neutralizes Neutralized->Elution

Caption: Logic flow for using a basic modifier to prevent peak tailing.

Problem 2: I have a mixture of cis and trans diastereomers that I cannot separate by flash chromatography. What are my options?

Cause: The diastereomers have nearly identical polarities, making them co-elute under standard flash chromatography conditions. A more powerful separation technique is required.

Solution Workflow:

  • Optimize Flash Chromatography: Before abandoning column chromatography, try a high-resolution silica column (smaller particle size) and a very shallow solvent gradient to maximize separation potential.

  • Preparative HPLC/SFC: If flash chromatography fails, these are the next logical steps.

    • Supercritical Fluid Chromatography (SFC): This is often the preferred method for preparative chiral and achiral isomer separations.[12][13] The low viscosity and high diffusivity of supercritical CO2 provide superior resolution and speed compared to HPLC.[7]

    • Preparative HPLC: Both normal-phase and reversed-phase HPLC can be effective. Method development on an analytical scale is crucial to find the right column and mobile phase combination before scaling up.

  • Derivatization: If chromatographic methods are not accessible or fail, a chemical approach can be used. React the diastereomeric mixture with a reagent that converts them into new diastereomers with significantly different physical properties. For example, acylating a hydroxyl group on the C2-substituent might create derivatives that are more easily separated by standard chromatography. After separation, the derivatizing group is removed.

  • Recrystallization: This method can be highly effective if the compound is crystalline. Experiment with a wide range of solvent systems. Seeding with a pure crystal (if available) can be beneficial.

G Start Crude Diastereomeric Mixture Flash Attempt Optimized Flash Chromatography Start->Flash Separated Separation Successful? Flash->Separated Yes Yes Separated->Yes No No Separated->No Stop Pure Diastereomers Yes->Stop Advanced Consider Advanced Techniques No->Advanced SFC Preparative SFC Advanced->SFC HPLC Preparative HPLC Advanced->HPLC Deriv Derivatization Advanced->Deriv Recryst Recrystallization Advanced->Recryst SFC->Stop HPLC->Stop Deriv->Stop Recryst->Stop

Caption: Decision workflow for separating challenging diastereomers.

Problem 3: My final product is contaminated with the corresponding N-oxide. How can I remove it?

Cause: The morpholine nitrogen has been oxidized. N-oxides are significantly more polar than the parent amine and are often highly water-soluble, which can be exploited for purification.

Solution Protocols:

  • Aqueous Wash:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer several times with water or brine. The highly polar N-oxide will preferentially partition into the aqueous layer.

    • Monitor the removal by TLC or LCMS.

  • Adsorbent Treatment: For trace amounts of N-oxide, treatment with an adsorbent can be effective.

    • Dissolve the product in a suitable solvent.

    • Add an adsorbent like activated carbon or alumina and stir for 1-2 hours.[14][15]

    • Filter off the adsorbent and concentrate the filtrate. Activated carbon is often preferred to avoid residual metal impurities.[2]

  • Chemical Reduction (if necessary): If the N-oxide is present in large quantities and separation is difficult, it may be easier to reduce it back to the parent morpholine.

    • Caution: This will convert the impurity into the desired product, which may not be acceptable depending on the application (e.g., in a validated process).

    • Common reducing agents include PPh3 or PCl3. The reaction conditions must be chosen carefully to avoid affecting other functional groups.

Data Summary Table

Purification TechniquePrincipleBest Suited ForAdvantagesDisadvantages
Flash Chromatography AdsorptionGeneral purification of reaction mixtures.Fast, inexpensive, widely available.[16]Poor resolution for close-eluting isomers; can be problematic for basic compounds.
Preparative HPLC PartitioningDifficult diastereomer and impurity separations.High resolution, applicable to a wide range of polarities.Higher cost, uses large solvent volumes, slower than SFC.
Supercritical Fluid Chromatography (SFC) PartitioningChiral resolutions and diastereomer separations.Very fast, high efficiency, "green" (uses CO2), easy solvent removal.[6][12][17]Higher initial equipment cost; less effective for very polar compounds.[17]
Recrystallization Differential SolubilityFinal purification of crystalline solids.Potentially very high purity, scalable.Compound must be a solid; can have low recovery.

References

Technical Support Center: Process Improvement for the Continuous Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document moves beyond standard protocols to provide in-depth troubleshooting, process optimization strategies, and the causal reasoning behind experimental choices, empowering you to overcome common challenges and unlock the full potential of your continuous flow setup.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions often encountered when transitioning morpholine synthesis from batch to continuous flow.

Q1: What are the primary advantages of using continuous flow for synthesizing morpholine derivatives compared to batch processing?

A1: The switch to continuous flow is motivated by several key process improvements:

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tube reactors allows for extremely efficient heat exchange.[4] This precise temperature control minimizes the formation of thermal degradation byproducts, leading to higher purity and yield.

  • Precise Control and Reproducibility: Key reaction parameters such as residence time, temperature, pressure, and stoichiometry are controlled with high precision.[7][8] This leads to consistent product quality between runs and simplifies process validation.

  • Facilitated Scalability: Scaling up a continuous process can often be achieved through "numbering-up" (running multiple reactors in parallel) or by extending the operational time.[4][9] This avoids the complex re-optimization often required when scaling up batch reactors.[10][11]

  • Increased Throughput and Efficiency: Continuous operation can lead to higher production volumes over time and reduced cycle times compared to the sequential steps of batch processing.[12]

Q2: What is a typical lab-scale equipment setup for the continuous synthesis of a morpholine derivative?

A2: A fundamental lab-scale setup involves several core components. The causality is to move from reactant delivery to reaction, and finally to collection and analysis.

  • Reagent Delivery System: Typically consists of high-precision syringe pumps or HPLC pumps to deliver reagent solutions at stable, pulseless flow rates. Accurate and consistent flow is critical for maintaining stoichiometry and residence time.[13]

  • Mixing Point: A T-mixer or static mixer is used to ensure rapid and homogeneous mixing of the reactant streams before they enter the reactor. Efficient mixing is crucial for fast reactions to avoid localized concentration gradients and side product formation.

  • Reactor: This can be a coiled tube reactor (made of PFA, stainless steel) or a microfluidic chip. The reactor is typically submerged in a temperature-controlled oil bath, or fitted with a jacketed system for precise heating or cooling.

  • Back-Pressure Regulator (BPR): A BPR is installed downstream of the reactor to maintain a constant pressure. This allows for heating solvents above their atmospheric boiling points, which can significantly accelerate reaction rates.

  • Quenching/Collection System: The product stream exiting the BPR is often quenched immediately to stop the reaction before analysis or work-up.[14]

  • In-line Analytical Tools (Optional but Recommended): Integrating techniques like FTIR or UV-Vis spectroscopy can provide real-time reaction monitoring, enabling faster optimization.[13]

Q3: How do I choose the correct reactor type and material for my specific morpholine synthesis?

A3: The choice depends on the reaction chemistry and desired scale.

  • Perfluoroalkoxy Alkane (PFA) or PTFE Tubing: Excellent for most lab-scale syntheses due to broad chemical compatibility and visibility of the reaction stream. It's ideal for reactions below 200-250°C and moderate pressures.

  • Stainless Steel or Hastelloy Tubing: Necessary for reactions requiring high pressures and temperatures, or those involving reagents incompatible with fluoropolymers.

  • Packed-Bed Reactors: Used when a solid-supported catalyst or reagent is required. The design must ensure even flow distribution to prevent channeling.[15]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the continuous synthesis of morpholine derivatives.

Problem Potential Causes Troubleshooting Steps & Explanations
Reactor Clogging / Blockage 1. Precipitation of Product/Byproduct: The product's solubility in the reaction solvent at the reaction temperature may be low. 2. Solid Starting Materials: Using reagents that are not fully dissolved. 3. High Viscosity: The reaction mixture becomes too viscous at high concentrations.1. Improve Solubility: Add a co-solvent with higher solvating power. Run initial experiments at lower concentrations to avoid supersaturation.[16] 2. Ensure Complete Dissolution: Filter all reagent solutions before introducing them to the pumps. 3. Reduce Viscosity: Decrease reagent concentrations or increase the reaction temperature (if thermally stable). 4. Modify Reactor Setup: Use wider diameter tubing or a reactor specifically designed for handling slurries.[17] US scientists have developed methods to manage solid byproducts, preventing channel clogging.[18]
Low Yield or Incomplete Conversion 1. Insufficient Residence Time: Reactants exit the reactor before the reaction is complete. 2. Inadequate Mixing: Poor mixing leads to non-stoichiometric conditions in parts of the flow stream. 3. Incorrect Temperature: The activation energy barrier is not being sufficiently overcome.1. Increase Residence Time: Decrease the total flow rate of the pumps or use a longer reactor coil. 2. Enhance Mixing: Use a static mixer just before the reactor inlet. For multiphasic systems, specialized reactors may be needed. 3. Optimize Temperature: Systematically increase the reactor temperature. Computational Fluid Dynamics (CFD) can help predict the optimal temperature and residence time.[19]
Inconsistent Product Quality / Purity 1. Pump Instability: Fluctuations in flow rates from pumps can alter the stoichiometric ratio. 2. Temperature Hot Spots: Poor heat transfer can lead to localized areas of high temperature, causing degradation. 3. Side Reactions: Residence time may be too long, or temperature too high, promoting byproduct formation.1. Use High-Quality Pumps: Employ syringe pumps for lab scale or high-performance liquid chromatography (HPLC) pumps known for their stable, pulse-free flow.[16] 2. Ensure Uniform Heating: Confirm the entire reactor coil is uniformly heated. The superior heat transfer in flow systems should minimize this, but it's worth checking.[4] 3. Re-optimize Parameters: Reduce temperature or shorten residence time to find a balance between high conversion and minimal byproduct formation.
Difficulties with Scale-Up 1. Changes in Flow Regime: Transitioning from laminar to turbulent flow (or vice-versa) can alter mixing and heat transfer characteristics. 2. Heat Transfer Limitations: A larger diameter tube has a lower surface-area-to-volume ratio, making heat dissipation more challenging for exothermic reactions.[3]1. Maintain Flow Characteristics: When increasing reactor size, adjust flow rates to maintain the same Reynolds number if the flow regime is critical. 2. Adopt a "Numbering-Up" Strategy: Instead of using a single, larger reactor ("scaling-up"), use multiple identical reactors in parallel.[4][9] This preserves the optimized heat/mass transfer properties of the smaller system.

Section 3: Key Protocols & Methodologies

Protocol 1: General Setup and Operation for Continuous Morpholine Synthesis

This protocol describes a typical procedure for the synthesis of a substituted morpholine from a 1,2-amino alcohol and an electrophile (e.g., a dihaloalkane) in a continuous flow system.

1. Reagent Preparation: a. Prepare two separate solutions. Solution A: Dissolve the 1,2-amino alcohol and a suitable base (e.g., K₂CO₃, tBuOK) in a polar aprotic solvent (e.g., DMSO, MeCN). b. Solution B: Dissolve the electrophile in the same solvent. c. Causality: Separating the nucleophile/base from the electrophile prevents any reaction before the intended mixing point.[14] d. Filter both solutions through a 0.45 µm filter to remove particulates that could clog the system.

2. System Priming and Leak Check: a. Prime the pumps and tubing with the reaction solvent to remove air bubbles and ensure a stable flow. b. Pressurize the system to slightly above the intended operating pressure and check all fittings for leaks. Leaks can introduce contaminants and alter system pressure, affecting reaction consistency.[16]

3. Reaction Execution: a. Set the reactor temperature using the heating bath or circulator. b. Set the desired flow rates for each pump. The sum of the flow rates and the reactor volume will determine the residence time (Residence Time = Reactor Volume / Total Flow Rate). c. Set the back-pressure regulator to the desired pressure (e.g., 10 bar) to allow for superheating of the solvent. d. Begin pumping both solutions into the system through a T-mixer.

4. Reaching Steady State and Collection: a. Allow the system to run for at least 2-3 reactor volumes to reach a steady state, where the concentration of reactants and products is constant throughout the reactor. Discard the initial effluent. b. Once at steady state, begin collecting the product stream into a flask containing a quenching agent (e.g., a weak acid or water) to stop the reaction immediately.[14]

5. System Shutdown and Cleaning: a. After collection, switch the pumps to deliver pure solvent to flush the entire system, preventing crystallization or deposition of material upon cooling. b. Once clean, safely depressurize and shut down the system.

Section 4: Process Improvement & Visualization

Logical Workflow for Troubleshooting

Effective troubleshooting requires a systematic approach. The following decision tree illustrates a logical workflow for diagnosing and resolving low product yield, a common and critical issue.

Troubleshooting_Low_Yield start Problem: Low Yield check_conversion Is starting material being consumed? (Check by in-line analysis or offline TLC/LCMS) start->check_conversion low_conversion NO (Low Conversion) check_conversion->low_conversion No high_conversion YES (High Conversion) check_conversion->high_conversion Yes res_time Increase Residence Time (Decrease Flow Rate) low_conversion->res_time temp Increase Temperature res_time->temp mixing Improve Mixing (Use Static Mixer) temp->mixing reagent_check Verify Reagent Purity & Concentration mixing->reagent_check check_byproducts Are significant byproducts or degradation products observed? high_conversion->check_byproducts byproducts_yes YES check_byproducts->byproducts_yes Yes byproducts_no NO check_byproducts->byproducts_no No temp_too_high Decrease Temperature byproducts_yes->temp_too_high res_time_too_long Decrease Residence Time (Increase Flow Rate) temp_too_high->res_time_too_long stoichiometry Adjust Stoichiometry res_time_too_long->stoichiometry product_adsorption Check for Product Adsorption on Tubing/Reactor Walls byproducts_no->product_adsorption collection_issue Verify Collection & Quench (Is product volatile or unstable?) product_adsorption->collection_issue

Caption: A decision tree for troubleshooting low yield in continuous flow synthesis.

General Continuous Flow Synthesis Workflow

The diagram below outlines the fundamental stages of developing and running a continuous flow process for morpholine synthesis.

Continuous_Flow_Workflow cluster_prep 1. Preparation cluster_run 2. Execution & Optimization cluster_collect 3. Downstream reagent_prep Reagent & Solvent Preparation system_setup System Assembly & Leak Check reagent_prep->system_setup optimization Parameter Optimization (Temp, Time, Conc.) system_setup->optimization steady_state Run to Steady-State optimization->steady_state collection Product Collection & Quenching steady_state->collection analysis Analysis (LCMS, NMR) collection->analysis purification Purification analysis->purification

Caption: A generalized workflow for continuous synthesis of morpholine derivatives.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Isopropylmorpholine and N-Isopropylmorpholine for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, morpholine derivatives are prized scaffolds due to their favorable physicochemical properties and biological activities.[1][2] Among the vast library of substituted morpholines, isomers such as 2-isopropylmorpholine and N-isopropylmorpholine present a critical choice for researchers. While structurally similar, the placement of the isopropyl group—either on a ring carbon adjacent to the nitrogen or directly on the nitrogen itself—fundamentally alters the molecule's steric environment and electronic properties. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic principles and experimental frameworks, to inform rational selection in synthetic design.

2-Isopropylmorpholine is a secondary amine, typically handled as a hydrochloride salt for improved stability and solubility in polar solvents. N-Isopropylmorpholine, conversely, is a tertiary amine. This distinction is the primary determinant of their divergent chemical behavior.

Molecular Properties: A Head-to-Head Comparison

A foundational understanding of each compound's physical and chemical properties is essential before exploring their reactivity. The hydrochloride salt form of 2-isopropylmorpholine significantly influences its properties compared to the free base N-isopropylmorpholine.

Property2-Isopropylmorpholine HydrochlorideN-Isopropylmorpholine
Structure
CAS Number 1432678-91-5[3][4]1004-14-4[5][6]
Molecular Formula C₇H₁₆ClNOC₇H₁₅NO
Molecular Weight 165.66 g/mol 129.20 g/mol [5]
Amine Type Secondary (as a hydrochloride salt)Tertiary
pKa (Conjugate Acid) ~9.0 (Estimated for secondary morpholines)~7.5-8.0 (Estimated, lower than secondary due to steric hindrance to solvation of the conjugate acid)
Solubility High in water and polar protic solventsModerate in water, high in organic solvents

Core Reactivity Principles: Nucleophilicity and Steric Hindrance

The reactivity of these amines is governed by the interplay between the nitrogen's lone pair availability (nucleophilicity and basicity) and the spatial obstruction surrounding it (steric hindrance).

Nucleophilicity

The dominant reactivity of amines, aside from their basicity, is their nucleophilicity.[7]

  • 2-Isopropylmorpholine (free base): As a secondary amine, it is an effective nucleophile.[8][9] The nitrogen atom possesses a lone pair of electrons and a hydrogen atom, allowing it to readily participate in reactions where it forms a new bond and subsequently loses a proton to regenerate a neutral product.

  • N-Isopropylmorpholine: This tertiary amine is also nucleophilic. However, its reactivity is tempered by the lack of an N-H bond for proton loss and significant steric bulk around the nitrogen.[8][9] Its reactions often lead to the formation of quaternary ammonium salts, which are permanently charged.

Steric Hindrance

Steric hindrance refers to the obstruction of a reaction at a particular site due to the size of surrounding groups.[10][11] This is the most critical differentiating factor between the two isomers.

  • 2-Isopropylmorpholine: The isopropyl group is on the C-2 position of the morpholine ring. While it adds bulk to the molecule, the nitrogen atom itself is relatively accessible, behaving like a typical secondary amine.

  • N-Isopropylmorpholine: The bulky isopropyl group is directly attached to the nitrogen atom. This configuration severely shields the nitrogen's lone pair, making it difficult for electrophiles to approach and react.[10][12] This steric crowding significantly reduces its nucleophilicity compared to less hindered tertiary amines.

Steric_Hindrance Diagram 1: Steric Environment Comparison cluster_0 2-Isopropylmorpholine cluster_1 N-Isopropylmorpholine a Nitrogen (Secondary Amine) - Accessible Lone Pair - Possesses N-H bond b Isopropyl Group (on C-2) c Nitrogen (Tertiary Amine) - Hindered Lone Pair - No N-H bond d Isopropyl Group (on Nitrogen)

Caption: Steric hindrance in N-isopropylmorpholine vs. 2-isopropylmorpholine.

Comparative Reactivity in Key Synthetic Transformations

The structural and electronic differences manifest in distinct outcomes for common organic reactions. For this compound to react as a nucleophile, it must first be neutralized with a suitable base (e.g., triethylamine, Na₂CO₃) to generate the free secondary amine.

N-Alkylation

N-alkylation is a fundamental C-N bond-forming reaction.[13][14][15][16]

  • 2-Isopropylmorpholine: The free amine readily reacts with primary or secondary alkyl halides (e.g., methyl iodide, benzyl bromide) via an Sₙ2 mechanism to yield a tertiary amine. The reaction is generally efficient and is a standard method for introducing substituents onto the morpholine nitrogen.[9]

  • N-Isopropylmorpholine: As a tertiary amine, it reacts with alkyl halides to form a quaternary ammonium salt. This reaction, known as quaternization, is often slower than the alkylation of a secondary amine due to increased steric hindrance, which impedes the approach of the alkyl halide.[10][12]

Expected Outcome Summary:

ReagentSubstrateProduct TypeRelative Rate
2-Isopropylmorpholine R-XTertiary AmineFast
N-Isopropylmorpholine R-XQuaternary Ammonium SaltSlower
N-Acylation

The formation of amides via N-acylation is crucial in the synthesis of pharmaceuticals.

  • 2-Isopropylmorpholine: Reacts readily with acyl chlorides and acid anhydrides to form stable N-acylmorpholine derivatives (amides).[7] This is a characteristic and highly reliable reaction of secondary amines.

  • N-Isopropylmorpholine: Does not undergo N-acylation under standard conditions.[9] The reaction is precluded by the absence of a proton on the nitrogen atom that can be eliminated after the initial nucleophilic attack on the carbonyl group. This represents a key point of divergence in their synthetic utility.

Reaction_Comparison Diagram 2: Comparative N-Acylation Reactivity cluster_0 2-Isopropylmorpholine (Secondary Amine) cluster_1 N-Isopropylmorpholine (Tertiary Amine) start Electrophile (e.g., Acyl Chloride) node_a Free Base N-H bond present start->node_a:f0 node_b Free Base No N-H bond start->node_b:f0 result_a Stable Amide Product node_a:f1->result_a Successful Acylation result_b No Reaction node_b:f1->result_b Acylation Fails

Caption: Divergent outcomes in N-acylation reactions.

Reaction with Nitrous Acid (HNO₂)

This classic chemical test effectively distinguishes between amine classes.[17]

  • 2-Isopropylmorpholine: As a secondary amine, it reacts with nitrous acid to form an N-nitrosamine, which is often observed as a water-insoluble yellow oil.[8][9]

  • N-Isopropylmorpholine: A tertiary amine reacts with nitrous acid to form a soluble salt without the evolution of gas or formation of a separate phase.[8]

Experimental Protocols: A Practical Framework

The following protocols are generalized procedures that serve as a starting point for comparative studies. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Comparative N-Alkylation with Benzyl Bromide

Objective: To compare the rate and product of N-alkylation for 2-isopropylmorpholine and N-isopropylmorpholine.

Materials:

  • This compound

  • N-Isopropylmorpholine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel)

  • NMR tubes, deuterated chloroform (CDCl₃)

Methodology:

  • Reaction Setup (2-Isopropylmorpholine):

    • To a 50 mL round-bottom flask, add this compound (1.0 mmol), potassium carbonate (2.5 mmol), and anhydrous acetonitrile (15 mL).

    • Stir the suspension vigorously for 15 minutes at room temperature to generate the free amine in situ.

    • Add benzyl bromide (1.1 mmol) dropwise to the suspension.

    • Heat the reaction to 60°C and monitor its progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Reaction Setup (N-Isopropylmorpholine):

    • To a separate 50 mL round-bottom flask, add N-isopropylmorpholine (1.0 mmol) and anhydrous acetonitrile (15 mL).

    • Add benzyl bromide (1.1 mmol) dropwise.

    • Heat the reaction to 60°C and monitor by TLC. Note: The quaternary salt product will likely remain at the baseline.

  • Workup and Analysis:

    • Upon completion (or after a set time, e.g., 4 hours), cool the reactions to room temperature.

    • For the 2-isopropylmorpholine reaction, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate and brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography if necessary.

    • For the N-isopropylmorpholine reaction, the quaternary salt may precipitate from the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure to yield the crude salt.

    • Characterize both products by ¹H NMR to confirm their structures (tertiary amine vs. quaternary ammonium salt).

Caption: Experimental workflow for comparative N-alkylation.

Conclusion and Recommendations

The choice between this compound and N-isopropylmorpholine is dictated entirely by the desired synthetic outcome. Their reactivities are not interchangeable and are governed by fundamental principles of amine chemistry.

  • Choose 2-Isopropylmorpholine when the goal is to perform traditional secondary amine chemistry, such as N-alkylation to form a tertiary amine or N-acylation to form an amide . It serves as a robust nucleophile once deprotonated from its hydrochloride salt form.

  • Choose N-Isopropylmorpholine when a sterically hindered, non-nucleophilic base is required, or when the target molecule is a quaternary ammonium salt . Its inability to undergo acylation makes it a useful scavenger or base in reactions where a secondary amine would otherwise compete as a nucleophile.

For drug development professionals, this distinction is critical. If the nitrogen atom is intended to be a hydrogen bond donor or a site for further functionalization via acylation, 2-isopropylmorpholine is the clear choice. If the goal is to introduce a bulky, basic tertiary amine group while preventing acylation, N-isopropylmorpholine is the appropriate reagent. A thorough understanding of these differences prevents failed reactions and enables the logical and efficient design of complex molecular architectures.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Isopropylmorpholine Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the journey from a synthesized molecule to a viable Active Pharmaceutical Ingredient (API) is paved with rigorous analytical scrutiny. Intermediates like 2-Isopropylmorpholine hydrochloride, a key building block in various synthetic pathways, are no exception.[1] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Establishing a robust, validated analytical method to confirm its purity is not merely a quality control checkpoint; it is a foundational requirement for regulatory submission and a testament to the integrity of the manufacturing process.

This guide provides an in-depth, experience-driven comparison of analytical strategies for validating the purity of this compound. We will dissect the rationale behind methodological choices, present a detailed validation protocol grounded in regulatory standards, and compare a primary HPLC-UV approach with a more advanced, universal detection strategy to illustrate the pursuit of analytical excellence.

Primary Analytical Strategy: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis, offering high resolution and quantitative precision.[2][3] For a polar, basic compound like 2-Isopropylmorpholine HCl, a Reversed-Phase (RP-HPLC) method is the logical starting point.

Causality Behind the Methodological Choices
  • Stationary Phase Selection: The choice of a C18 or C8 column is standard for RP-HPLC.[4] However, for an amine-containing analyte, peak tailing can be a significant issue due to secondary interactions with residual silanol groups on the silica support. Therefore, selecting a modern, high-purity, end-capped C18 column with high pH stability (pH 2-8) is critical to ensure symmetrical peak shapes and reproducible results.[4][5]

  • Mobile Phase Design: The mobile phase must control the analyte's ionization state to achieve consistent retention. 2-Isopropylmorpholine is a basic compound. By maintaining the mobile phase pH below its pKa (typically with a buffer like 0.1% phosphoric acid or formic acid), the amine group will be protonated, ensuring it is in a single ionic form. Acetonitrile is often chosen over methanol as the organic modifier due to its lower viscosity and UV cutoff.

  • The Challenge of UV Detection: this compound lacks a significant chromophore, the part of a molecule that absorbs UV light. This presents a major analytical challenge. Detection is typically relegated to the low UV range (e.g., < 210 nm), where peptide bonds and other end-groups absorb. This approach suffers from low sensitivity and high potential for interference from common solvents and additives, making it a non-ideal but common starting point.

Experimental Workflow: RP-HPLC-UV

HPLC_UV_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Dissolve Sample in Mobile Phase A injector Autosampler Inject s_prep->injector Sample mp_prep Prepare Buffered Aqueous (A) & Organic (B) Mobile Phases pump Gradient Pump mp_prep->pump Solvents pump->injector column C18 Column (e.g., 4.6x150mm, 5µm) injector->column detector UV/Vis Detector (λ = 210 nm) column->detector cds Chromatography Data System (CDS) detector->cds report Calculate % Purity (Area Percent) cds->report

Caption: RP-HPLC-UV workflow for purity analysis.

A Superior Alternative: HPLC with Universal Detection

The inherent limitation of UV detection for a non-chromophoric analyte necessitates a comparison with a more suitable technology. Universal detectors, which do not rely on the optical properties of the analyte, offer a more accurate and robust solution.

Charged Aerosol Detection (CAD): A Paradigm Shift in Purity Analysis

The Charged Aerosol Detector (CAD) is a powerful universal detector for HPLC.[6][7] The process involves nebulizing the column eluent into fine droplets, evaporating the mobile phase to leave analyte particles, and then transferring a positive charge to these particles. An electrometer then measures this charge, generating a signal proportional to the mass of the analyte.[6][8]

Why is CAD a better choice?

  • Universal Detection: CAD can detect any non-volatile and many semi-volatile compounds, making it ideal for identifying and quantifying unknown impurities that may lack a chromophore.[7][9][10]

  • Consistent Response: Unlike UV detection, where the response is dependent on the molar absorptivity of each compound, CAD provides a more uniform response for different analytes. This allows for a more accurate estimation of impurity levels without needing a reference standard for each one.[7]

  • High Sensitivity: Modern CAD systems offer sensitivity in the low nanogram range, which is crucial for detecting trace-level impurities.[7]

Another viable alternative is the Evaporative Light Scattering Detector (ELSD), which operates on a similar principle of nebulization and solvent evaporation but detects light scattered by the resulting analyte particles.[11][12][13] While effective, CAD is often considered to provide better sensitivity and a wider dynamic range.[6][14]

Comparative Performance Data

The following table illustrates the expected performance differences when analyzing a hypothetical batch of 2-Isopropylmorpholine HCl containing a non-chromophoric impurity.

ParameterHPLC-UV (at 210 nm)HPLC-CADRationale for Difference
Main Peak Response ModerateHighCAD provides a strong signal based on mass, while UV response is weak due to the lack of a strong chromophore.
Impurity A Response Undetectable / Very LowProportional to MassThe impurity lacks a chromophore, making it invisible to the UV detector but easily detected by CAD.
Quantitation Accuracy Skewed (Overestimates Purity)HighUV analysis by area percent would incorrectly report ~100% purity. CAD provides a more accurate purity value reflecting the true mass ratio.
LOD / LOQ High (Poor Sensitivity)Low (High Sensitivity)CAD is inherently more sensitive for non-volatile compounds, allowing for the detection and quantitation of trace impurities.[7]
Gradient Compatibility GoodExcellentBoth are compatible with gradient elution, a key advantage over Refractive Index (RI) detectors.[11]

A Self-Validating System: The Method Validation Protocol

A method is not reliable until it is validated. The validation process provides documented proof that the analytical procedure is suitable for its intended purpose.[15] The protocol must adhere to guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1), and the United States Pharmacopeia (USP).[16][17][18]

Validation_Flow start_node Define Method's Intended Purpose (Purity Assay) spec Specificity (Forced Degradation) start_node->spec param_node param_node decision_node decision_node decision_node->start_node No (Method Optimization Required) end_node Method is Validated decision_node->end_node Yes lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec limits LOD & LOQ prec->limits robust Robustness limits->robust robust->decision_node All Parameters Meet Criteria?

References

A Senior Application Scientist's Guide to Non-Nucleophilic Amine Bases: An Efficacy Comparison for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Proton Scavenging in Modern Synthesis

In the intricate landscape of organic synthesis, controlling the reaction environment is paramount. The strategic removal of protons is a frequent necessity, yet the choice of base is far from trivial. While strong bases are effective proton abstractors, their inherent nucleophilicity can lead to undesired side reactions, compromising yield and purity. This challenge has led to the widespread adoption of non-nucleophilic amine bases—sterically hindered molecules designed to efficiently scavenge protons while being too bulky to participate in nucleophilic attacks.[1][2]

This guide provides an in-depth comparison of three workhorse non-nucleophilic bases: N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), and N-Methylmorpholine (NMM). We will move beyond simple catalog specifications to explore the causal relationships between their structural properties and their performance in two common, yet mechanistically distinct, applications: a competitive substitution/elimination reaction and a base-sensitive amide bond formation. Through comparative data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed, effective decisions in their synthetic endeavors.

Part 1: Physicochemical and Mechanistic Foundations

The efficacy of a non-nucleophilic base is governed by a delicate interplay between its basicity (the thermodynamic ability to accept a proton) and its steric profile (the kinetic barrier to approaching an electrophilic center).

Basicity , quantified by the pKₐ of the conjugate acid, dictates the base's strength. A higher pKₐ indicates a stronger base.[3][4] However, these values are highly dependent on the solvent system (e.g., water vs. aprotic polar solvents like DMSO or acetonitrile).[4][5] For the purpose of most organic reactions, the trend in aprotic solvents is most relevant.

Steric hindrance is the defining characteristic of these bases. Bulky alkyl groups surrounding the nitrogen lone pair create a conical shield. This shield readily permits the approach of a small, unhindered proton but physically blocks the nitrogen from attacking larger electrophilic centers, such as the carbon of an alkyl halide or a carboxylic acid derivative.[6][7] This steric impediment is the primary reason these amines are poor nucleophiles.[8]

The following table summarizes the key properties of our selected bases:

PropertyN,N-Diisopropylethylamine (DIPEA)Triethylamine (TEA)N-Methylmorpholine (NMM)
Structure CCN(C(C)C)C(C)CCCN(CC)CCCN1CCOCC1
Molecular Weight 129.25 g/mol 101.19 g/mol 101.15 g/mol
pKₐ of Conjugate Acid (in DMSO) 8.5[8]9.0[8]~7.4 (in water)[9]
Steric Hindrance Very HighModerateLow-Moderate
Key Characteristics Excellent proton scavenger, very poor nucleophile due to two bulky isopropyl groups.[6]Slightly stronger base than DIPEA, but less sterically hindered, allowing for potential nucleophilicity.[10]Significantly less basic, often used in sensitive reactions like peptide couplings to minimize racemization.[9]

The interplay between these properties is critical. For instance, while TEA is a slightly stronger base than DIPEA, its reduced steric bulk makes it a more competent nucleophile, which can be a liability.[10] Conversely, NMM's lower basicity makes it ideal for reactions where a milder base is required to prevent side reactions like epimerization.[9]

Logical Framework for Base Selection

The decision-making process for selecting an appropriate base can be visualized as a workflow that considers the substrate, the desired reaction, and potential side reactions.

BaseSelection sub Analyze Substrate & Reagents reaction_type Identify Desired Transformation (e.g., SN2, E2, Amide Coupling) sub->reaction_type side_reactions Consider Potential Side Reactions (e.g., Elimination, Racemization, Nucleophilic Attack) reaction_type->side_reactions decision_point Is the electrophile sterically hindered? side_reactions->decision_point yes Yes decision_point->yes Yes no No decision_point->no No base_choice1 High Steric Hindrance Needed (e.g., to favor E2 over SN2) yes->base_choice1 base_choice2 Moderate Sterics Sufficient, Basicity is Key no->base_choice2 dip Consider DIPEA base_choice1->dip tea Consider TEA base_choice2->tea racemization_check Is racemization a concern (e.g., peptide coupling)? base_choice2->racemization_check yes2 Yes racemization_check->yes2 Yes no2 No racemization_check->no2 No nmm Consider NMM (Lower Basicity) yes2->nmm no2->tea AmideCoupling cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction (Racemization) Acid R-COOH ActivatedEster Activated Ester (R-CO-O-HATU) Acid->ActivatedEster + HATU, + Base HATU HATU HATU->ActivatedEster Base Base (B:) Base->ActivatedEster Amide Amide Product (R-CONHR') ActivatedEster->Amide + R'-NH2 ActivatedEster_L L-Activated Ester Amine R'-NH2 Amine->Amide Enolate Oxazolone/Enolate ActivatedEster_L->Enolate Strong Base (e.g., TEA) ActivatedEster_D D-Activated Ester Enolate->ActivatedEster_D Reprotonation

References

A Comparative Guide to the Structure-Activity Relationship of 2-Isopropylmorpholine Derivatives in Preclinical Antidepressant Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-isopropylmorpholine derivatives, with a focus on their potential as antidepressant agents. Drawing upon data from related morpholine-based compounds and established pharmacological principles, this document offers a comparative framework for researchers, scientists, and professionals in drug development. While direct, comprehensive SAR studies on a wide range of 2-isopropylmorpholine analogs are not extensively available in public literature, by examining structurally similar and clinically relevant molecules, we can infer key structural determinants for biological activity.

Introduction: The Morpholine Scaffold in CNS Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties that can enhance drug-like characteristics such as aqueous solubility and metabolic stability.[1] Its presence in several approved drugs and clinical candidates for central nervous system (CNS) disorders underscores its utility. In the context of antidepressants, the morpholine moiety is a core component of drugs like viloxazine and reboxetine, which primarily act as norepinephrine reuptake inhibitors (NRIs).[2][3] The 2-isopropylmorpholine scaffold represents a specific chemical space within this class, where the substitution at the 2-position can significantly influence potency and selectivity. This guide will explore the nuances of this scaffold and its derivatives.

Comparative Analysis with Clinically Relevant Morpholine Derivatives

To understand the potential SAR of 2-isopropylmorpholine derivatives, it is instructive to compare them with well-characterized morpholine-containing antidepressants.

Viloxazine: This compound features a 2-(o-ethoxyphenoxymethyl)morpholine structure and has been used as an antidepressant.[4] Notably, its mechanism of action involves norepinephrine reuptake inhibition, and recent studies suggest it also modulates serotonin receptors.[5] A crucial SAR finding for viloxazine is the stereochemistry at the 2-position of the morpholine ring; the (S)-(-)-isomer is reported to be significantly more potent than the (R)-(+)-isomer, highlighting the importance of the spatial arrangement of substituents for optimal interaction with its biological target.

Reboxetine: As a selective norepinephrine reuptake inhibitor, reboxetine's structure also incorporates a morpholine ring.[6] The SAR studies of reboxetine and its analogs have emphasized the importance of the substituents on the morpholine and the overall molecular conformation for achieving high affinity and selectivity for the norepinephrine transporter.[2]

These examples underscore that modifications to the substituents on the morpholine ring and the stereochemistry are critical determinants of the pharmacological profile of this class of compounds.

Inferred Structure-Activity Relationship of 2-Isopropylmorpholine Derivatives

Based on the analysis of related compounds and general principles of medicinal chemistry, we can propose a hypothetical SAR for 2-isopropylmorpholine derivatives with potential antidepressant activity. The primary focus will be on 2-aryloxymethyl-4-isopropylmorpholine analogs, a structural motif with documented antidepressant potential.

Key Structural Features and Their Inferred Impact on Activity:
  • The 4-Isopropyl Group: The presence of an isopropyl group on the morpholine nitrogen is likely a key feature for modulating the basicity of the nitrogen and influencing the overall lipophilicity of the molecule. This, in turn, can affect its ability to cross the blood-brain barrier and its affinity for the target protein. Variations in the size and nature of the N-alkyl substituent are known to impact the activity of morpholine-based CNS drugs.

  • The 2-Aryloxymethyl Substituent: This is a critical component for activity. The nature of the aryl ring and its substitution pattern are expected to have a profound effect on potency and selectivity.

    • Substitution on the Phenyl Ring:

      • Position of Substitution: Ortho-substitution on the phenoxy ring, as seen in viloxazine, appears to be favorable. This may be due to steric constraints within the binding pocket of the target protein, forcing a specific conformation of the molecule.

      • Nature of the Substituent: Electron-donating groups (e.g., alkoxy groups like ethoxy) at the ortho position seem to enhance activity. The size and lipophilicity of this substituent would need to be optimized. Bulky groups may lead to a decrease in activity due to steric hindrance.

      • Halogenation: Introduction of halogens on the phenyl ring could influence activity through electronic and steric effects, and may also impact metabolic stability.

  • Stereochemistry at the C2 Position: As demonstrated by viloxazine, the stereochemistry at the C2 position of the morpholine ring is likely to be a critical determinant of activity. It is hypothesized that the (S)-enantiomer of 2-aryloxymethyl-4-isopropylmorpholine derivatives will exhibit greater potency.

The following table summarizes the inferred SAR for 2-aryloxymethyl-4-isopropylmorpholine derivatives:

MoietyStructural VariationInferred Impact on Antidepressant ActivityRationale
Morpholine Ring N-isopropyl groupLikely important for optimal pKa and lipophilicity for CNS penetration and target binding.Based on the prevalence of N-alkylation in CNS-active morpholine derivatives.
(S)-configuration at C2Expected to be more potent than the (R)-configuration.Extrapolated from the known SAR of viloxazine.
Aryloxymethyl Group Phenyl ringEssential for activity; provides key interactions with the target.Common feature in active morpholine-based antidepressants.
Ortho-substitution on the phenyl ringGenerally favorable for activity.Based on the structure of viloxazine and related analogs.
Electron-donating substituents (e.g., -OCH3, -OC2H5) at the ortho positionLikely to enhance potency.Electronic effects may improve binding affinity.
Bulky substituents on the phenyl ringMay decrease activity.Potential for steric hindrance in the binding pocket.

Experimental Protocols

To validate the inferred SAR, a systematic synthesis and biological evaluation of a library of 2-isopropylmorpholine derivatives are necessary. Below are detailed, step-by-step methodologies for key experiments.

General Synthesis of 2-Aryloxymethyl-4-isopropylmorpholine Derivatives

This protocol describes a general method for the synthesis of the target compounds, which can be adapted for various substituted phenols.

Workflow for the Synthesis of 2-Aryloxymethyl-4-isopropylmorpholine Derivatives

G cluster_0 Step 1: Synthesis of N-isopropyl-ethanolamine cluster_1 Step 2: Synthesis of 1-Aryloxy-3-(isopropylamino)propan-2-ol cluster_2 Step 3: Cyclization to form the Morpholine Ring cluster_3 Step 4: Purification and Characterization A Isopropylamine C N-isopropyl-ethanolamine A->C B Ethylene Oxide B->C G 1-Aryloxy-3-(isopropylamino)propan-2-ol C->G D Substituted Phenol F 1-Aryloxy-2,3-epoxypropane D->F E Epichlorohydrin E->F F->G I 2-Aryloxymethyl-4-isopropylmorpholine G->I H Sulfuric Acid H->I J Column Chromatography I->J K NMR, Mass Spec, etc. J->K

Caption: General synthetic workflow for 2-aryloxymethyl-4-isopropylmorpholine derivatives.

Step-by-step Protocol:

  • Synthesis of 1-Aryloxy-2,3-epoxypropane:

    • To a stirred solution of the desired substituted phenol (1.0 eq) and epichlorohydrin (1.2 eq) in a suitable solvent such as acetone, add potassium carbonate (1.5 eq).

    • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the 1-aryloxy-2,3-epoxypropane.

  • Synthesis of 1-Aryloxy-3-(isopropylamino)propan-2-ol:

    • Dissolve the 1-aryloxy-2,3-epoxypropane (1.0 eq) in a suitable solvent such as ethanol.

    • Add isopropylamine (2.0 eq) to the solution and stir the mixture at room temperature for 8-16 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent and excess isopropylamine under reduced pressure to yield the crude 1-aryloxy-3-(isopropylamino)propan-2-ol, which can be used in the next step without further purification.

  • Cyclization to 2-Aryloxymethyl-4-isopropylmorpholine:

    • Add the crude 1-aryloxy-3-(isopropylamino)propan-2-ol slowly to concentrated sulfuric acid at 0 °C with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 4-8 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the desired 2-aryloxymethyl-4-isopropylmorpholine derivative.

  • Characterization:

    • Confirm the structure of the final compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vivo Evaluation of Antidepressant Activity: The Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant activity in rodents.[7]

Workflow for the Forced Swim Test

FST_Workflow A Animal Acclimatization B Drug Administration (i.p.) - Test Compound - Vehicle Control - Positive Control (e.g., Imipramine) A->B 30-60 min prior to test C Pre-test Session (2 min) B->C D Test Session (4 min) C->D Immediately follows E Behavioral Scoring (Immobility Time) D->E F Data Analysis E->F

Caption: Experimental workflow for the Forced Swim Test (FST).

Step-by-step Protocol:

  • Animals:

    • Use male Swiss mice (20-25 g). House the animals in groups of 5-6 per cage with free access to food and water, and maintain them on a 12-hour light/dark cycle.

    • Allow the animals to acclimatize to the laboratory environment for at least one week before the experiment.

  • Apparatus:

    • A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water to a depth of 15 cm.

    • Maintain the water temperature at 23-25 °C.

  • Procedure:

    • Randomly divide the animals into groups (n=8-10 per group): vehicle control, positive control (e.g., imipramine, 20 mg/kg), and test compound groups (at various doses).

    • Administer the test compounds, vehicle, or positive control intraperitoneally (i.p.) 30-60 minutes before the test.

    • Gently place each mouse individually into the cylinder of water for a total of 6 minutes.

    • Record the behavior of the animals, typically with a video camera, for the entire 6-minute session.

    • The first 2 minutes are considered a habituation period and are not scored.

    • During the subsequent 4 minutes, score the duration of immobility. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

  • Data Analysis:

    • Calculate the mean immobility time for each group.

    • Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the test groups with the vehicle control group.

    • A significant reduction in immobility time compared to the vehicle control group is indicative of potential antidepressant activity.

Conclusion

The 2-isopropylmorpholine scaffold holds promise for the development of novel antidepressant agents. Based on the analysis of structurally related compounds, the key determinants of activity are likely to be the stereochemistry at the C2 position of the morpholine ring and the nature and position of substituents on the 2-aryloxymethyl moiety. A systematic approach to the synthesis and biological evaluation of a focused library of 2-isopropylmorpholine derivatives, using the protocols outlined in this guide, is essential to validate these hypotheses and to identify lead compounds with improved efficacy and safety profiles. Further studies should also aim to elucidate the precise mechanism of action, including the affinity for norepinephrine and serotonin transporters, to build a comprehensive understanding of this chemical class.

References

A Guide to Benchmarking Novel Morpholine-Based Organocatalysts: A Hypothetical Case Study of 2-Isopropylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chiral morpholine scaffold is a cornerstone of modern medicinal chemistry, imparting favorable pharmacokinetic properties to a multitude of therapeutics. Consequently, the development of novel organocatalysts incorporating this motif for asymmetric synthesis is of significant interest. This guide presents a framework for benchmarking the performance of new morpholine-based catalysts, using the hypothetical candidate, 2-isopropylmorpholine hydrochloride, as a case study. While, to our knowledge, the catalytic activity of this compound has not been reported in the peer-reviewed literature, we will outline the essential experiments and comparative analyses required to evaluate its potential. This guide will focus on two fundamental carbon-carbon bond-forming reactions: the Michael addition and the aldol reaction. We will provide a comparative analysis with established organocatalysts, including proline and recently developed β-morpholine amino acids, supported by experimental data from the literature. Detailed protocols and mechanistic considerations are included to provide a comprehensive roadmap for researchers, scientists, and drug development professionals seeking to evaluate and implement novel organocatalytic systems.

Introduction: The Rationale for Morpholine-Based Organocatalysts

The morpholine ring is a privileged structural motif in drug discovery, valued for its metabolic stability, aqueous solubility, and ability to engage in hydrogen bonding.[1] The stereochemistry of substituents on the morpholine core can profoundly influence biological activity, making enantioselective synthesis a critical aspect of drug development. Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, offers a powerful, metal-free approach to constructing chiral molecules.[2]

While proline and its derivatives have been extensively studied and are considered the gold standard for many enamine-based catalytic reactions, the exploration of morpholine-based catalysts is an emerging field.[3] It has been noted that enamines derived from morpholine are generally less reactive than those from pyrrolidine due to the electronic effect of the oxygen atom and the conformational properties of the six-membered ring.[1] However, the unique steric and electronic environment of the morpholine scaffold could offer novel selectivity profiles.

This guide will therefore explore how one might benchmark a novel, hypothetical catalyst, this compound, against established catalysts in key reaction types.

Benchmarking in Asymmetric Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis for C-C bond formation.[4] Here, we will compare the performance of recently developed β-morpholine amino acid catalysts with the benchmark organocatalyst, (S)-proline.

Causality of Experimental Design

The choice of a model reaction is critical for meaningful comparison. The reaction between aldehydes and nitroolefins is an excellent benchmark due to the high reactivity of the nitroolefin acceptor and the stereochemical complexity of the product, which contains two new stereocenters. The catalyst's role is to facilitate the formation of a nucleophilic enamine from the aldehyde donor, which then attacks the nitroolefin. The structure of the catalyst dictates the facial selectivity of this attack, thereby controlling the diastereoselectivity and enantioselectivity of the product.

Recent work by Pellegrino et al. has provided valuable data on the performance of β-morpholine amino acid catalysts in this reaction, which will serve as our primary reference for comparison.[1][5]

Performance Data

The following table summarizes the performance of various morpholine-based catalysts and (S)-proline in the Michael addition of butanal to β-nitrostyrene.

Catalyst Yield (%) diastereomeric ratio (syn:anti) enantiomeric excess (ee, %)
(S)-Proline 9090:1095
β-Morph-AA (I) 95>99:190
β-Morph-AA (II) 8595:585
β-Morph-AA (III) 92>99:188
Hypothetical: 2-Isopropylmorpholine HCl To be determinedTo be determinedTo be determined

Data for β-Morph-AA catalysts and (S)-Proline are adapted from Pellegrino et al.[1]

Experimental Workflow and Mechanism

The general workflow for screening a new catalyst like this compound would involve optimizing reaction conditions such as solvent, temperature, catalyst loading, and the presence of additives.

G cluster_workflow Benchmarking Workflow A Catalyst & Reagent Preparation B Reaction Setup & Optimization (Solvent, Temp, Loading) A->B C Reaction Monitoring (TLC, GC/LC-MS) B->C D Work-up & Purification C->D E Characterization (NMR, HRMS) D->E F Stereochemical Analysis (Chiral HPLC) E->F G Catalyst Chiral Morpholine Catalyst Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Catalyst, -H2O Iminium Iminium Intermediate Enamine->Iminium + Nitroolefin Nitroolefin Nitroolefin Product Michael Adduct Iminium->Product + H2O, -Catalyst G Catalyst Chiral Morpholine Catalyst Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst, -H2O Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Adduct Iminium->Product + H2O, -Catalyst

References

A Senior Application Scientist's Guide to the Large-Scale Synthesis of 2-Isopropylmorpholine Hydrochloride: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties to drug candidates.[1] Among its many derivatives, 2-Isopropylmorpholine hydrochloride has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. However, the decision to incorporate this chiral amine into a large-scale manufacturing process necessitates a rigorous evaluation of its synthetic accessibility and economic viability. This guide provides an in-depth cost-benefit analysis of utilizing this compound in large-scale synthesis, comparing potential synthetic routes and offering insights into the key economic drivers.

The Strategic Importance of the Morpholine Moiety

The morpholine ring is a privileged structure in drug discovery, frequently appearing in approved pharmaceuticals.[1] Its presence can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, all critical parameters in optimizing a drug's performance. The 2-isopropyl substitution introduces a specific chiral center, which can be crucial for achieving the desired stereospecific interactions with biological targets.

Synthetic Pathways to this compound: A Comparative Analysis

The large-scale synthesis of this compound can be approached through several strategic disconnections. The optimal route is a balance of raw material cost, process efficiency, scalability, and adherence to green chemistry principles. We will explore three plausible synthetic strategies and analyze their respective cost-benefit profiles.

Strategy 1: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This modern approach represents a highly efficient and atom-economical method for installing the chiral center.[2][3] The general workflow is depicted below.

Asymmetric_Hydrogenation Starting_Materials Readily Available Achiral Precursors Dehydromorpholine_Synthesis Synthesis of 2-Isopropyl-dehydromorpholine Starting_Materials->Dehydromorpholine_Synthesis Asymmetric_Hydrogenation Asymmetric Hydrogenation (Chiral Catalyst, H2) Dehydromorpholine_Synthesis->Asymmetric_Hydrogenation Salt_Formation Salt Formation (HCl) Asymmetric_Hydrogenation->Salt_Formation Final_Product 2-Isopropylmorpholine Hydrochloride Salt_Formation->Final_Product

Figure 1: Synthetic workflow for Asymmetric Hydrogenation.

Cost-Benefit Analysis:

FactorAnalysis
Raw Material Cost Starting materials are often achiral and therefore generally less expensive. The primary cost driver in this route is the chiral catalyst, typically a rhodium or ruthenium complex with a chiral ligand.[2] While the catalyst loading can be low (e.g., <1 mol%), the high price of these metals and ligands can be significant, especially at scale.
Process Efficiency Asymmetric hydrogenation often proceeds with high yields (frequently >95%) and excellent enantioselectivity (often >99% ee), minimizing the need for costly chiral resolution steps.[3] The reactions are typically clean, simplifying downstream purification.
Scalability & Throughput This method is generally scalable. However, the use of high-pressure hydrogenation requires specialized equipment, which represents a significant capital investment.
Safety & Environmental The use of high-pressure hydrogen gas necessitates stringent safety protocols. However, the overall process can be considered relatively "green" due to high atom economy and the potential for catalyst recycling.
Purification Costs High enantioselectivity and clean reaction profiles often lead to straightforward purification, primarily involving crystallization of the final hydrochloride salt. This can significantly reduce purification costs compared to methods requiring chromatographic separation of stereoisomers.

Experimental Protocol: Asymmetric Hydrogenation of N-Cbz-2-isopropyl-5,6-dihydromorpholine

  • Reactor Setup: A high-pressure stainless-steel autoclave is charged with N-Cbz-2-isopropyl-5,6-dihydromorpholine (1.0 eq) and a degassed solvent such as methanol or dichloromethane.

  • Catalyst Preparation: In a separate glovebox, a solution of the chiral catalyst, for example, [Rh(COD)2]BF4 and a suitable chiral bisphosphine ligand (e.g., a derivative of BINAP or Josiphos), is prepared.

  • Reaction: The catalyst solution is transferred to the autoclave under an inert atmosphere. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 10-50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) for a specified duration (e.g., 12-24 hours).

  • Work-up and Deprotection: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then subjected to a deprotection step (e.g., hydrogenolysis with Pd/C) to remove the N-Cbz group.

  • Salt Formation and Isolation: The resulting free amine is dissolved in a suitable solvent (e.g., isopropanol or ethyl acetate), and a stoichiometric amount of hydrochloric acid is added. The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Strategy 2: Synthesis from a Chiral Pool Starting Material

This classical approach leverages a readily available and enantiopure starting material, such as a chiral amino alcohol, to construct the morpholine ring.

Chiral_Pool_Synthesis Chiral_Amino_Alcohol Chiral Amino Alcohol (e.g., (S)-Valinol) N_Alkylation N-Alkylation with a C2-Electrophile Chiral_Amino_Alcohol->N_Alkylation Cyclization Intramolecular Cyclization (e.g., Williamson Ether Synthesis) N_Alkylation->Cyclization Salt_Formation Salt Formation (HCl) Cyclization->Salt_Formation Final_Product 2-Isopropylmorpholine Hydrochloride Salt_Formation->Final_Product

Figure 2: Synthetic workflow from a Chiral Pool.

Cost-Benefit Analysis:

FactorAnalysis
Raw Material Cost The cost of the chiral starting material is a critical factor. While some amino alcohols are relatively inexpensive, more complex or less common ones can be costly, especially in large quantities.
Process Efficiency This is a multi-step synthesis, and the overall yield is the product of the yields of each step. Careful optimization of each transformation is required to achieve a high overall yield. Enantiopurity is typically maintained from the starting material.
Scalability & Throughput The individual steps (alkylation, cyclization) are generally scalable using standard chemical manufacturing equipment. The multi-step nature, however, can lead to longer cycle times and lower overall throughput compared to a one-step asymmetric catalytic method.
Safety & Environmental The reagents used in each step need to be assessed for their safety and environmental impact. For example, the use of hazardous alkylating agents may require special handling procedures. Waste generation is typically higher than in catalytic routes due to the multi-step nature.
Purification Costs Purification is required at multiple stages of the synthesis, which can increase solvent usage and labor costs. The final product purification may be straightforward if the preceding steps are high-yielding and clean.

Experimental Protocol: Synthesis from (S)-Valinol

  • N-Alkylation: To a solution of (S)-valinol (1.0 eq) and a suitable base (e.g., K2CO3) in a polar aprotic solvent (e.g., acetonitrile), 2-chloroethanol (1.1 eq) is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude N-(2-hydroxyethyl)valinol is purified by distillation or crystallization.

  • Cyclization: The purified amino alcohol is treated with a dehydrating agent, such as concentrated sulfuric acid, at an elevated temperature.[4] Alternatively, the hydroxyl group can be converted to a better leaving group (e.g., a tosylate) followed by intramolecular cyclization under basic conditions.

  • Salt Formation and Isolation: The crude 2-isopropylmorpholine is purified by distillation. The purified amine is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which is isolated by filtration.

Strategy 3: Biocatalytic Approaches

The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines.[5][6]

Biocatalytic_Synthesis Prochiral_Ketone Prochiral Ketone Precursor Biocatalytic_Amination Transaminase (Enzyme, Amine Donor) Prochiral_Ketone->Biocatalytic_Amination Salt_Formation Salt Formation (HCl) Biocatalytic_Amination->Salt_Formation Final_Product 2-Isopropylmorpholine Hydrochloride Salt_Formation->Final_Product

Figure 3: Biocatalytic synthesis workflow.

Cost-Benefit Analysis:

FactorAnalysis
Raw Material Cost The prochiral ketone precursor is generally inexpensive. The primary cost is associated with the enzyme and the amine donor (e.g., isopropylamine). The cost of the enzyme can be significant, but immobilization allows for its reuse, reducing the cost per batch over the long term.[6]
Process Efficiency Biocatalytic reactions often exhibit exceptional enantioselectivity (>99% ee) and can proceed under mild aqueous conditions.[7] However, reaction rates can be slower than traditional chemical methods, and substrate loading may be limited by enzyme inhibition.
Scalability & Throughput Scaling up biocatalytic processes requires expertise in fermentation and enzyme immobilization. The throughput may be lower than continuous chemical processes.
Safety & Environmental This is generally the most environmentally friendly approach, as it uses water as a solvent and operates at ambient temperature and pressure. It avoids the use of hazardous reagents and heavy metals.
Purification Costs Purification can be simplified as the reactions are often very clean. However, separating the product from the aqueous reaction medium and the enzyme can present challenges.

Comparative Summary of Synthetic Routes

ParameterAsymmetric HydrogenationChiral Pool SynthesisBiocatalytic Approach
Overall Cost Potentially moderate to high, depending on catalyst cost and recycling efficiency.Variable, highly dependent on the cost of the chiral starting material.Potentially high initial investment in enzyme, but can be cost-effective with enzyme recycling.[8]
Yield HighModerate to High (multi-step)Moderate to High
Enantioselectivity ExcellentExcellentExcellent
Scalability Good (requires specialized equipment)Good (standard equipment)Moderate (requires specialized expertise)
Green Chemistry GoodModerateExcellent
Key Advantage High efficiency and atom economy.Utilizes readily available chiral building blocks.Environmentally benign and highly selective.
Key Disadvantage High cost of catalyst and specialized equipment.Multi-step process with potential for lower overall yield.Slower reaction rates and potential for enzyme inhibition.

Conclusion and Recommendations

The selection of the optimal synthetic route for large-scale production of this compound is a strategic decision that hinges on a careful evaluation of economic and technical factors.

  • For high-volume, cost-sensitive applications , a chiral pool synthesis starting from an inexpensive and readily available amino alcohol may be the most pragmatic approach, provided that the multi-step process can be optimized for high overall yield.

  • For the synthesis of high-value active pharmaceutical ingredients (APIs) where enantiopurity is paramount and a higher budget is available, asymmetric hydrogenation offers a highly efficient and reliable route. The initial investment in catalyst and equipment can be justified by the high throughput and simplified purification.

  • As the pharmaceutical industry increasingly embraces green chemistry, biocatalytic methods are becoming more attractive.[6] While the initial development and scale-up can be more complex, the long-term benefits of sustainability and operational safety are significant. The cost-effectiveness of this approach is heavily reliant on the reusability of the enzyme.

Ultimately, a thorough process development and cost of goods analysis should be conducted for the most promising routes to make an informed decision that aligns with the specific project goals and economic constraints.[9]

References

A Researcher's Guide to C-Substituted Morpholine Synthesis: A Comparative Review of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen, is a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties—imparting improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—have established it as a "privileged scaffold."[1][2] Consequently, C-substituted morpholine derivatives are integral components of numerous FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities including anticancer, antidepressant, and antimicrobial effects.[3][4][5]

However, the efficient and stereocontrolled synthesis of complex, C-substituted morpholines presents a significant challenge.[2][3][6] Early methods often relied on chiral pool starting materials, limiting structural diversity.[3][7] This guide provides a comparative analysis of modern synthetic strategies for accessing these valuable scaffolds, focusing on the underlying mechanisms, substrate scope, and practical applications. We will delve into intramolecular cyclization strategies, powerful multicomponent reactions, and robust metathesis approaches, offering researchers the critical insights needed to select and implement the optimal route for their specific target.

Core Synthetic Strategies: A Comparative Overview

The construction of the C-substituted morpholine core can be broadly categorized into several key strategies. The choice of strategy is dictated by the desired substitution pattern, required stereochemistry, and the availability of starting materials.

G cluster_start Starting Materials cluster_methods Key Synthetic Approaches cluster_products Target Scaffold AminoAlcohols Amino Alcohols Intramolecular Intramolecular Cyclization AminoAlcohols->Intramolecular Classic & Versatile Dienes Diene Precursors RCM Ring-Closing Metathesis (RCM) Dienes->RCM Modern & Powerful MultiComponent Simple Precursors (Aldehydes, Amines, etc.) MCR Multi-Component Reactions (MCRs) MultiComponent->MCR High Efficiency Cycloaddition Cycloaddition Reactions MultiComponent->Cycloaddition Convergent Morpholine C-Substituted Morpholine Intramolecular->Morpholine RCM->Morpholine MCR->Morpholine Cycloaddition->Morpholine

Caption: Overview of major synthetic pathways to C-substituted morpholines.

Intramolecular Cyclization: Building the Ring Step-wise

Intramolecular cyclization remains one of the most versatile and widely used approaches. These strategies typically involve the sequential formation of the C-O and C-N bonds, starting from a suitably functionalized acyclic precursor, often derived from an amino alcohol.

Palladium-Catalyzed Carboamination

A powerful strategy for synthesizing cis-3,5-disubstituted morpholines involves the palladium-catalyzed carboamination of O-allyl ethanolamines.[8] This method provides excellent stereocontrol, generating the products as single stereoisomers.

Mechanism and Rationale: The reaction proceeds via a proposed Pd(0)/Pd(II) catalytic cycle. Oxidative addition of an aryl or alkenyl bromide to the Pd(0) catalyst, followed by N-coordination and deprotonation, forms a key palladium(aryl)(amido) intermediate. This intermediate undergoes an intramolecular syn-aminopalladation across the allyl group via a boat-like transition state, which dictates the cis stereochemistry. Subsequent reductive elimination furnishes the morpholine product and regenerates the Pd(0) catalyst.[8] The choice of phosphine ligand is critical; ligands like P(2-furyl)₃ were found to be optimal for promoting the desired cyclization.[8]

G Pd0 Pd(0)L₂ OxAdd [R¹-Pd(II)L₂(Br)] Pd0->OxAdd Oxidative Addition RBr R¹-Br RBr->OxAdd Amido [R¹-Pd(II)L₂(Amido)] OxAdd->Amido Substrate O-Allyl Ethanolamine (N-protected) Substrate->Amido Ligand Exchange (-HBr) Aminopalladation syn-Aminopalladation (Boat Transition State) Amido->Aminopalladation Intramolecular Insertion Intermediate Cyclic Pd(II) Intermediate Aminopalladation->Intermediate Intermediate->Pd0 Catalyst Regeneration Product cis-3,5-Disubstituted Morpholine Intermediate->Product Reductive Elimination

Caption: Catalytic cycle for Pd-catalyzed carboamination.

Experimental Data Summary:

EntryR¹ (in R¹Br)R² (Substrate)Yield (%)Diastereomeric Ratio (dr)
1PhenylPhenyl75>20:1
24-MeO-PhPhenyl78>20:1
32-NaphthylPhenyl71>20:1
4(E)-StyrenylPhenyl55>20:1
5PhenylIsopropyl62>20:1
Data adapted from Wolfe, J. P., et al. Org. Lett. 2007, 9 (22), pp 4535–4538.[8]
Electrochemical Intramolecular Etherification

A more recent innovation is the electrochemical synthesis of multisubstituted morpholines via a decarboxylative intramolecular etherification.[9] This method is operationally simple, scalable, and particularly effective for synthesizing sterically hindered 2,2,6,6-tetrasubstituted morpholines, which are difficult to access via traditional methods. The reaction proceeds by anodic oxidation of a carboxylic acid precursor, leading to a radical intermediate that cyclizes to form the C-O bond.[9]

Multi-Component Reactions (MCRs): Convergent and Efficient Assembly

MCRs offer a powerful approach to building molecular complexity in a single step from simple, readily available starting materials. This strategy is highly convergent and atom-economical.

Copper-Catalyzed Three-Component Synthesis

A notable example is the copper-catalyzed reaction of amino alcohols, aldehydes, and diazomalonates to yield highly substituted, unprotected morpholines.[4] This transformation is effective for a wide range of substrates.

Mechanism and Rationale: The reaction is believed to initiate with the copper-catalyzed formation of a carbene from the diazomalonate. This carbene then reacts with the amino alcohol to form an ammonium ylide. The ylide subsequently undergoes a[3][10]-rearrangement to form an enol, which then reacts with the aldehyde in a sequence of steps including condensation and intramolecular cyclization to furnish the final morpholine product. The use of Cu(OTf)₂ as a catalyst is crucial for promoting the initial carbene formation. While the reaction often produces a mixture of diastereomers, these can sometimes be epimerized to a single, more stable isomer.[4]

Comparative Advantages:

StrategyKey FeaturesStereocontrolSubstrate ScopeScalability
Pd-Carboamination Forms C-N bond; reliable cis-selectivityHigh (>20:1 dr)Good for aryl/alkenyl halidesModerate
Electrochemical Forms C-O bond; good for hindered systemsSubstrate-dependentGood for substituted systemsHigh
Cu-Catalyzed MCR Forms multiple bonds in one potLow (often gives mixtures)Broad (amino alcohols, aldehydes)Good
Ring-Closing Metathesis Forms C=C bond; good for macrocycles/strained ringsE/Z selectivity can be an issueRequires diene precursorsGood, but catalyst sensitive

Ring-Closing Metathesis (RCM): A Modern Approach to Unsaturated Rings

Ring-closing metathesis has emerged as a premier tool for the synthesis of unsaturated rings, including morpholine precursors.[11][12] The reaction utilizes ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a cyclic alkene from an acyclic diene precursor, releasing ethylene as the only byproduct.[11]

Causality and Experimental Choices: The success of an RCM reaction is highly dependent on the choice of catalyst and reaction conditions. Second and third-generation Grubbs and Hoveyda-Grubbs catalysts are generally more active and tolerant of functional groups.[12][13] Reactions are typically run under high dilution to favor the intramolecular RCM pathway over intermolecular oligomerization. A critical consideration is the potential for catalyst inhibition. Amines, particularly unprotected ones, can coordinate to the ruthenium center and inhibit catalysis.[13] Therefore, nitrogen-containing substrates are often protected (e.g., as tosylamides or carbamates). Furthermore, solvent impurities, such as traces of morpholine in technical-grade toluene, have been shown to inhibit the catalyst, necessitating the use of purified solvents for large-scale reactions.[14][15] The resulting unsaturated morpholine can then be hydrogenated to afford the saturated target.

Selected Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines[8]
  • Reaction Setup: To an oven-dried resealable Schlenk tube, add Pd(OAc)₂ (2 mol %), P(2-furyl)₃ (8 mol %), and NaOtBu (2.0 equiv).

  • Reagent Addition: The tube is sealed, evacuated, and backfilled with argon. Toluene (to 0.4 M), the O-allyl ethanolamine substrate (1.0 equiv), and the aryl bromide (2.0 equiv) are added sequentially via syringe.

  • Reaction Execution: The Schlenk tube is sealed and the reaction mixture is heated in an oil bath at 105 °C for the specified time (typically 12-24 h), with vigorous stirring.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired morpholine product.

  • Validation: The stereochemistry and purity of the product are confirmed by ¹H NMR analysis of the crude and purified material, which should indicate a diastereomeric ratio of >20:1.

Protocol 2: Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines[4]
  • Reaction Setup: To a vial charged with a magnetic stir bar, add the amino alcohol (1.0 equiv), the aldehyde (1.2 equiv), Cu(OTf)₂ (10 mol %), and 4 Å molecular sieves.

  • Solvent and Reagent Addition: Dichloromethane (DCM) is added as the solvent. The mixture is stirred for 5 minutes at room temperature. A solution of the diazomalonate (1.1 equiv) in DCM is then added dropwise over 1 hour via syringe pump.

  • Reaction Execution: The reaction mixture is stirred at room temperature until the amino alcohol is consumed, as monitored by TLC or LC-MS (typically 12-18 h).

  • Workup and Purification: The reaction mixture is filtered and the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to yield the morpholine product, typically as a mixture of diastereomers.

Conclusion and Future Outlook

The synthesis of C-substituted morpholines has evolved significantly, moving from classical cyclization methods to highly efficient catalytic strategies. Palladium-catalyzed carboamination offers unparalleled stereocontrol for cis-3,5-disubstituted systems, while multicomponent reactions provide rapid access to highly complex scaffolds. Ring-closing metathesis stands out for its utility in constructing unsaturated systems.

For researchers in drug development, the choice of synthetic route requires a careful balancing of stereochemical requirements, desired substitution patterns, and scalability. The methods presented in this guide represent the state-of-the-art and provide a robust toolkit for accessing this privileged heterocyclic scaffold. Future developments will likely focus on enhancing the stereocontrol of multicomponent reactions and developing even more robust and tolerant catalysts for RCM and other cyclization strategies, further expanding the accessible chemical space for C-substituted morpholines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Isopropylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed framework for the proper disposal of 2-Isopropylmorpholine hydrochloride, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.

Disclaimer: This document provides general guidance. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Always consult the SDS provided by your chemical supplier and your institution's Environmental Health & Safety (EHS) department for specific disposal instructions. The generator of the waste is ultimately responsible for its proper characterization and disposal.[1]

Hazard Characterization: The Foundation of Safe Disposal

Before any disposal action is taken, a thorough hazard determination must be performed. This process involves evaluating available scientific evidence to identify potential physical and health hazards.[2] For this compound, we must infer its potential hazards based on its chemical structure—a morpholine derivative and a hydrochloride salt.

  • Morpholine Derivatives: These compounds can act as irritants. Morpholine hydrochloride, a related compound, is known to cause skin and serious eye irritation.

  • Hydrochloride Salts: As salts of a strong acid (hydrochloric acid), they can be corrosive and may be harmful if swallowed or inhaled.[1][3]

  • Regulatory Framework: The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[4] Your institution's EHS office will provide specific guidance on how to classify this waste according to federal and state regulations.

Based on this analysis, it is prudent to handle this compound and its waste as, at a minimum, an irritant and potentially toxic substance. Therefore, it must be disposed of as hazardous chemical waste.

The Core Disposal Principle: Segregation and Containment

Under no circumstances should this compound or its solutions be disposed of via the sanitary sewer system (i.e., down the drain).[5] The EPA has enacted a ban on the sewering of hazardous waste pharmaceuticals, a category under which this compound would likely fall in a drug development setting.[6] This practice can harm aquatic ecosystems and interfere with wastewater treatment processes.[4]

Proper Waste Containment:

  • Use a Designated Container: All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.

  • Ensure Chemical Compatibility: The container must be made of a material chemically resistant to the waste. For many organic salts, a high-density polyethylene (HDPE) container is suitable.

  • Keep Containers Closed: Waste containers must be sealed with a tight-fitting lid at all times, except when adding waste.[7] This prevents the release of vapors and protects against spills.

  • Label Correctly: The container must be clearly labeled with a hazardous waste tag provided by your EHS department. The label must include the full chemical name, "this compound," and an accurate description of the waste's composition (e.g., "Solid this compound" or "10% solution in methanol"). Avoid using acronyms or chemical formulas.

Step-by-Step Disposal Protocols

The specific protocol depends on the physical form of the waste. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemical waste.

Protocol 1: Disposal of Solid this compound

This protocol applies to expired reagents, unused material, or residue from weighing.

  • Preparation: Designate a hazardous waste container as described in Section 2.

  • Transfer: Carefully transfer the solid waste into the designated container using a funnel or other appropriate tool to prevent spillage.

  • Decontamination: Decontaminate the spatula, weigh boat, and any other contaminated surfaces. The cleaning materials (e.g., wipes) should also be disposed of in the solid hazardous waste container.

  • Sealing and Storage: Securely seal the container lid. Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials like strong oxidizers.[7]

  • Pickup: Arrange for waste pickup through your institution's EHS department.

Protocol 2: Disposal of Aqueous or Solvent Solutions

This protocol applies to reaction mixtures, analytical standards, or solutions used in experiments.

  • Preparation: Designate a hazardous waste container for liquid waste, ensuring it has appropriate secondary containment to capture any potential leaks.[7]

  • Transfer: Carefully pour the liquid waste into the container using a funnel.

  • pH Neutralization (If Required): If the solution is highly acidic or basic and your EHS department allows on-site neutralization, adjust the pH to a neutral range (typically 6-8) before adding it to the waste container. Caution: Neutralization can be exothermic; perform this step slowly and with cooling if necessary. For most standard disposal streams, neutralization is not required as the waste treatment facility will handle it.

  • Sealing and Storage: Securely seal the container lid. Store in the satellite accumulation area within secondary containment.

  • Pickup: Arrange for waste pickup through your institution's EHS department.

Protocol 3: Decontamination and Disposal of Empty Containers

An "empty" container that held this compound must be handled as hazardous waste until properly decontaminated.

  • Initial Rinse: Rinse the container with a suitable solvent (e.g., water or methanol) that can dissolve the compound. This first rinse must be collected and disposed of as hazardous liquid waste. [7]

  • Subsequent Rinses: For standard chemicals, a triple rinse is often sufficient. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7] Given the lack of specific toxicity data, collecting the first three rinses is a conservative and recommended approach.

  • Final Disposal: After triple rinsing and allowing the container to air dry, obliterate or remove the original label. The container can now typically be disposed of in the regular trash or recycled, depending on institutional policy.

Emergency Procedures: Spill Management

A chemical spill is an uncontrolled release that must be managed immediately and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: For liquid spills, contain the material using an inert absorbent like vermiculite or sand.[8] Do not use combustible materials.

  • Neutralize (if applicable): For acidic hydrochloride salt spills, a weak base like sodium bicarbonate can be used for neutralization after absorption.

  • Clean Up: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department, regardless of size.

Disposal Decision Framework

The following diagram illustrates the logical workflow for managing waste streams containing this compound.

DisposalWorkflow start Generation of 2-Isopropylmorpholine Hydrochloride Waste spill_check Is the waste from a spill? start->spill_check form_check What is the physical form? spill_check->form_check No spill_protocol Follow Emergency Spill Protocol (Section 4) spill_check->spill_protocol Yes solid_protocol Follow Solid Waste Protocol (Protocol 1) form_check->solid_protocol Solid liquid_protocol Follow Liquid Waste Protocol (Protocol 2) form_check->liquid_protocol Liquid / Solution container_protocol Follow Empty Container Protocol (Protocol 3) form_check->container_protocol Empty Container final_step Store waste in a designated Satellite Accumulation Area. spill_protocol->final_step solid_protocol->final_step liquid_protocol->final_step container_protocol->final_step pickup Arrange for pickup by your institution's EHS department. final_step->pickup

Caption: Decision workflow for proper disposal of this compound waste.

Summary of Disposal Actions

Waste TypeKey ActionRationale
Solid Residue Collect in a labeled, sealed hazardous waste container.Prevents exposure and environmental release. Complies with hazardous waste regulations.
Liquid Solutions Collect in a compatible, sealed liquid waste container with secondary containment. DO NOT DRAIN DISPOSE. Prevents contamination of waterways and ensures compliance with EPA's sewering ban.[6]
Empty Containers Triple rinse with a suitable solvent. Collect the first (and preferably second and third) rinsate as hazardous liquid waste.Residual chemical poses a hazard. Proper rinsing is required before the container can be considered non-hazardous.[7]
Spill Debris Absorb with inert material, collect all contaminated materials (including PPE) in a sealed hazardous waste container.Spill cleanup materials are considered hazardous waste and must be disposed of accordingly.[1]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with regulatory requirements, thereby building a culture of safety that extends beyond the laboratory bench.

References

A Senior Application Scientist's Guide to the Safe Handling of 2-Isopropylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In our pursuit of scientific advancement, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Isopropylmorpholine hydrochloride. As Senior Application Scientists, we understand that true laboratory safety extends beyond mere compliance; it is about cultivating a deep, intuitive understanding of the materials we work with. This document is structured to empower you with not just the "what," but the "why" behind each safety protocol, ensuring a self-validating system of protection.

Understanding the Hazard Profile of this compound

This compound is a compound that demands respect. A thorough understanding of its hazard profile is the foundation of safe handling. According to its Safety Data Sheet (SDS), this compound presents a multi-faceted risk profile.

Key Hazards:

  • Flammability: It is a flammable liquid and vapor. Vapors are heavier than air and can travel to an ignition source.

  • Toxicity: It is harmful if swallowed and toxic in contact with skin or if inhaled.

  • Corrosivity: It causes severe skin burns and serious eye damage.

  • Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.

This combination of hazards necessitates a stringent and multi-layered approach to personal protective equipment (PPE) and handling procedures.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of protection, PPE is the critical final barrier between you and the chemical.[1][2] The selection of appropriate PPE should be based on a thorough risk assessment for the specific procedure being undertaken.[3][4]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Two pairs of chemotherapy-grade gloves are recommended.[3][4]To prevent skin contact, which can lead to toxicity and severe burns.[5] Double-gloving provides an extra layer of protection against potential tears or permeation.[1]
Eye and Face Protection Chemical safety goggles and a face shield.[2][6]To protect against splashes that can cause serious, irreversible eye damage.[5] A face shield offers broader protection for the entire face.
Skin and Body Protection A flame-resistant lab coat over a long-sleeved gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene).[4]To protect the skin from splashes and contact, which can cause toxicity and severe burns.[5] Flame-resistant properties are crucial due to the flammability of the compound.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[7][8]To prevent inhalation of toxic vapors.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risk at every stage.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any signs of damage or leaks.

  • Store Securely: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9][10] The container should be tightly closed.[9]

  • Segregate: Store away from incompatible materials such as strong oxidizing agents.[8][11]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

Step-by-Step Handling Procedure
  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for this compound.

    • Ensure a chemical spill kit is readily accessible.

    • Don the appropriate PPE as outlined in the table above.

  • Execution:

    • Conduct all work in a certified chemical fume hood.

    • Use non-sparking tools and take precautionary measures against static discharge.[9][10]

    • Dispense the chemical carefully to avoid splashes and the generation of aerosols.

    • Keep the container closed when not in use.

  • Post-Procedure:

    • Wash hands and any exposed skin thoroughly after handling.[6]

    • Decontaminate the work area.

    • Remove PPE carefully to avoid cross-contamination and dispose of it as hazardous waste.

Emergency and Spill Response

In the event of a spill or exposure, immediate and correct action is critical.

Exposure Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Cleanup Workflow

The following diagram outlines the logical flow for responding to a chemical spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Cleanup_Procedure Cleanup cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess PPE Don Appropriate PPE Assess->PPE Minor Spill Evacuate_Lab Evacuate Lab & Call Emergency Services Assess->Evacuate_Lab Major Spill Contain Contain Spill with Absorbent Material PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect Absorbed Material Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in Labeled Container Decontaminate->Package Dispose Dispose of as Hazardous Waste Package->Dispose Report Report Incident Dispose->Report

Caption: Workflow for a chemical spill response.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility to protect our environment.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.[12]

  • Hazardous Waste: This material must be disposed of as hazardous waste.[9][13] Do not dispose of it down the drain or in the regular trash.[12]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal, which typically involve contacting the Environmental Health and Safety (EHS) office.[14][15]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[13]

By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory. Your well-being and the integrity of your research depend on it.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropylmorpholine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Isopropylmorpholine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.